2-Chloro-1,1,2-trifluoroethyl methyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1,1,2-trifluoro-1-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBMWAROXAWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962534 | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425-87-6 | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26DEB00BBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis pathway of 2-chloro-1,1,2-trifluoroethyl methyl ether"
An In-Depth Technical Guide to the Synthesis of 2-chloro-1,1,2-trifluoroethyl methyl ether (Isoflurane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, widely known by its non-proprietary name isoflurane, is a cornerstone of modern anesthesia.[1] As a halogenated ether, its favorable pharmacokinetic and pharmacodynamic properties, including rapid induction and recovery, have cemented its place in clinical practice for decades.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for isoflurane, with a focus on the underlying chemical principles and practical considerations for its preparation. The content is tailored for professionals in chemical research and drug development, offering insights into the industrial production of this vital anesthetic agent.
Primary Synthesis Pathway: From 2,2,2-Trifluoroethyl Difluoromethyl Ether
The most prevalent and economically viable route to isoflurane commences with the precursor 2,2,2-trifluoroethyl difluoromethyl ether (CF₃CH₂OCHF₂).[2][3] The core of this synthesis lies in the selective chlorination of the ethyl group. Two main strategies have been developed to optimize this transformation: controlled partial chlorination and exhaustive chlorination followed by a reduction step.
Method 1: Controlled Partial Chlorination
This classical approach involves the direct photochlorination of 2,2,2-trifluoroethyl difluoromethyl ether. The key to this method is to terminate the reaction before significant formation of the dichlorinated byproduct, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CF₃CCl₂OCHF₂), occurs.[3]
-
Reaction Setup: A suitable reaction vessel, equipped with a gas inlet, a condenser, and a UV light source, is charged with 2,2,2-trifluoroethyl difluoromethyl ether.
-
Initiation: Chlorine gas is introduced into the reaction mixture at a controlled rate. The reaction is initiated by exposure to UV light.
-
Temperature Control: The reaction temperature is maintained between 0°C and 25°C, with a preferred range of 10°C to 15°C to manage the exothermicity of the chlorination.[2]
-
Reaction Monitoring: The progress of the reaction is closely monitored, typically by gas chromatography (GC), to determine the relative concentrations of the starting material, the desired product (isoflurane), and the dichlorinated byproduct.
-
Termination: The chlorination is halted when approximately 60% of the starting ether has been consumed to prevent the concentration of impurities from exceeding acceptable levels (around 10% by weight).[3]
-
Purification: The resulting mixture is subjected to fractional distillation to separate isoflurane from the unreacted starting material and byproducts. The recovered starting material can be recycled back into the chlorination process.[3]
The rationale behind terminating the reaction at partial conversion is to strike a balance between yield and purity.[3] While allowing the reaction to proceed further would increase the conversion of the starting material, it would also lead to a disproportionate increase in the formation of the dichloro- and other polychlorinated byproducts, which are difficult to separate from isoflurane due to their similar boiling points. This method, while seemingly inefficient due to the recycling of a large amount of starting material, provides a more straightforward purification process.
Method 2: Exhaustive Chlorination and Subsequent Reduction
An advancement in isoflurane synthesis involves driving the initial chlorination to completion, followed by a selective reduction of the over-chlorinated byproduct.[2] This approach improves the overall yield and efficiency by converting the primary byproduct back into the desired product.[2]
-
Chlorination: Chlorine gas is bubbled through 2,2,2-trifluoroethyl difluoromethyl ether at a temperature of 0°C to 25°C (preferably 10°C to 15°C) until the starting material is no longer detectable.[2] This process typically takes 8 to 12 hours.[2] The resulting mixture primarily contains isoflurane and 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.
-
Reaction Mixture: The crude mixture from the exhaustive chlorination is combined with isopropanol.[2][4]
-
Photoreduction: The mixture is irradiated with ultraviolet (UV) light under an inert atmosphere until the 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is no longer detectable.[2][3]
-
Purification: The isoflurane is then recovered from the reaction mixture. This can be achieved by treating the mixture with water to form aqueous and organic phases, followed by separation and subsequent azeotropic and extractive distillation of the organic phase.[3]
The exhaustive chlorination simplifies the initial reaction control, as there is no need to halt the reaction at a specific conversion. The subsequent photoreduction in the presence of isopropanol is a radical chain reaction. The UV light initiates the homolytic cleavage of a C-H bond in isopropanol, generating a radical that can then abstract a chlorine atom from the dichloro-byproduct, reducing it to isoflurane. This innovative step significantly increases the overall yield of isoflurane to over 80%.[2]
Alternative Synthesis Pathway: From 2,2,2-Trifluoroethanol
An alternative route to isoflurane begins with the more readily available starting material, 2,2,2-trifluoroethanol.[5][6][7] This multi-step synthesis first involves the formation of an ether, followed by chlorination and fluorination steps.
Synthetic Scheme Overview
-
Etherification: 2,2,2-Trifluoroethanol is reacted with a suitable methylating agent, such as dimethyl sulfate, in the presence of a base to form 2,2,2-trifluoroethyl methyl ether.[4]
-
Chlorination: The resulting ether is then chlorinated to yield a dichloromethyl ether intermediate.[5]
-
Fluorination: The final step involves the treatment of the dichloromethyl ether with a fluorinating agent, such as a mixture of hydrofluoric acid (HF) and antimony pentachloride (SbCl₅), to produce isoflurane.[5]
A variation of this pathway involves the reaction of 2,2,2-trifluoroethanol with chlorodifluoromethane (Freon-22) in the presence of a base and a phase-transfer catalyst like N-methylpyrrolidone (NMP) to directly form 2,2,2-trifluoroethyl difluoromethyl ether, which can then be chlorinated as described in the primary pathway.[6]
Quantitative Data Summary
| Parameter | Controlled Partial Chlorination | Exhaustive Chlorination & Reduction |
| Starting Material Conversion | ~60%[3] | >99%[2] |
| Reaction Temperature | 10-15°C[2] | 10-15°C (Chlorination)[2] |
| Overall Yield | Lower, requires recycling | >80%[2] |
| Key Byproduct | CF₃CCl₂OCHF₂ | CF₃CCl₂OCHF₂ (intermediate) |
Visualizing the Synthesis Pathways
Diagram: Primary Synthesis of Isoflurane
Caption: Primary synthesis routes to isoflurane.
Diagram: Alternative Synthesis of Isoflurane
Caption: Alternative synthesis routes to isoflurane.
Conclusion
The synthesis of this compound is a well-established process, with the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether being the most industrially significant route. The evolution of this process from a controlled partial chlorination to an exhaustive chlorination followed by a reductive step highlights the continuous drive for improved efficiency and yield in pharmaceutical manufacturing. Understanding these synthetic pathways, including the rationale behind the chosen reagents and reaction conditions, is crucial for researchers and professionals involved in the development and production of anesthetic agents. The methods described herein represent robust and validated approaches to the synthesis of this essential medication.
References
Sources
- 1. Isoflurane - Wikipedia [en.wikipedia.org]
- 2. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]
- 3. EP0613876B1 - Preparation of isoflurane - Google Patents [patents.google.com]
- 4. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]
- 5. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN1651377A - Preparation method of isoflurane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
"physicochemical properties of 2-chloro-1,1,2-trifluoroethyl methyl ether"
An In-Depth Technical Guide to the Physicochemical Properties of Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane)
Introduction: Beyond Anesthesia, a Molecule of Renewed Interest
Once a widely used volatile anesthetic, Methoxyflurane (sold under brand names like Penthrox) has seen a resurgence in clinical and research settings, primarily as a rapid-onset, self-administered analgesic for acute pain. [1][2][3][4]First synthesized in 1948 and introduced into medical use in the 1960s, its application as a general anesthetic was curtailed in the late 1970s due to dose-dependent nephrotoxicity. [1][2][5][6][7]However, at sub-anesthetic doses, it provides potent pain relief with a well-established safety profile, making it a subject of significant interest for modern pharmacology and drug development. [3][7][8] This guide provides a comprehensive technical overview of the core physicochemical properties of Methoxyflurane. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this molecule's behavior, from its fundamental characteristics to the experimental methodologies used to verify them. We will delve into its structural and spectroscopic identity, thermodynamic properties, and solubility characteristics, providing both established data and the rationale behind the analytical techniques used for their determination.
A Note on Isomers: This guide primarily focuses on the well-studied compound Methoxyflurane, which is chemically named 2,2-dichloro-1,1-difluoro-1-methoxyethane (CAS No. 76-38-0). An isomer, 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6), also exists. While some properties are similar, it is crucial for researchers to distinguish between these two compounds using their respective CAS numbers to ensure accuracy in experimental design and data interpretation. [2][9][10][11][12][13][14]
Core Molecular and Physical Properties
A compound's utility and behavior are dictated by its fundamental physical properties. For a volatile, halogenated ether like Methoxyflurane, properties such as boiling point, vapor pressure, and density are critical for its handling, formulation for inhalation, and pharmacokinetic profile.
Structural and Identity Data
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} dots Caption: Molecular Structure of Methoxyflurane.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dichloro-1,1-difluoro-1-methoxyethane | [1][15][16] |
| Synonyms | Methoxyflurane, Penthrane, Metofane | [1][5][16] |
| CAS Number | 76-38-0 | [1][17] |
| Molecular Formula | C₃H₄Cl₂F₂O | [1][17] |
| Molecular Weight | 164.96 g/mol | [1][15] |
| Appearance | Clear, colorless liquid | [1][15][18] |
| Odor | Strong, fruity aroma | [1][15][19] |
Thermodynamic and Physical State Properties
The high boiling point and low vapor pressure of Methoxyflurane are defining features. Unlike many other volatile anesthetics, it does not require a pressurized vaporizer for administration, which is a key principle behind the simple, portable Penthrox® inhaler. [1]
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Boiling Point | 104.8 °C | At 1 atm (760 mmHg) | [1][15][18] |
| Melting Point | -36 °C (-33 °F) | [17][20] | |
| Density | 1.426 g/cm³ | At 20 °C | [15][16][18] |
| Vapor Pressure | 22.5 mmHg | At 20 °C | [1] |
| Vapor Density | 5.7 (air = 1) | [15][21] | |
| Flash Point | 63 °C | [1] |
| Refractive Index (n_D) | 1.3861 | At 20 °C | [16]|
Solubility and Partitioning Behavior
The solubility of a drug is paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. As a highly lipophilic molecule, Methoxyflurane readily partitions into fatty tissues, which explains its rapid onset of action and its persistence, providing analgesia well into the postoperative period. [19][22][23]
| Property | Value / Description | Source(s) |
|---|---|---|
| Water Solubility | 9.1 mM (at 25 °C). Generally described as immiscible or insoluble. | [21][24] |
| Organic Solubility | Miscible with ethanol, acetone, chloroform, diethyl ether, benzene, and fixed oils. | [1][17] |
| Blood:Gas Partition Coefficient | 12 | [1] |
| Oil:Gas Partition Coefficient | 950 | [1] |
| Octanol:Water Partition Coefficient (LogP) | 2.21 | [15][20]|
The LogP value of 2.21 indicates that Methoxyflurane is significantly more soluble in a lipophilic environment (octanol) than in an aqueous one, confirming its lipophilic nature. [15][20]This property is central to its mechanism of action, allowing it to cross the blood-brain barrier and interact with neural membranes.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is essential for confirming the identity, structure, and purity of a chemical compound. For a molecule like Methoxyflurane, a combination of NMR, IR, and Mass Spectrometry provides a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A proton NMR spectrum of Methoxyflurane is predicted to show two distinct signals:
-
A singlet at approximately 3.5-4.0 ppm, integrating to 3 protons, corresponding to the methoxy (-OCH₃) group.
-
A triplet at approximately 5.8-6.2 ppm, integrating to 1 proton, for the single proton on the dichloroethyl group (-CHCl₂). This signal is split into a triplet by the two adjacent fluorine atoms on the neighboring carbon (²JHF coupling).
-
-
¹³C NMR: The carbon spectrum will display three signals, corresponding to the three unique carbon environments in the molecule. Based on standard chemical shifts for halogenated ethers, the approximate positions would be:
-
~50-60 ppm for the methoxy carbon (-OCH₃).
-
~70-80 ppm for the dichloromethyl carbon (-CHCl₂).
-
~120-130 ppm for the difluoromethyl carbon (-CF₂-), which would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). [25]
-
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for structural confirmation. [26][27][28]The spectrum is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms being split by the single proton on the adjacent carbon (²JHF coupling). [21][26]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of Methoxyflurane would reveal key structural information through its fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z ≈ 164.
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. There will be an M+2 peak at m/z ≈ 166 with an intensity of approximately 65% of the M⁺ peak, and an M+4 peak at m/z ≈ 168 with an intensity of about 10% of the M⁺ peak. This pattern is a definitive indicator of two chlorine atoms. [6]* Key Fragments: Common fragmentation pathways for halogenated ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and loss of halogen atoms. Expected fragments would include [M-CH₃]⁺, [M-Cl]⁺, and ions corresponding to the CHCl₂ and CF₂OCH₃ moieties.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
C-H stretching: Bands in the 2950-3000 cm⁻¹ region.
-
C-O stretching (ether linkage): A strong, characteristic band in the 1050-1150 cm⁻¹ region.
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C-Cl stretching: Absorptions typically found in the 600-800 cm⁻¹ region.
Experimental Protocols for Property Determination
For researchers in a drug development or quality control setting, verifying the physicochemical properties of a compound is a critical task. The following section outlines standardized, step-by-step methodologies for determining key parameters of Methoxyflurane.
Workflow for Octanol-Water Partition Coefficient (LogP) Determination
dot digraph "LogP_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, fontname="Arial", fontsize=9];
} dots Caption: Workflow for the experimental determination of LogP.
Methodology: Shake-Flask Method (based on OECD Guideline 107)
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water. For ionizable compounds, the aqueous phase should be buffered (e.g., phosphate buffer at pH 7.4), though for the neutral ether Methoxyflurane, this is less critical. [29]2. Test Substance Preparation: Prepare a stock solution of Methoxyflurane in the phase in which it is more soluble (n-octanol). The concentration should be low enough to not affect the properties of the solvent phases.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine the two saturated phases in a defined volume ratio (e.g., 1:1). Add a small volume of the Methoxyflurane stock solution.
-
Equilibration: Agitate the vessel to ensure thorough mixing and allow the compound to partition between the two phases until equilibrium is reached. This can take several hours. The vessel should be maintained at a constant temperature (e.g., 25 °C).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of Methoxyflurane in each aliquot using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS), which is ideal for volatile compounds. [1][18]7. Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [5]
Determination of Refractive Index
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a fundamental physical property that is dependent on temperature and the wavelength of light used. It is a fast and reliable method for purity assessment.
Methodology: Using an Abbe Refractometer
-
Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Set the circulating water bath connected to the refractometer to the desired temperature (e.g., 20.0 °C). [15][20]Allow the prisms to equilibrate.
-
Sample Application: Open the prism assembly. Using a clean pipette, place a few drops of Methoxyflurane onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Adjust the light source and the handwheel until the light-dark boundary (the dividing line) appears sharp and centered in the eyepiece's crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Immediately after the measurement, clean the prism surfaces thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue to prevent residue from affecting subsequent measurements. [15]
Metabolism, Safety, and Handling
A thorough understanding of a compound's physicochemical properties informs its safety protocols. Methoxyflurane's volatility, flammability, and metabolic pathway are key considerations.
Metabolic Pathway and Toxicity
dot digraph "Metabolic_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead=normal, fontname="Arial", fontsize=9];
} dots Caption: Simplified metabolic pathway of Methoxyflurane.
The primary safety concern with high-dose Methoxyflurane is dose-dependent nephrotoxicity (kidney damage). [1][4][30]This is not caused by the parent drug but by its metabolites. In the liver, cytochrome P450 enzymes metabolize Methoxyflurane via O-demethylation. [19]This process releases inorganic fluoride ions, dichloroacetic acid (DCAA), and methoxyfluoroacetic acid (MFAA). [1][4][19]The combination of fluoride and DCAA is believed to be responsible for the damage to renal tubules observed with high, anesthetic doses. [1]At the low, intermittent doses used for analgesia, serum fluoride levels remain below the toxic threshold. [14][28]
Safe Handling and Storage
-
Ventilation: Always handle Methoxyflurane in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. [31]* Incompatibilities: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (Methoxyflurane) is a molecule with a dual identity: a historical anesthetic and a modern analgesic. Its physicochemical properties—low vapor pressure, high lipophilicity, and distinct spectroscopic fingerprint—are central to both its historical use and its contemporary applications. For the researcher, scientist, or drug development professional, a robust understanding of these core characteristics is not merely academic; it is the foundation for safe handling, effective formulation, and innovative application of this versatile halogenated ether. The experimental protocols and data presented in this guide serve as a comprehensive resource for harnessing the potential of Methoxyflurane in a research and development context.
References
-
Wikipedia. Methoxyflurane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4116, Methoxyflurane. [Link]
-
Artusio, J. F., & Van Poznak, A. (1961). Methoxyflurane—A New Anesthetic Agent. Anesthesiology, 22(5), 831-836. [Link]
- Merck Index Online. Methoxyflurane. (Link not directly available from search, referencing general availability of this resource)
-
Stenutz. methoxyflurane. [Link]
-
BCEHS Handbook. Methoxyflurane (Penthrox). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9877, this compound. [Link]
-
NPS MedicineWise. Penthrox. [Link]
-
EMed. Methoxyflurane (Penthrox®). [Link]
-
Wood Library-Museum of Anesthesiology. Methoxyflurane (Penthrane). [Link]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity. [Link]
-
ResearchGate. Timeline of methoxyflurane use. [Link]
-
National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. [Link]
-
Blair, H. A. (2018). Methoxyflurane: A Review in Trauma Pain. Clinical Drug Investigation, 38(11), 1055-1065. [Link]
-
Medical Developments International. SAFETY DATA SHEET - PENTHROX (METHOXYFLURANE). [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Penthrox. Safety Information. [Link]
-
NSW Government Health. Methoxyflurane Inhaler for Acute Pain Management. [Link]
-
MySkinRecipes. This compound. [Link]
-
Seto, T., Mashimo, T., Yoshiya, I., Kanashiro, M., & Taniguchi, Y. (1992). The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 10(1), 1–7. [Link]
-
NIST WebBook. (2-chloro-1,1,2-trifluoroethyl) methyl ether. [Link]
-
EMed. Methoxyflurane (Penthrox®). [Link]
-
Cohen, E. M., & Van Poznak, A. (2024). Inhaled Analgesia in Dermatologic Settings: A Comprehensive Overview of Methoxyflurane. Journal of Drugs in Dermatology, 23(10), 835-840. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 754-761. [Link]
-
Magritek. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]
-
Queensland Ambulance Service. Drug Therapy Protocols: Methoxyflurane. [Link]
-
Dayan, A. D. (2016). Analgesic use of inhaled methoxyflurane: Evaluation of its potential nephrotoxicity. Human & experimental toxicology, 35(1), 91–100. [Link]
-
RCEMLearning. Methoxyflurane for Analgesia in the Emergency Department. [Link]
-
Medsafe New Zealand. PENTHROX New Zealand Data Sheet. [Link]
-
European Medicines Agency. PENTHROX 99.9%, 3 ml inhalation vapour, liquid - Summary of Product Characteristics (SmPC). [Link]
-
Grindel, J. F., & Van Poznak, A. (2018). Green Whistle - Methoxyflurane (Penthrox): An Opioid Substitute?. Pain Topics. [Link]
-
Johnson, M. G., & Van Poznak, A. (2020). Penthrox® (Methoxyflurane) as an Analgesic for Removal of Circular External Fixators and Minor Procedures during the COVID-19 Pandemic. Cureus, 12(8), e9896. [Link]
-
Wilderness Medical Society. Penthrox. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]
-
Cohen, E. M., & Van Poznak, A. (2024). Inhaled Analgesia in Dermatologic Settings: A Comprehensive Overview of Methoxyflurane. Journal of Drugs in Dermatology, 23(10), 835-840. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Methoxyflurane - Wikipedia [en.wikipedia.org]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rcemlearning.co.uk [rcemlearning.co.uk]
- 8. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 9. Investigation of a gas chromatographic method of estimation of methoxyflurane in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucc.ie [ucc.ie]
- 11. A technique for the analysis of methoxyflurane in blood by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]
- 14. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Methoxyflurane | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas chromatographic determination of methoxyflurane in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methoxyflurane (Penthrox®) [emed.ie]
- 20. mt.com [mt.com]
- 21. spectrabase.com [spectrabase.com]
- 22. This compound [myskinrecipes.com]
- 23. skintherapyletter.com [skintherapyletter.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 19Flourine NMR [chem.ch.huji.ac.il]
- 28. researchgate.net [researchgate.net]
- 29. agilent.com [agilent.com]
- 30. Analgesic use of inhaled methoxyflurane: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-1,1,2-trifluoroethyl Methyl Ether (CAS 425-87-6)
This guide provides a comprehensive technical overview of 2-chloro-1,1,2-trifluoroethyl methyl ether, a fluorinated ether with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and safety considerations, underpinned by field-proven insights and authoritative references.
Introduction: The Emerging Role of Fluorinated Ethers in Science
Fluorinated compounds have become indispensable tools in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Among the various classes of organofluorine compounds, fluorinated ethers are gaining increasing attention.[2] The presence of an ether linkage in conjunction with fluorine atoms imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific solvation characteristics.[2][3]
This compound (CAS 425-87-6), a member of this promising class of molecules, is a versatile building block and solvent.[4] Its structure, featuring both chlorine and fluorine atoms, offers multiple reactive sites and contributes to its distinct physicochemical profile. This guide aims to provide a detailed exploration of this compound, empowering researchers to leverage its properties in their scientific endeavors.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 425-87-6 | [5] |
| Molecular Formula | C₃H₄ClF₃O | [5] |
| Molecular Weight | 148.51 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 1.36 g/mL | [4] |
| Boiling Point | 70 °C | [4] |
| IUPAC Name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | [5] |
| Synonyms | Methyl 2-chloro-1,1,2-trifluoroethyl ether, 1-Chloro-1,2,2-trifluoro-2-methoxyethane | [5] |
These properties highlight the compound's volatility and relatively low boiling point, which are advantageous in applications requiring easy removal of the solvent or reagent. The presence of both a polar ether group and lipophilic halogen atoms results in a unique solvency profile.
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound involves the radical-initiated addition of methanol to chlorotrifluoroethylene (CTFE).[6] This process, known as telomerisation, offers a direct and efficient method for the preparation of this and related fluorinated ethers.
The Telomerisation of Chlorotrifluoroethylene with Methanol
The reaction proceeds via a free-radical chain mechanism. A radical initiator, typically a peroxide, abstracts a hydrogen atom from methanol to generate a hydroxymethyl radical (•CH₂OH). This radical then adds to the double bond of CTFE. The regioselectivity of this addition is a critical aspect of the synthesis.
Diagram 1: Synthesis of this compound via Telomerisation
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sibran.ru [sibran.ru]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
"spectroscopic data (NMR, IR, Mass Spec) for 2-chloro-1,1,2-trifluoroethyl methyl ether"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6), a halogenated ether with applications in organic synthesis and as a potential intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the spectral characteristics of this compound is fundamental to its identification, purity assessment, and the elucidation of its chemical behavior. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a holistic structural confirmation.
The molecular structure of this compound presents a unique combination of functional groups—an ether, and a heavily halogenated ethyl chain—that give rise to distinct and informative spectroscopic signatures. The presence of fluorine, in particular, introduces complex spin-spin couplings in NMR spectra, which, when properly interpreted, provide invaluable structural information.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₃H₄ClF₃O, dictates the spectroscopic data we will explore.[3] The molecule contains a chiral center at the carbon bearing the chlorine, fluorine, and the difluoromethoxy group, which can lead to diastereotopic effects in the NMR spectra of prochiral groups.
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The spectra are influenced by the electronegativity of the oxygen and halogen atoms, and the complex spin-spin coupling between the hydrogen and fluorine nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main signals: one for the methoxy group (-OCH₃) and one for the methine proton (-CHFCl).
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) |
| -OCH₃ | 3.5 - 4.0 | Triplet (t) | ⁴JHF ≈ 1-3 Hz |
| -CHFCl | 6.0 - 7.0 | Doublet of triplets (dt) or more complex | ²JHF ≈ 45-55 Hz, ³JFF ≈ 5-15 Hz |
Interpretation: The methoxy protons are deshielded by the adjacent oxygen atom, placing their signal in the 3.5-4.0 ppm range. They are expected to show a small coupling to the geminal fluorine atoms on the adjacent carbon (⁴JHF), resulting in a triplet.
The methine proton is significantly deshielded due to the cumulative electron-withdrawing effects of the attached chlorine and fluorine atoms, and the adjacent difluoro-ether moiety. Its signal is anticipated to be far downfield. The multiplicity will be complex due to:
-
A large geminal coupling to the fluorine on the same carbon (²JHF).
-
A smaller vicinal coupling to the two fluorine atoms on the neighboring carbon (³JFF).
This results in a predicted doublet of triplets, though further splitting may occur depending on the relative magnitudes of the coupling constants.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached electronegative atoms (O, F, Cl).
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity (due to C-F coupling) |
| -OC H₃ | 55 - 65 | Quartet (q) or Triplet of triplets (tt) |
| -C HFCl | 110 - 120 | Doublet of triplets (dt) |
| -C F₂OCH₃ | 120 - 130 | Triplet of doublets (td) |
Interpretation:
-
-OCH₃: This carbon is directly attached to oxygen and will appear in the typical ether region. It will likely be split by the two fluorine atoms on the adjacent carbon (³JCF).
-
-CHFCl: This carbon is bonded to both chlorine and fluorine, resulting in a significant downfield shift. It will be split by the directly attached fluorine (¹JCF) and the two geminal fluorines (²JCF).
-
-CF₂OCH₃: This carbon, bonded to two fluorine atoms and an oxygen, will be the most deshielded. It will exhibit a large one-bond coupling to the two directly attached fluorine atoms (¹JCF) and a smaller two-bond coupling to the fluorine on the adjacent carbon (²JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly insightful for fluorinated compounds. We expect to see two distinct fluorine environments.
| Fluorine Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) | | :--- | :--- | :--- | | -CHF Cl | -130 to -150 | Doublet of triplets (dt) | ²JFH ≈ 45-55 Hz, ²JFF ≈ 15-25 Hz | | -CF₂ OCH₃ | -70 to -90 | Doublet of doublets (dd) | ²JFF ≈ 15-25 Hz, ³JFH ≈ 5-15 Hz |
Interpretation: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine atom on the chiral center (-CHFCl) is expected to be in a different region from the two equivalent fluorine atoms of the -CF₂ group. The splitting patterns arise from:
-
-CHFCl: Coupling to the geminal proton (²JFH) and the two vicinal fluorine atoms (²JFF).
-
-CF₂OCH₃: Coupling to the vicinal fluorine atom (²JFF) and the vicinal proton (³JFH).
Experimental Protocol: NMR Spectroscopy A standard protocol for acquiring NMR spectra of a liquid sample like this compound would be as follows:
-
Sample Preparation: A solution of the compound (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.
-
Instrument Setup: The NMR spectrometer is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
Acquisition Parameters:
-
¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: A standard pulse sequence is used, often without proton decoupling to observe H-F couplings.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key absorptions will be from the C-H, C-O, C-F, and C-Cl bonds. An ATR-FTIR spectrum of the neat liquid is referenced in the PubChem database.[4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2950 - 3050 | Medium |
| C-O stretch (ether) | 1050 - 1150 | Strong |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Interpretation: The most prominent features in the IR spectrum will be the strong absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The C-O ether stretch will also be a strong, distinct peak around 1100 cm⁻¹. The C-H stretching of the methyl and methine groups will be present in the usual region around 3000 cm⁻¹. The C-Cl stretch will appear in the lower frequency "fingerprint" region.
Experimental Protocol: ATR-FTIR Spectroscopy Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples.
-
Instrument Preparation: The ATR crystal (commonly diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: The sample is wiped from the crystal, and the crystal is cleaned for the next analysis.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will cause the molecule to fragment in a characteristic pattern. The NIST Mass Spectrometry Data Center provides some data for this compound, indicating prominent peaks at m/z 81, 15, and 67.[4] The molecular ion peak (M⁺) may or may not be observed, but its presence would confirm the molecular weight of 148.51 g/mol .[3] The presence of chlorine will be indicated by the M+2 isotopic pattern for chlorine-containing fragments.
Predicted Fragmentation Pattern:
-
α-cleavage: The bonds adjacent to the ether oxygen are prone to cleavage. Loss of the methyl group (•CH₃) would lead to a fragment at m/z 133/135. Cleavage of the C-C bond could also occur.
-
Loss of Halogens: Fragmentation involving the loss of Cl or F radicals is also expected.
-
Rearrangements: Rearrangement reactions followed by fragmentation can lead to a variety of smaller ions.
Interpretation of Key Fragments:
-
m/z 81: This likely corresponds to the [CF₂OCH₃]⁺ fragment.
-
m/z 67: This could be the [CHFCl]⁺ fragment.
-
m/z 15: This is characteristic of a methyl cation [CH₃]⁺.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol: GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds.
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
Chromatographic Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each fragment, generating the mass spectrum.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. The ¹H and ¹⁹F NMR spectra, with their intricate coupling patterns, offer definitive evidence for the connectivity of the atoms. The ¹³C NMR confirms the carbon skeleton and the influence of the electronegative substituents. IR spectroscopy identifies the key functional groups, particularly the strong C-O and C-F bonds. Finally, mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the molecule. This comprehensive spectroscopic data set is essential for any researcher working with this compound, ensuring its identity and purity in synthetic and developmental applications.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
American Chemical Society. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
PubMed. (1998). Spectral Analysis of Heart Rate Variability During Desflurane and Isoflurane Anaesthesia in Patients Undergoing Arthroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Wiley Analytical Science. (2023). EI-MS fragmentation routes of CWC-related organoarsenic compounds: The electron ionization and DFT studies. Retrieved from [Link]
-
PLOS One. (2018). Isoflurane anesthesia alters 31P magnetic resonance spectroscopy markers compared to awake mouse brain. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of the common anaesthetics, isoflurane (a),.... Retrieved from [Link]
-
PubMed. (1992). The stereospecific effects of isoflurane isomers in vivo. Retrieved from [Link]
-
Agilent. (2018). FTIR Spectroscopic Analyze on Aqueous Samples. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Isoflurane anesthesia alters 31P magnetic resonance spectroscopy markers compared to awake mouse brain. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Retrieved from [Link]
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of 2-Chloro-1,1,2-trifluoroethyl methyl ether in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-1,1,2-trifluoroethyl methyl ether, a compound widely known as the anesthetic isoflurane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines qualitative observations, and presents detailed experimental protocols for quantitative determination. In the absence of extensive published quantitative data, this guide emphasizes the foundational knowledge and practical methodologies required to assess its solubility in various organic solvents, thereby empowering researchers to generate critical data for their specific applications.
Introduction and Physicochemical Profile
This compound (IUPAC name: 2-chloro-1,1,2-trifluoro-1-methoxyethane) is a halogenated ether with significant applications in the pharmaceutical and research sectors. Its utility as a solvent and a reagent in organic synthesis is noteworthy, particularly in the creation of fluorinated compounds.[1] Understanding its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, formulation development, and purification processes. This guide aims to provide a detailed framework for comprehending and determining these solubility parameters.
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₃O | [2] |
| Molecular Weight | 148.51 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.36 g/cm³ at 20°C | |
| Boiling Point | 70 °C | |
| Vapor Pressure | 330 mmHg at 25°C | [3] |
| logP (Octanol-Water Partition Coefficient) | 2.06 | [3] |
| Water Solubility | 13.5 mM at 25°C | [4] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the fundamental concept governing the solubility of a solute in a solvent. This principle is predicated on the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure dictates its interaction with different classes of organic solvents.
The molecule possesses:
-
An ether linkage (-O-), which can act as a hydrogen bond acceptor.
-
Highly electronegative fluorine atoms and a chlorine atom, which contribute to the molecule's polarity but also create a fluorophilic character.
-
A lack of acidic protons, meaning it cannot act as a hydrogen bond donor.
Based on these features, a qualitative prediction of its solubility can be made:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents are capable of hydrogen bonding. While the ether oxygen of this compound can accept hydrogen bonds, the overall molecule is not highly polar. Therefore, high miscibility is expected, as has been anecdotally reported for ethanol.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, tetrahydrofuran, DMSO, dimethylformamide): These solvents do not have acidic protons but possess polarity. Given the polar nature of the C-F and C-Cl bonds and the ether linkage, significant solubility to complete miscibility is anticipated in these solvents. Indeed, it has been reported to be miscible with DMSO and dimethylformamide.
-
Non-Polar Solvents (e.g., hexane, toluene, chloroform): These solvents primarily interact through London dispersion forces. The presence of the halogen atoms and the overall molecular size of this compound suggest that it will have favorable interactions with these solvents, leading to good solubility or miscibility. Its lipophilic character is indicated by a logP of 2.06.[3]
The following diagram illustrates the key molecular interactions that influence the solubility of this compound in different types of organic solvents.
Caption: Intermolecular forces governing the solubility of this compound.
For more precise predictions, thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) method can be employed.[5][6] The UNIFAC model is a group-contribution method that estimates activity coefficients in liquid mixtures based on the functional groups present in the molecules.[6] This approach is particularly useful when experimental data is scarce.
Experimental Determination of Solubility
Due to the volatile nature of this compound, certain experimental techniques for solubility determination are more suitable than others. Gas chromatography (GC) offers a robust and precise method.
Principle of Gas Chromatography for Solubility Measurement
The principle involves preparing a saturated solution of this compound in the desired organic solvent at a constant temperature. A known volume of this saturated solution is then analyzed by GC. By comparing the peak area of the solute to a calibration curve generated from standards of known concentrations, the concentration in the saturated solution, and thus the solubility, can be accurately determined.[7][8][9]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (>99% purity)
-
Organic solvents of interest (analytical grade)
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polarity column)
-
Thermostatic shaker bath or incubator
-
Volumetric flasks and pipettes
-
Syringes for GC injection
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the same organic solvent, with concentrations spanning the expected solubility range.
-
Use volumetric flasks and an analytical balance to ensure accurate concentrations.
-
-
Gas Chromatography Analysis:
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation and peak shape for this compound and the solvent.
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Carefully withdraw an aliquot from the clear, supernatant layer of the saturated solutions (avoiding any undissolved solute) and inject it into the GC.
-
Analyze each saturated solution in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
From the calibration curve, determine the concentration of this compound in the saturated solutions. This concentration is the solubility at the specified temperature.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).
-
The following diagram outlines the workflow for this experimental determination.
Caption: Experimental workflow for determining solubility by Gas Chromatography.
Alternative Experimental Methods
-
19F NMR Spectroscopy: This technique can be highly accurate for fluorinated compounds.[4] By integrating the signal of this compound relative to a known internal standard, its concentration in a saturated solution can be determined.
-
Gravimetric Method: This classic method involves preparing a saturated solution, taking a known mass or volume of the supernatant, evaporating the solvent, and weighing the remaining solute.[10][11] However, for a volatile solute like this compound, significant errors can be introduced during solvent evaporation.[12] This method is therefore less ideal but may be used with appropriate controls for less volatile systems.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimentally determined values.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction | Observations |
| Example: Hexane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | Miscible/Soluble |
| Example: Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | Miscible/Soluble |
| Example: Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | Miscible/Soluble |
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood. It is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
References
-
L. D. Coventry, P. W. Kuchel, G. F. King, and B. E. Chapman, "The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy," PubMed, [Online]. Available: [Link].
-
L. A. G. P. da Silva and R. G. de Aguiar, "Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography," SciELO, [Online]. Available: [Link].
-
J. H. Soares, R. Brosnan, F. Fukushima, J. Hodges, and H. Liu, "Solubility of Haloether Anesthetics in Human and Animal Blood," PubMed Central, [Online]. Available: [Link].
-
PubChem, "this compound," PubChem, [Online]. Available: [Link].
-
PubChem, "Isoflurane," PubChem, [Online]. Available: [Link].
-
A. Qureshi, J. Vyas, and U. M. Upadhyay, "Determination of solubility by gravimetric method: A brief review," National Journal of Pharmaceutical Sciences, [Online]. Available: [Link].
-
J. M. G. Palomo, "On the miscibility of ethers and perfluorocarbons. An experimental and theoretical study," ResearchGate, [Online]. Available: [Link].
-
J. Gladysz, "New fluorous/organic biphasic systems achieved by solvent tuning," PubMed Central, [Online]. Available: [Link].
-
SCM, "Using the UNIFAC program," SCM, [Online]. Available: [Link].
-
Wikipedia, "UNIFAC," Wikipedia, [Online]. Available: [Link].
-
C. A. M. G. de O. Dantas and R. Ceriani, "NIST-UNIFAC parametrization for phase equilibrium calculation of mixtures containing lactones," ResearchGate, [Online]. Available: [Link].
-
M. A. A. Fakhree, "The Experimental Determination of Solubilities," ResearchGate, [Online]. Available: [Link].
-
A. Avdeef, "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure," ACS Publications, [Online]. Available: [Link].
-
S. L. J. M. G. D. C. van der Wielen, "Determining the water solubility of difficult-to-test substances: A tutorial review," ScienceDirect, [Online]. Available: [Link].
-
Chemistry LibreTexts, "8.3: Volatilization Gravimetry," Chemistry LibreTexts, [Online]. Available: [Link].
-
Wikipedia, "Gravimetric analysis," Wikipedia, [Online]. Available: [Link].
-
P. M. Cukor and J. M. Prausnitz, "Gas chromatograph method for the determination of gas solubility in liquids," ACS Publications, [Online]. Available: [Link].
-
M. A. A. Fakhree, "Determination of Solubility by Gravimetric Method," Academia.edu, [Online]. Available: [Link].
-
C. A. Angell, "LIQUID-LIQUID SOLUBILITY: INTRODUCTORY INFORMATION," NIST, [Online]. Available: [Link].
-
J. M. G. Palomo, "Why do biphasic systems of fluorous and organic solvents form?," Stack Exchange, [Online]. Available: [Link].
-
I. Gladysz, "Fluorous Ethers," RSC Publishing, [Online]. Available: [Link].
-
A. A. Kiss, "Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design," NIH, [Online]. Available: [Link].
-
M. A. A. Fakhree, "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS," Academia.edu, [Online]. Available: [Link].
-
M. Mandal and J. W. Pettegrew, "Clinically Relevant Concentration Determination of Inhaled Anesthetics (Halothane, Isoflurane, Sevoflurane, and Desflurane) by 19F NMR," ResearchGate, [Online]. Available: [Link].
-
C. W. Buffington, "Concentrations of Isoflurane Exceeding Those Used Clinically Slightly Increase the Affinity of Methane, but Not Toluene, for Water," PubMed, [Online]. Available: [Link].
-
D. A. R. de L. G. de O. Dantas and R. Ceriani, "Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography," Semantic Scholar, [Online]. Available: [Link].
-
C. A. Angell, "Analytical Chemistry Quantitative Chemical Analysis," Academia.edu, [Online]. Available: [Link].
-
C. W. Buffington, "Solubility of I‐653, Sevoflurane, Isoflurane, and Halothane in Plastics and Rubber Composing a Conventional Anesthetic Circuit," Semantic Scholar, [Online]. Available: [Link].
-
F. Montanari, "Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents," ACS Electrochemistry, [Online]. Available: [Link].
-
M. A. A. Fakhree, "Absolute Configurations of the Inhalation Anesthetics Isoflurane and Desflurane," ResearchGate, [Online]. Available: [Link].
-
LITFL, "Inhalational Anaesthetics - Part One," LITFL, [Online]. Available: [Link].
-
Surface Measurement Systems, "Determination of Solubility Parameters using Inverse Gas Chromatography," Surface Measurement Systems, [Online]. Available: [Link].
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scm.com [scm.com]
- 6. UNIFAC - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. chem.libretexts.org [chem.libretexts.org]
"thermodynamic properties of 2-chloro-1,1,2-trifluoroethyl methyl ether"
An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-1,1,2-trifluoroethyl methyl ether (Isoflurane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermodynamic Properties in Anesthetic Delivery
The clinical efficacy and safety of volatile anesthetics like isoflurane are intrinsically linked to their physical and thermodynamic properties. These properties govern the behavior of the anesthetic agent from the vaporizer to the patient's bloodstream and ultimately to its site of action in the central nervous system. Precise knowledge of these characteristics is therefore essential for:
-
Accurate Vaporizer Design and Calibration: Anesthesia vaporizers are sophisticated devices that deliver a precise concentration of anesthetic vapor.[2] Their design and calibration are directly based on the agent's vapor pressure and its temperature dependence.
-
Predictable Pharmacokinetics: The uptake, distribution, and elimination of an inhaled anesthetic are governed by its solubility in blood and tissues, which are in turn influenced by thermodynamic factors.[3]
-
Safe Handling and Storage: Understanding properties like boiling point and vapor pressure is crucial for the safe handling and storage of isoflurane to prevent accidental over-pressurization or exposure.[4]
This guide will delve into the critical thermodynamic properties of isoflurane, presenting available data and outlining the experimental workflows for determining those that are less commonly reported.
Fundamental Physicochemical Properties
A foundational understanding of isoflurane begins with its basic physicochemical characteristics.
| Property | Value | Source |
| Chemical Formula | C₃H₂ClF₅O | [1] |
| Molecular Weight | 184.49 g/mol | [1][5][6][7][8] |
| Boiling Point | 48.5 °C (at 760 mmHg) | [1][5][6][8] |
| Appearance | Clear, colorless liquid | [8] |
| Odor | Mildly pungent, musty, ethereal | [5] |
Vapor Pressure: The Cornerstone of Volatile Anesthetic Delivery
The vapor pressure of a volatile anesthetic is the pressure exerted by its vapor in equilibrium with its liquid phase at a given temperature.[2] It is a critical parameter for the calibration of vaporizers, which are designed to deliver a specific partial pressure of the anesthetic gas.
The vapor pressure of isoflurane is strongly dependent on temperature. The following table summarizes this relationship at several key temperatures:
| Temperature (°C) | Vapor Pressure (mmHg) |
| 20 | 238 |
| 25 | 295 |
| 30 | 367 |
| 35 | 450 |
Data sourced from product information sheets.[6]
The relationship between temperature and vapor pressure can be mathematically described by the Antoine equation:
log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are Antoine constants specific to the substance.
Experimental Determination of Vapor Pressure
A common method for determining the vapor pressure of a volatile liquid like isoflurane involves a static method.
Caption: Workflow for vapor pressure determination of a volatile liquid.
Density and Viscosity: Fluid Dynamics in Anesthetic Systems
The density and viscosity of isoflurane, in both its liquid and gaseous states, are important for understanding its flow characteristics within the vaporizer and breathing circuits.
Liquid Density:
The specific gravity of liquid isoflurane at 25°C is 1.496.[5][6]
Gas Viscosity:
A study by Habre et al. experimentally determined the viscosity of gaseous isoflurane.[9] They found that the viscosity of pure volatile agents was markedly lower than that of carrier gases like oxygen or nitrogen.[9]
Experimental Determination of Liquid Viscosity
The viscosity of a volatile liquid like isoflurane can be challenging to measure due to evaporation. A sealed system, such as a micro-viscometer-on-a-chip (VROC), is ideal.
Caption: Workflow for measuring the viscosity of a volatile liquid using a VROC system.
Enthalpy of Vaporization: The Energy of Phase Change
The enthalpy of vaporization (or latent heat of vaporization) is the amount of energy required to convert a unit amount of a liquid into a vapor at a constant temperature and pressure. This property is crucial in understanding the cooling effect that occurs within a vaporizer as the anesthetic evaporates. Vaporizers are designed with materials of high thermal conductivity to counteract this cooling and maintain a stable temperature and vapor pressure.
The latent heat of vaporization of isoflurane at 20°C is approximately 41 cal/g.
Heat Capacity and Thermal Conductivity: Quantifying Heat Transfer
Experimental Determination of Heat Capacity (Cp)
The specific heat capacity at constant pressure (Cp) of a liquid can be determined using Differential Scanning Calorimetry (DSC).
Caption: Workflow for determining the specific heat capacity of a volatile liquid using DSC.
Experimental Determination of Thermal Conductivity
The thermal conductivity of a liquid can be measured using the transient hot-wire method.
Caption: Workflow for measuring the thermal conductivity of a liquid using the transient hot-wire method.
Safety and Handling Considerations
Isoflurane is a volatile compound and should be handled in a well-ventilated area.[4] It can be an irritant to the skin and eyes.[4] Long-term exposure to anesthetic gases has been associated with health concerns.[10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling isoflurane.[4]
Conclusion
The thermodynamic properties of this compound are fundamental to its clinical application as a general anesthetic. This guide has provided a compilation of key available data and outlined the established experimental methodologies for determining properties that are not widely reported. For researchers, scientists, and drug development professionals, a thorough understanding and, where necessary, experimental determination of these properties are essential for advancing the safe and effective use of isoflurane and for the development of future anesthetic agents and delivery systems.
References
-
Habre, W., et al. (2001). Viscosity and density of common anaesthetic gases: Implications for flow measurements. British Journal of Anaesthesia, 87(4), 602-607. [Link]
-
Hospira, Inc. (2011). ISOFLURANE, USP, Liquid for Inhalation. DailyMed. [Link]
-
Khan, K. S., & Hayes, J. A. (2021). Anesthesia Vaporizers. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoflurane. PubChem. [Link]
-
Occupational Safety and Health Administration. (n.d.). ISOFLURANE. [Link]
-
Taivainen, T., et al. (1998). The effect of temperature on solubility of volatile anesthetics in human tissues. Anesthesiology, 89(3), 679-687. [Link]
-
Tulane University. (2023). FACT SHEET: Isoflurane. Office of Environmental Health and Safety (OEHS). [Link]
-
Wikipedia contributors. (2024, January 12). Isoflurane. Wikipedia. [Link]
Sources
- 1. Isoflurane - Wikipedia [en.wikipedia.org]
- 2. Isoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effect of temperature on solubility of volatile anesthetics in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Isoflurane, USP Liquid For Inhalation [dailymed.nlm.nih.gov]
- 7. ISOFLURANE | Occupational Safety and Health Administration [osha.gov]
- 8. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Viscosity and density of common anaesthetic gases: implications for flow measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
A Technical Guide to the Historical Development of Halogenated Methyl Ethyl Ethers
Abstract
The journey of halogenated methyl ethyl ethers from laboratory curiosities to pillars of modern medicine is a compelling narrative of chemical ingenuity and relentless scientific pursuit. This guide provides an in-depth exploration of the historical development of this critical class of compounds, primarily focusing on their evolution as inhalation anesthetics. We will trace their origins from foundational synthesis principles, navigate the mid-20th century surge in organofluorine chemistry, and detail the systematic research that led to the discovery of landmark agents like isoflurane and desflurane. By examining the causality behind experimental choices and the progression of synthetic methodologies, this document offers researchers, scientists, and drug development professionals a comprehensive technical and historical perspective on these vital molecules.
Introduction: The Genesis of an Idea
The story of halogenated ethers is intrinsically linked to the broader history of anesthesia. Following the first successful public demonstration of diethyl ether anesthesia in 1846 by William T. G. Morton, the scientific community sought agents with improved properties: faster onset, better safety profiles, and non-flammability.[1][2][3] Early anesthetics like diethyl ether and chloroform were effective but posed significant risks, including flammability and toxicity.[2][4]
The mid-20th century marked a pivotal shift with the rise of organofluorine chemistry. Scientists hypothesized that incorporating fluorine into organic molecules could predictably alter their physical and chemical properties. Fluorine's high electronegativity and small size can increase molecular stability, reduce flammability, and lower boiling points—all desirable traits for an inhaled anesthetic. This era saw pioneering work from chemists like Robert N. Haszeldine, whose research on fluorocarbon derivatives laid the groundwork for many future discoveries.[5][6] The central hypothesis was that halogenation, particularly fluorination, of the simple ether backbone could yield compounds with the ideal balance of potency, stability, and safety.
While this guide focuses on the "methyl ethyl ether" structure, the historical narrative is inseparable from closely related compounds. Key anesthetics such as sevoflurane (a fluoromethyl isopropyl ether) were developed concurrently and are crucial to understanding the field's evolution.[7] Therefore, for the sake of a comprehensive and authoritative account, these closely related structures will be discussed as part of the broader developmental story.
The Mid-Century Revolution: A Systematic Search for the Ideal Anesthetic
The 1950s and 1960s were a golden age for anesthetic research. The explosion hazard of older agents was a primary concern, driving the development of halogenated compounds.[1] A concerted effort began to synthesize and screen hundreds of fluorinated compounds to identify viable anesthetic candidates.
A pivotal figure in this era was Dr. Ross C. Terrell.[8] While working for Ohio Medical Products in the 1960s, Terrell, along with his colleague Dr. Louise Speers Croix, systematically synthesized and evaluated an extensive library of halogenated ethers.[9] Their research was methodical, involving the synthesis of dozens of halogenated methyl ethyl ethers for evaluation as volatile anesthetics.[8][10] This systematic approach, synthesizing over 700 fluorinated compounds, ultimately yielded the most important inhalation anesthetics used today: enflurane, isoflurane, and desflurane, as well as the closely related sevoflurane.[8]
This work was not simply a matter of trial and error. It was guided by an emerging understanding of structure-activity relationships. Researchers knew that properties like vapor pressure, blood-gas partition coefficient (which determines the speed of onset and recovery), and oil-gas partition coefficient (a measure of potency) were critical. The goal was to fine-tune these properties by strategically placing halogen atoms on the ether scaffold. For instance, polyhalogenation was found to correlate with anesthetic potency, though it also presented challenges, as some highly halogenated ethers proved to be excitatory or even convulsant rather than anesthetic.[11]
Caption: Key milestones in the development of halogenated ether anesthetics.
Key Synthetic Methodologies and Their Evolution
The synthesis of halogenated methyl ethyl ethers relies on fundamental principles of organic chemistry, adapted for the unique challenges of organofluorine compounds.
The Williamson Ether Synthesis: A Cornerstone Approach
The Williamson ether synthesis, first reported in 1850, remains one of the most versatile methods for preparing ethers.[12] The classic reaction involves an alkoxide nucleophile reacting with an alkyl halide via an SN2 mechanism.[12][13]
Core Reaction: RO⁻Na⁺ + R'—X → R—O—R' + NaX
From a practical standpoint, the critical challenge in applying this to fluorinated ethers was the synthesis and handling of the requisite fluorinated alcohols and alkyl halides. The electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of nearby alkoxides, often requiring more forcing reaction conditions. One of the early successful examples involved reacting sodium trifluoroethylate with ethyl bromide under heat and pressure to yield 2,2,2-trifluoroethyl ethyl ether.[14]
Experimental Protocol: Generalized Williamson Synthesis of a Fluorinated Ether
-
Alkoxide Formation: A fluorinated alcohol (e.g., 2,2,2-trifluoroethanol) is dissolved in an aprotic polar solvent like THF or dioxane.
-
A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the alcohol and form the sodium alkoxide. The reaction is allowed to stir until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: The alkylating agent (e.g., a halogenated ethyl halide) is added to the reaction mixture.
-
The mixture is heated to reflux for several hours to drive the SN2 reaction to completion. The choice of a primary alkyl halide is crucial to minimize competing elimination reactions.[15]
-
Workup and Purification: After cooling, the reaction is quenched with water. The organic phase is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
The final product is isolated and purified by fractional distillation. Purity is confirmed using Gas Chromatography (GC) and structural identity by NMR spectroscopy.
Direct Fluorination and Halogen Exchange
While the Williamson synthesis builds the ether backbone from halogenated precursors, other methods introduce fluorine atoms onto an existing ether molecule.
-
Direct Fluorination: Early methods using elemental fluorine were often difficult to control and could lead to explosions or complex mixtures of products.[16] A significant advancement was the use of metal fluorides, such as cobalt trifluoride (CoF₃), which act as powerful but more controllable fluorinating agents.[16][17]
-
Halogen Exchange (Halex) Reactions: This became a commercially vital technique. A key example is the synthesis of Desflurane (CF₃CHFOCHF₂) from Isoflurane (CF₃CHClOCHF₂). In this process, the chlorine atom on the ethyl group of isoflurane is replaced with a fluorine atom. This is typically achieved by reacting isoflurane with hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride or via a vapor-phase reaction over a fluorination catalyst.[18][19][20]
Caption: Two primary synthetic pathways to halogenated ethers.
Landmark Compounds: Properties and Significance
The systematic research of the mid-20th century led to the introduction of several halogenated methyl ethyl ethers (and close isomers) that would dominate anesthetic practice for decades.
| Compound | Structure | Year Synthesized | Key Properties & Significance |
| Isoflurane | CF₃CHCl-O-CHF₂ | 1960s | An isomer of enflurane, it offered greater metabolic stability, reducing concerns about toxicity. It became a workhorse anesthetic for decades due to its potency and cost-effectiveness.[21] Approved for clinical use in 1981.[9] |
| Sevoflurane | (CF₃)₂CH-O-CH₂F | 1960s | A methyl isopropyl ether, its extremely low blood solubility allows for very rapid induction and emergence from anesthesia, making it ideal for pediatric and outpatient surgery.[7][21] |
| Desflurane | CF₃CHF-O-CHF₂ | 1960s | Structurally similar to isoflurane but with fluorine replacing chlorine. This substitution gives it a very high vapor pressure and the lowest blood solubility of the volatile agents, allowing for the most rapid recovery and precise control.[21] |
Data synthesized from multiple sources.[7][9][21]
The development of these agents highlights the success of the guiding chemical principles. Replacing hydrogen with fluorine decreased flammability. The specific pattern of halogenation allowed for the fine-tuning of volatility and solubility, which in turn dictates the clinical performance of the anesthetic. For example, the final step in creating desflurane from isoflurane—swapping a single chlorine for a fluorine—dramatically lowers the boiling point and blood solubility, leading to much faster patient recovery times.
Conclusion and Future Outlook
The historical development of halogenated methyl ethyl ethers is a testament to the power of systematic chemical synthesis and the study of structure-activity relationships. From the foundational Williamson ether synthesis to sophisticated halogen exchange reactions, the field has evolved to produce highly refined molecules that are indispensable in modern medicine. The work of pioneers like Ross Terrell transformed anesthetic practice, moving it from the era of flammable and toxic agents to the safe, reliable, and controllable methods used today.[8]
Current research in the field continues, focusing on agents with even more precise control, fewer side effects, and lower environmental impact, as modern volatile anesthetics are known to be greenhouse gases.[7] Furthermore, the unique properties of fluorinated ethers have led to their investigation in other advanced applications, such as solvents for high-performance lithium metal batteries.[22][23] The history of these compounds provides an invaluable roadmap for future innovation in drug development and material science.
References
-
The Invention and Development of Enflurane, Isoflurane, Sevoflurane, and Desflurane. ResearchGate. Available at: [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Adhesion Society of Japan. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
The invention and development of enflurane, isoflurane, sevoflurane, and desflurane. PubMed. Available at: [Link]
-
Inhaled anesthetics: an historical overview. PubMed. Available at: [Link]
-
FLUORINATED ETHERS. COMMUNICATION 3. PREPARATION OF FLUORINATED ETHERS BY ADDITION OF ALCOHOLS TO EPOXIDES, INTERACTION OF FLUOR. Fluorine notes. Available at: [Link]
-
Ross C. Terrell, PhD, an Anesthetic Pioneer. ResearchGate. Available at: [Link]
-
Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte. Royal Society of Chemistry. Available at: [Link]
- Preparation of desflurane. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Sevoflurane. Wikipedia. Available at: [Link]
- Historical Background of Ether Synthesis and Their Properties. Books.
- Synthesis of desflurane. Google Patents.
- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. Google Patents.
-
Robert Neville Haszeldine. 3 May 1925—13 October 2016. Royal Society Publishing. Available at: [Link]
-
A History of Inhaled Anesthetics. Anesthesia Key. Available at: [Link]
-
The Preparation of Desflurane by the Vapor-Phase Fluorination of Isoflurane. ACS Publications. Available at: [Link]
-
Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. PubMed. Available at: [Link]
-
Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. arXiv.org. Available at: [Link]
-
Robert Neville Haszeldine. 3 May 1925—13 October 2016. ResearchGate. Available at: [Link]
-
Inhalational anaesthetic. Wikipedia. Available at: [Link]
-
"Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Fluorine Notes. Available at: [Link]
-
Halogenation of Ethers: A Guide to Functional Group Preparations. ResearchGate. Available at: [Link]
-
Isoflurane. Wood Library-Museum of Anesthesiology. Available at: [Link]
-
A history of Fluorine Chemistry in Manchester. University of Manchester. Available at: [Link]
-
A History of Inhaled Anesthetics. ResearchGate. Available at: [Link]
-
FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes. Available at: [Link]
- Synthesis method of desflurane. Google Patents.
-
Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte. PubMed. Available at: [Link]
-
An efficient synthesis of substituted meta-halophenols and their methyl ethers: insight into the reaction mechanism. Publications of the IAS Fellows. Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
The invention and development of enflurane, isoflurane, sevoflurane, and desflurane. Semantic Scholar. Available at: [Link]
-
History of Anesthesia. Wood Library-Museum of Anesthesiology. Available at: [Link]
-
Highly fluorinated co-solvent enabling ether electrolyte for high-voltage lithium ion batteries with graphite anode. OAE Publishing Inc.. Available at: [Link]
-
The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Selecting the Optimal Fluorinated Ether Co-Solvent for Lithium Metal Batteries. PubMed. Available at: [Link]
-
Ross C. Terrell, PhD, an Anesthetic Pioneer. Semantic Scholar. Available at: [Link]
Sources
- 1. Inhaled anesthetics: an historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalational anesthetic - Wikipedia [en.wikipedia.org]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Sevoflurane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 10. The invention and development of enflurane, isoflurane, sevoflurane, and desflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. francis-press.com [francis-press.com]
- 14. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 18. US6800786B1 - Preparation of desflurane - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CN102617298A - Synthesis method of desflurane - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether
This guide provides an in-depth analysis of the safety and handling protocols for 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6). It is intended for researchers, scientists, and drug development professionals who utilize this versatile fluorinated ether in their work. Beyond a simple recitation of safety data, this document elucidates the scientific rationale behind each precaution, fostering a culture of informed safety and proactive risk mitigation in the laboratory.
Understanding the Chemical Profile: Properties and Inherent Risks
A thorough understanding of a compound's physicochemical properties is the bedrock of safe handling. The properties of this compound dictate its behavior in a laboratory setting and inform the necessary safety protocols.
This compound is a colorless to almost colorless liquid that is utilized as a solvent and a reagent in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a trifluoromethyl group, enhances its reactivity and stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₃O | [1][2][3][4] |
| Molecular Weight | 148.51 g/mol | [1][2][4][5] |
| Boiling Point | 70.6 °C | [1][3] |
| Melting Point | -92.5 °C | [3] |
| Density | 1.3636 g/cm³ @ 20 °C | [3] |
| Flash Point | 66 °C | [3] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
The relatively low boiling point suggests a significant vapor pressure at room temperature, necessitating handling in well-ventilated areas to avoid inhalation exposure. The flammability, as indicated by the flash point, requires stringent control of ignition sources.
Hazard Identification and Risk Assessment: A Multifaceted Threat
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several significant hazards.[3][5] A comprehensive understanding of these is critical for risk assessment and the implementation of appropriate safety measures.
Hazard Classifications:
-
Acute Dermal Toxicity (Category 2): Fatal in contact with skin.[3][5][6]
-
Skin Irritation (Category 2): Causes skin irritation.[3][5][6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][5][6]
-
Flammable Liquid and Vapor (Category 3): Flammable liquid and vapor.[6][7]
The high acute dermal toxicity is a primary concern. This necessitates the use of robust personal protective equipment (PPE) to prevent any skin contact. The skin and eye irritation classifications further underscore the importance of barrier protection.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when handling this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to minimize risk at the source. For this compound, the following are paramount:
-
Ventilation: All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Local exhaust ventilation should be used to control the release of vapors.
-
Explosion-Proof Equipment: Given its flammability, all electrical equipment, including lighting and ventilation, must be explosion-proof.[6][8]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and receiving equipment must be properly grounded and bonded.[6][8]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, a comprehensive PPE regimen is mandatory.
-
Hand Protection: Wear impervious gloves. Given the high dermal toxicity, double-gloving may be a prudent additional measure.
-
Eye and Face Protection: Safety goggles are required. A face shield should also be worn where there is a risk of splashing.
-
Skin and Body Protection: Impervious protective clothing, such as a lab coat or coveralls, is necessary. In situations with a higher risk of exposure, a chemical-resistant apron and boots may be required.[10]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator should be worn.[11]
Caption: PPE workflow for handling this compound.
Safe Handling and Storage: Procedural Discipline
Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring a safe laboratory environment.
Handling
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[3][6]
-
Personal Hygiene: Wash hands and skin thoroughly after handling.[3][6] Do not eat, drink, or smoke in the work area.[3][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][8] Use only non-sparking tools.[6][8]
-
Static Discharge: Take precautionary measures against static discharge.[6][8]
Storage
-
Location: Store in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from incompatible materials, such as oxidizing agents.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a well-defined and practiced response plan is critical to minimizing harm.
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the skin with plenty of water.[3] Seek emergency medical help immediately.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting.
Spills and Leaks
In the case of a spill, evacuate the area and ensure adequate ventilation.[8] Remove all sources of ignition.[8][11] Use non-sparking tools and explosion-proof equipment for cleanup.[11] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[11]
Caption: Step-by-step spill response workflow.
Disposal Considerations
Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[3] This may involve incineration in a licensed facility. Do not allow the product to enter drains.[8]
Conclusion: A Commitment to Safety
This compound is a valuable tool in chemical synthesis, but its handling demands a high level of respect and procedural diligence. By understanding its inherent hazards and implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.
References
- This compound | CymitQuimica. (n.d.). CymitQuimica.
- This compound - Echemi. (n.d.). Echemi.
- This compound 425-87-6 - TCI Chemicals. (n.d.). TCI Chemicals.
- This compound | C3H4ClF3O | CID 9877 - PubChem. (n.d.). PubChem.
- This compound - Chem-Impex. (n.d.). Chem-Impex.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.
- 1,2,2-Trifluoroethyl trifluoromethyl ether - Synquest Labs. (n.d.). Synquest Labs.
- 2,2,2-Trifluoroethyl methyl ether - Synquest Labs. (n.d.). Synquest Labs.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- (2-chloro-1,1,2-trifluoroethyl) methyl ether - NIST WebBook. (n.d.). NIST.
- This compound 425-87-6 | Tokyo Chemical Industry UK Ltd. (n.d.). Tokyo Chemical Industry UK Ltd.
- 2-Chloro-1,1,2-trifluoroethyl ethyl ether - Apollo Scientific. (n.d.). Apollo Scientific.
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. (n.d.). Albert Einstein College of Medicine.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Aldrich C41134 - SAFETY DATA SHEET. (2023, October 27). Sigma-Aldrich.
- 2,2,2-Trifluoroethyl Methacrylate - SAFETY DATA SHEET. (2016, November 29).
- This compound | 425-87-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]
- 5. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 425-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 425-87-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Expanding Research Applications of Fluorinated Ethers
Introduction: The Unique Value Proposition of Fluorinated Ethers in Modern Research
The strategic incorporation of fluorine into organic molecules has consistently driven innovation across the scientific disciplines. Among the diverse classes of organofluorine compounds, fluorinated ethers (F-ethers) have emerged as a uniquely versatile and powerful tool for researchers. Their distinct physicochemical properties, stemming from the potent effects of fluorine substitution, have unlocked novel applications and enhanced existing technologies in fields ranging from medicinal chemistry and advanced materials to next-generation energy storage and biomedical imaging. This guide provides an in-depth exploration of the core scientific principles and practical applications of fluorinated ethers, offering a technical resource for scientists and drug development professionals seeking to leverage these remarkable compounds in their research endeavors.
The defining characteristics of fluorinated ethers arise from the high electronegativity and small atomic radius of fluorine. The substitution of hydrogen with fluorine atoms creates strong carbon-fluorine (C-F) bonds, which impart exceptional thermal and chemical stability to the ether backbone.[1][2] This fluorination also profoundly influences the electronic properties, polarity, and intermolecular interactions of the molecule, leading to a suite of desirable attributes including reduced surface energy, enhanced lipophilicity, and improved metabolic resistance in bioactive compounds.[1][3] Furthermore, the presence of the ether linkage (C-O-C) introduces a degree of flexibility and polarity that can be finely tuned through the extent and pattern of fluorination, allowing for the design of molecules with tailored properties for specific applications.[1] This guide will delve into the key research areas where fluorinated ethers are making a significant impact, providing both theoretical background and practical insights for their application.
I. Fluorinated Ethers in Medicinal Chemistry and Drug Discovery
The introduction of fluorine-containing groups is a well-established strategy in modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4] Fluorinated ethers, particularly those bearing trifluoromethoxy (-OCF3) and other fluoroalkoxy groups, are increasingly recognized as valuable moieties for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4][5]
Enhancing Metabolic Stability and Bioavailability
A primary challenge in drug development is overcoming rapid metabolic degradation by cytochrome P450 enzymes. The strong C-F bonds in fluoroalkoxy groups are significantly more resistant to enzymatic cleavage compared to their non-fluorinated counterparts. This increased metabolic stability leads to a longer in vivo half-life and improved bioavailability of the drug molecule.[1] For instance, the trifluoromethoxy group is a key feature in several successful drugs, where it enhances lipophilicity and resistance to metabolic breakdown, ultimately improving the therapeutic index.[1]
Modulating Lipophilicity and Binding Affinity
The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is significantly more lipophilic than a fluorine atom, and its incorporation can advantageously increase the lipid solubility of a molecule.[3] This enhanced lipophilicity can improve membrane permeability and target engagement. Furthermore, the unique electronic properties of fluoroalkoxy groups can influence the binding affinity of a drug to its target receptor through favorable electrostatic interactions.
Notable Examples in Drug Development
Several marketed drugs and clinical candidates incorporate fluorinated ether moieties to enhance their therapeutic properties. Sevoflurane (CF3CHFOCH2F) is a widely used inhalation anesthetic valued for its rapid onset and minimal metabolism.[1] The fluorinated ether structure contributes to its favorable safety profile and reduced cardiovascular effects. In other therapeutic areas, the trifluoromethoxy group has been incorporated into scaffolds for drugs targeting a range of conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[3]
II. Advanced Applications in Energy Storage: The Rise of Fluorinated Ether Electrolytes
The development of next-generation lithium-ion (Li-ion) and lithium-metal batteries with higher energy densities, faster charging capabilities, and wider operating temperature ranges is a critical area of research.[6][7] Fluorinated ethers are at the forefront of innovation in battery electrolytes, addressing long-standing challenges associated with conventional carbonate-based electrolytes.[6]
Overcoming the Limitations of Traditional Electrolytes
Carbonate-based electrolytes, while widely used, suffer from drawbacks such as flammability, limited oxidative stability at high voltages, and detrimental reactions with high-capacity anodes like graphite-silicon composites.[6] Ether-based electrolytes offer better compatibility with lithium metal anodes but typically exhibit poor oxidative stability, hindering their use with high-voltage cathodes.[8]
The Role of Fluorination in Electrolyte Performance
Fluorinated ethers have emerged as a promising class of electrolyte solvents and co-solvents that combine the advantages of ethers with enhanced electrochemical stability.[8][9] The introduction of fluorine atoms into the ether structure increases its oxidative stability, allowing for compatibility with high-voltage cathodes.[8][10]
Key advantages of fluorinated ether electrolytes include:
-
High Oxidative Stability: Fluorination enhances the resistance of the ether solvent to decomposition at high voltages, enabling the use of high-energy cathode materials.[1][8]
-
Formation of a Stable Solid Electrolyte Interphase (SEI): Fluorinated ethers promote the formation of a robust and lithium fluoride (LiF)-rich SEI layer on the anode surface.[1][10] This stable SEI is crucial for preventing dendrite growth and improving the cycling stability of lithium metal anodes.
-
Reduced Flammability: Many fluorinated ethers are non-flammable or have very low flammability, significantly improving the safety profile of the battery.[11]
-
Wide Operating Temperature Range: Optimized fluorinated ether electrolytes have demonstrated stable long-term cycling over a broad temperature range, from as low as -40°C to 60°C.[7]
Experimental Protocol: Evaluation of a Fluorinated Ether-Based Electrolyte in a Lithium-Metal Coin Cell
This protocol outlines a standard procedure for assembling and testing a CR2032 coin cell with a lithium metal anode, a high-voltage cathode (e.g., NMC811), and a fluorinated ether-based electrolyte.
Materials:
-
Lithium metal foil (anode)
-
NMC811 cathode material coated on aluminum foil
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Fluorinated ether electrolyte (e.g., 1 M LiPF6 in a mixture of a terminally fluorinated ether and a film-forming additive like fluoroethylene carbonate (FEC))[8]
-
Argon-filled glovebox
-
Coin cell crimper
-
Battery cycler
Procedure:
-
Electrode and Separator Preparation:
-
Punch circular electrodes from the NMC811 cathode sheet and lithium metal foil to the desired diameter (e.g., 12 mm).
-
Punch circular separators from the Celgard sheet (e.g., 16 mm diameter).
-
Dry all components under vacuum at an appropriate temperature (e.g., 120°C for the cathode and separator) for at least 12 hours before transferring to the glovebox.
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the cathode disc in the center of the bottom coin cell casing.
-
Add a few drops of the fluorinated ether electrolyte to wet the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Carefully place the lithium metal anode on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Place the top casing onto the assembly.
-
-
Crimping:
-
Transfer the assembled cell to the coin cell crimper.
-
Apply consistent pressure to crimp and seal the cell.
-
-
Electrochemical Testing:
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes and separator.
-
Connect the cell to the battery cycler.
-
Perform an initial formation cycle at a low C-rate (e.g., C/20) to establish a stable SEI layer.
-
Conduct galvanostatic cycling at various C-rates to evaluate rate capability and long-term cycling stability.
-
Measure the Coulombic efficiency for each cycle.
-
Data Analysis:
-
Plot the specific capacity versus cycle number to assess capacity retention.
-
Plot the Coulombic efficiency versus cycle number to evaluate the stability of the SEI.
-
Analyze the voltage profiles for characteristic plateaus and changes over cycling.
Visualizing the Impact of Fluorinated Ethers on Battery Performance
Caption: A typical workflow for in vivo cell tracking using ¹⁹F MRI.
V. Synthesis of Fluorinated Ethers: Key Methodologies
The growing demand for fluorinated ethers across various research fields has spurred the development of diverse and efficient synthetic methods. The choice of synthetic route depends on the desired structure, the degree of fluorination, and the scale of the reaction.
Classical and Modern Synthetic Approaches
Several key strategies are employed for the synthesis of fluorinated ethers:
-
Williamson Ether Synthesis: This classical method involves the reaction of a sodium or potassium alkoxide with an alkyl halide. [12][13]For fluorinated ethers, this typically involves reacting a fluorinated alcohol with an alkylating agent or a fluoroalkyl halide with an alcohol. [12]* Addition of Alcohols to Fluoroalkenes: Alcohols can be added across the double bond of fluoroalkenes, often in the presence of a base, to yield partially fluorinated ethers. [14]* Direct Fluorination: The direct reaction of a hydrocarbon ether with elemental fluorine or other powerful fluorinating agents like cobalt trifluoride can be used to produce perfluorinated ethers. [15]This method often requires specialized equipment and careful control of reaction conditions to avoid fragmentation of the starting material. [14][16]* Use of Fluorinated Building Blocks: A versatile approach involves the use of smaller, readily available fluorinated molecules ("building blocks") that can be incorporated into larger structures. [17][18]This allows for the precise and controlled introduction of fluoroalkoxy groups into a target molecule.
Synthetic Scheme: A Generalized Williamson Synthesis for a Partially Fluorinated Ether
Caption: A generalized scheme for the Williamson ether synthesis.
Conclusion and Future Outlook
Fluorinated ethers represent a class of compounds with extraordinary potential to drive future scientific advancements. Their unique combination of stability, tunable polarity, and specialized functionalities has already led to significant breakthroughs in medicine, energy, materials science, and biomedical imaging. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, we can expect to see the emergence of even more innovative applications for these versatile molecules. For researchers and drug development professionals, a thorough understanding of the principles and applications of fluorinated ethers is essential for staying at the cutting edge of their respective fields and for harnessing the full potential of these remarkable compounds to address the scientific challenges of tomorrow.
References
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- Fluorinated ether electrolytes to enable next generation Li-ion b
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry.
- Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte.
- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. N/A.
- Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion B
- Fluoroalkyl Ethers for Drug Design. Enamine.
- Fluorinated ether solid polymer electrolyte for next generation b
- Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte. Chemical Communications (RSC Publishing), DOI:10.1039/D4CC06265E.
- Advanced Materials: The Role of Fluorinated Arom
- Harnessing Fluorinated Ethers in Pharmaceutical Synthesis. N/A.
- Hydrofluoroethers: Sustainable Solutions for Electronics-Rel
- a-Fluorinated Ethers as "Exotic" Entity in Medicinal Chemistry. Ingenta Connect.
- Hydrofluoroether (HFE) Chemical. Yuji America Corp - Yujichem.
- Environmental risk assessment of hydrofluoroethers (HFEs). PubMed.
- The potential of hydrofluoroethers to replace CFCs, HCFCs and PFCs.
- CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. Books.
- Hydrofluoroether. N/A.
- Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal B
- Fluorous Ethers. RSC Publishing.
- Fluorination Reagents, Fluorin
- Fluorine (19F) MRI. Santyr Lab - SickKids Research Institute.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- State of the art for the synthesis of fluorinated propargylic ethers and anilines and our approach.
- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. N/A.
- Synthesis of fluorinated ethers.
- Fluorine (19F) MRS and MRI in biomedicine. PMC - PubMed Central - NIH.
- Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules.
- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". N/A.
- Fluorinated ethers.
- Chemical Aspects of Human and Environmental Overload with Fluorine.
- Fluorinated Building Blocks. Organofluorine / Alfa Chemistry.
- Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing), DOI:10.1039/C6CS00492J.
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
- Adsorption of Fluorinated Ether Electrolyte Solvent Molecules on Boron Nitride Nanosheets Studied by Solid-State NMR and Computational Methods.
- A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Amanchukwu.
- Highly fluorinated metal complexes as dual 19F and PARACEST imaging agents. Dalton Transactions (RSC Publishing).
- Fluorinated contrast agents show 'strong potential' for MRI theranostics. N/A.
- Polytetrafluoroethylene. Wikipedia.
- Superfluorinated, Highly Water-Soluble Polyphosphazenes as Potential 19F Magnetic Resonance Imaging (MRI) Contrast Agents. MDPI.
- Fluorinated ether electrolytes to enable next generation Li-ion b
- Chemical structures of the fluorinated ethers: left:....
- Fluorinated Ethers. Journal of the American Chemical Society.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. α-Fluorinated Ethers as “Exotic” Entity in Medic...: Ingenta Connect [ingentaconnect.com]
- 4. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated ether electrolytes to enable next generation Li-ion batteries [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Fluorinated ether solid polymer electrolyte for next generation batteries - American Chemical Society [acs.digitellinc.com]
- 10. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. labinsights.nl [labinsights.nl]
- 12. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 13. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 14. sibran.ru [sibran.ru]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. WO1984002909A1 - Fluorinated ethers - Google Patents [patents.google.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for 2-chloro-1,1,2-trifluoroethyl methyl ether as a Non-Polar Solvent
Introduction: A Modern Halogenated Ether for Specialized Applications
In the landscape of organic solvents, the pursuit of reagents with unique properties that offer enhanced performance, safety, and new avenues for chemical synthesis is perpetual. 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6) emerges as a noteworthy, partially fluorinated ether with potential as a specialized non-polar solvent.[1][2] Its unique molecular structure, combining a methyl ether with a chloro- and trifluoro-substituted ethyl group, imparts a distinct set of physicochemical properties that distinguish it from traditional non-polar solvents.[1][2][3]
This guide provides an in-depth exploration of this compound, offering insights into its properties, potential applications, and proposed protocols for its use in organic synthesis and extraction. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of fluorinated solvents.
Physicochemical Properties: A Quantitative Overview
The utility of a solvent is fundamentally dictated by its physical and chemical properties. This compound is a colorless to almost colorless clear liquid with a unique profile that makes it a candidate for a variety of laboratory applications.[4][5]
| Property | Value | Source(s) |
| CAS Number | 425-87-6 | [5][6] |
| Molecular Formula | C₃H₄ClF₃O | [5] |
| Molecular Weight | 148.51 g/mol | [7][8] |
| Density | 1.36 g/mL at 20 °C | [5] |
| Boiling Point | 70 °C | [1] |
| Melting Point | -92.5 °C | [5] |
| Flash Point | 66 °C | [5] |
| Refractive Index | 1.334 | [5] |
| XLogP3 | 1.760 | [5] |
The presence of fluorine atoms in the molecule is known to decrease polarizability and intermolecular interactions, which can lead to reduced surface energy.[3] Partially fluorinated ethers, such as this one, can offer a balance between fluorophilicity and polarity, potentially enhancing solubility and compatibility with a range of systems.[3]
Applications in Organic Synthesis
This compound is presented as an effective solvent for organic synthesis, particularly in reactions that necessitate a non-polar environment.[1][2] Its fluorinated nature can be instrumental in the synthesis of other fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological activities.[1][2][3]
Causality of Application: Why Choose a Fluorinated Ether?
The choice of a fluorinated solvent like this compound over conventional non-polar solvents (e.g., hexane, diethyl ether, dichloromethane) can be driven by several factors:
-
Enhanced Thermal Stability: The presence of strong C-F bonds can increase the thermal stability of the solvent, allowing for a wider range of reaction temperatures.[3]
-
Modified Solubility Profile: Fluorinated solvents can exhibit unique solubility characteristics, sometimes dissolving compounds that are poorly soluble in traditional organic solvents.
-
Inertness: While not fully inert, the partial fluorination can reduce the reactivity of the solvent in certain chemical transformations compared to non-fluorinated ethers which can be susceptible to peroxide formation.
-
Potential for Unique Reactivity: The electronic environment created by the fluorine atoms can sometimes influence the outcome of a reaction, potentially leading to different selectivity or reactivity compared to conventional solvents.
Proposed Protocol for a General Organic Reaction
The following is a generalized protocol for the use of this compound as a solvent in a hypothetical substitution reaction. Note: This is an illustrative protocol and must be adapted and optimized for specific chemical transformations.
Objective: To serve as a non-polar medium for the reaction of a non-polar starting material with a reagent.
Materials:
-
This compound (≥99% purity)
-
Reactant A (non-polar)
-
Reagent B
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if reflux is required)
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard glassware for work-up
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture.
-
Solvent Addition: To a round-bottom flask equipped with a magnetic stir bar, add the desired volume of this compound under an inert atmosphere.
-
Reactant Addition: Dissolve Reactant A in the solvent with stirring.
-
Reaction Initiation: Add Reagent B to the solution. The addition can be done neat or as a solution in the same solvent, depending on the reactivity.
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (from room temperature up to its boiling point of 70 °C for reflux).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction if necessary with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Transfer the mixture to a separatory funnel for liquid-liquid extraction (see extraction protocol below).
-
-
Isolation: The organic layer containing the product is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.
Caption: Workflow for a general organic synthesis using this compound.
Applications in Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[9] The properties of this compound, such as its non-polar nature and density greater than water, suggest its potential as an extraction solvent for isolating non-polar to moderately polar organic compounds from aqueous mixtures.
Proposed Protocol for a General Liquid-Liquid Extraction
The following is a generalized protocol for using this compound for the extraction of a target analyte from an aqueous solution. Note: The efficiency of the extraction will depend on the partition coefficient of the analyte between the two phases and may require optimization.
Objective: To extract a non-polar organic compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target analyte
-
This compound
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Preparation:
-
Ensure the separatory funnel is clean, and the stopcock is properly sealed.
-
Place the aqueous solution containing the analyte into the separatory funnel.
-
-
Solvent Addition: Add a volume of this compound to the separatory funnel. A typical starting ratio is 1:1 by volume, but this can be adjusted.
-
Mixing:
-
Stopper the funnel and invert it, holding the stopper and stopcock securely.
-
Open the stopcock to vent any pressure buildup.
-
Close the stopcock and shake the funnel gently for 1-2 minutes to facilitate the partitioning of the analyte. Vent periodically.
-
-
Phase Separation:
-
Place the separatory funnel back on a ring stand and allow the two layers to separate completely.
-
Given its density of 1.36 g/mL, the this compound layer will be the bottom layer.
-
-
Collection:
-
Carefully drain the lower organic layer into a clean, dry flask.
-
The aqueous layer can be re-extracted with fresh portions of the solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to isolate the extracted analyte.
-
Caption: Workflow for liquid-liquid extraction using this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Summary:
-
Acute Toxicity (Dermal): Fatal in contact with skin.[7][8][10]
-
Flammability: Flammable liquid and vapor.[10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area, such as a fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10]
-
First Aid:
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Get emergency medical help immediately.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]
-
Conclusion and Future Outlook
This compound represents a class of solvents with properties that can be advantageous in specific synthetic and extractive applications. Its non-polar character, combined with the attributes imparted by its fluorine content, makes it a valuable tool for chemists working with fluorinated molecules or seeking alternatives to conventional solvents. While detailed, peer-reviewed protocols for this specific solvent are not widely available, the general principles outlined in this guide provide a solid foundation for its exploration and application in the laboratory. Further research into its solubility profile and performance in a wider range of chemical transformations will undoubtedly expand its utility in the fields of chemical synthesis and drug development.
References
-
This compound - MySkinRecipes. Available at: [Link]
-
(2-chloro-1,1,2-trifluoroethyl) methyl ether - the NIST WebBook. Available at: [Link]
-
This compound - CHEMICAL POINT. Available at: [Link]
-
This compound | C3H4ClF3O | CID 9877 - PubChem. Available at: [Link]
-
Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties - PubMed - NIH. Available at: [Link]
-
Experimental Methods in Organic Fluorine Chemistry. Available at: [Link]
-
Liquid-Liquid Extraction - YouTube. Available at: [Link]
-
This compound - CHEMICAL POINT. Available at: [Link]
-
This compound | C3H4ClF3O | CID 9877 - PubChem. Available at: [Link]
-
(2-chloro-1,1,2-trifluoroethyl) methyl ether - the NIST WebBook. Available at: [Link]
- EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents.
-
solid-liquid extraction - Columbia University. Available at: [Link]
-
Halogenated Ethers : Physical & chemical properties, Encyclopaedia of Occupational Health and Safety, Jeanne Mager Stellman. Available at: [Link]
-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed. Available at: [Link]
-
Exp. 4 Liquid-liquid extraction Aim: to separate hydrophobic compounds from hydrophilic compounds. Liquid - liquid extracti. Available at: [Link]
-
Halogenated ether - Wikipedia. Available at: [Link]
-
Revisions and Confidentiality Determinations for Data Elements Under the Greenhouse Gas Reporting Rule - Federal Register. Available at: [Link]
-
Liquid-Liquid Extraction - YouTube. Available at: [Link]
-
Liquid–liquid extraction - Wikipedia. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorinated bonded stationary phases in micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
- 6. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 7. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. Ethers | CymitQuimica [cymitquimica.com]
Application Note: Strategic Synthesis of Fluorinated Compounds Using 2-Chloro-1,1,2-trifluoroethyl Methyl Ether
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's pharmacokinetic and physicochemical profile.[1] Specifically, incorporating fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2] 2-Chloro-1,1,2-trifluoroethyl methyl ether has emerged as a versatile and efficient reagent for the synthesis of these valuable fluorinated compounds.[3] This ether is not only a building block for introducing fluorinated moieties but also serves as a specialized solvent in certain synthetic contexts.[3] This document provides a detailed protocol and technical insights for its application in research and development.
Reagent Profile: this compound
A comprehensive understanding of the reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source(s) |
| CAS Number | 425-87-6 | [3][4][5] |
| Molecular Formula | C₃H₄ClF₃O | [3][5][6] |
| Molecular Weight | 148.51 g/mol | [2][3][6] |
| Appearance | Colorless to almost colorless clear liquid | [3][7] |
| Boiling Point | 70 °C (lit.) | [2][3][5] |
| Density | 1.36 g/mL | [2][3][5] |
Mechanistic Insight: The Nucleophilic Substitution Pathway
The primary utility of this compound in synthesis stems from its role as an electrophile in nucleophilic substitution reactions. While ether C-O bonds can be cleaved under strongly acidic conditions, the C-Cl bond in this molecule presents a more accessible site for nucleophilic attack under typical synthetic conditions.[8][9] The electron-withdrawing fluorine atoms polarize the C-Cl bond, making the carbon atom susceptible to attack by a range of nucleophiles (e.g., alkoxides, thiolates, amines).
The reaction generally proceeds via an SN2 or SN1-like mechanism, depending on the nucleophile's strength and the reaction conditions.[10][11] For a strong nucleophile, a direct bimolecular displacement of the chloride is expected.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 425-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. askthenerd.com [askthenerd.com]
Application of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity. Among the various fluorinated substituents, the trifluoromethyl (–CF₃) group is of particular importance in the development of high-performance herbicides, fungicides, and insecticides. This application note provides a comprehensive technical guide on the use of 2-chloro-1,1,2-trifluoroethyl methyl ether as a versatile reagent in the synthesis of fluorinated agrochemicals. While its direct application in publicly documented agrochemical synthesis pathways is not widespread, its potential as a building block for introducing trifluoromethyl and other fluorinated groups is significant. This guide will explore its reactivity, potential synthetic applications, and provide a generalized protocol for its reaction with common agrochemical precursors.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₃H₄ClF₃O |
| Molecular Weight | 148.51 g/mol [1] |
| Boiling Point | 70.6 °C |
| Density | 1.3636 g/cm³ at 20 °C |
| Appearance | Colorless liquid |
Data sourced from publicly available chemical databases.
Core Reactivity and Mechanistic Considerations
This compound (CH₃OCF₂CHFCl) possesses two key reactive sites: the C-Cl bond and the C-H bond, both activated by the presence of adjacent fluorine atoms. The primary utility of this reagent in agrochemical synthesis stems from its potential to act as a precursor to valuable fluorinated building blocks.
Nucleophilic Substitution at the Chlorinated Carbon
The chlorine atom in this compound is susceptible to nucleophilic substitution. This allows for the introduction of the -CF(OCH₃)CHF₂ moiety onto a nucleophilic substrate, which can be a precursor to an active agrochemical.
Reaction Pathway: Nucleophilic Substitution
This diagram illustrates the general pathway for a nucleophilic substitution reaction involving this compound.
Caption: Generalized nucleophilic substitution pathway.
The electron-withdrawing nature of the adjacent fluorine atoms makes the carbon atom attached to chlorine electrophilic and thus a target for nucleophiles such as phenoxides, alkoxides, and amines. This reaction is fundamental for constructing ether or amine linkages, which are common in various pesticide structures.
Generation of Difluorocarbene
Under strongly basic conditions, this compound has the potential to undergo elimination of HCl to generate a fluorinated alkene, which could then be a precursor to difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate used to synthesize gem-difluoro-cyclopropanes, which are structural motifs in some modern insecticides. However, this application is less direct and requires careful optimization of reaction conditions to favor carbene generation over other side reactions. The generation of difluorocarbene from various precursors is a well-established strategy in the synthesis of fluorinated molecules for pharmaceuticals and agrochemicals.[2]
Application in the Synthesis of Trifluoromethyl-Containing Agrochemicals: A Case Study
While direct, publicly available examples of large-scale agrochemical synthesis using this compound are limited, its utility can be demonstrated through a representative synthesis of a trifluoromethyl-containing aromatic ether, a common substructure in many herbicides and fungicides. For instance, the synthesis of trifluoromethyl-substituted pyridinyloxyphenoxypropionate herbicides, such as fluazifop-butyl, involves the coupling of a trifluoromethyl-substituted pyridine with a phenoxypropionate moiety.[2] Although the industrial synthesis of these compounds often utilizes different starting materials, this compound can be envisioned as a precursor to key intermediates.
Experimental Workflow: Synthesis of a Model Aryl Trifluoromethyl Ether
This workflow outlines the key steps in a laboratory-scale synthesis of a model aryl trifluoromethyl ether, which is a common moiety in many agrochemicals.
Caption: Step-by-step workflow for synthesizing a model aryl trifluoromethyl ether.
Detailed Experimental Protocol: Synthesis of a Model 4-(1,1,2-Trifluoro-2-methoxyethoxy)phenol Derivative
This protocol describes a generalized procedure for the synthesis of a model fluorinated phenoxy ether, a key structural element in many herbicides.
Materials:
-
4-Hydroxyphenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 4-hydroxyphenol derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration should be approximately 0.5 M with respect to the phenol derivative.
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide. To this suspension, add this compound (1.2 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 4-(1,1,2-trifluoro-2-methoxyethoxy)phenol derivative.
Safety Precautions:
-
This compound is a halogenated compound and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a skin and respiratory irritant. Handle with care.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet under-explored, reagent in the synthesis of novel agrochemicals. Its ability to introduce the -CHF-CF₂OCH₃ group through nucleophilic substitution offers a route to fluorinated ethers that are prevalent in modern pesticide chemistry. While direct, large-scale applications may not be widely reported, the principles of its reactivity provide a solid foundation for its use in the discovery and development of next-generation crop protection agents. Further research into its reaction scope and the development of more efficient catalytic systems will undoubtedly expand its utility in the agrochemical industry.
References
-
Chem-Impex. This compound. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- Hu, J. et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
PubChem. This compound. Available at: [Link]
- Tsukamoto, M., & Kitagawa, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
Sources
Application Notes and Protocols for Reactions Involving 2-Chloro-1,1,2-trifluoroethyl methyl ether
A Guide for the Advanced Researcher
Disclaimer: This document is intended for use by trained professionals in a laboratory setting. All procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment. The user is responsible for consulting the Safety Data Sheet (SDS) for 2-chloro-1,1,2-trifluoroethyl methyl ether and all other reagents before commencing any experimental work.
Introduction
This compound is a versatile fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the fluorine and chlorine atoms, make it a valuable reagent for introducing the trifluoroethyl ether moiety into organic molecules. This guide provides a comprehensive overview of the necessary laboratory setup, safety precautions, and a detailed protocol for a representative reaction involving this compound.
Part 1: Core Principles of Handling and Safety
1.1 Physicochemical Properties and Associated Hazards
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₃H₄ClF₃O[1][2][3] |
| Molecular Weight | 148.51 g/mol [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 70 °C[1] |
| Density | 1.36 g/cm³[1] |
| Purity | >99.0% (GC)[1] |
Key Hazards:
-
Flammability: This compound is a flammable liquid and vapor. All work must be conducted away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment.
-
Toxicity: It is fatal in contact with skin and causes serious eye and skin irritation.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon prolonged exposure to air. While not explicitly stated in the search results, this is a common hazard for ethers and a prudent assumption for safe laboratory practice.
1.2. Essential Safety Precautions
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[2] For chemicals that produce hazardous vapors, ventilated storage cabinets are essential.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Handling: Do not get in eyes, on skin, or on clothing.[2] Wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.
Part 2: Laboratory Setup and Reaction Protocol
2.1. General Laboratory Setup
The volatile and flammable nature of this compound necessitates a carefully planned laboratory setup.
-
Glassware: Use oven-dried borosilicate glassware. For reactions sensitive to air or moisture, assemble the apparatus hot under a stream of inert gas (e.g., argon or nitrogen).
-
Inert Atmosphere: Many reactions with this reagent will require an inert atmosphere to prevent side reactions with atmospheric moisture or oxygen. A standard Schlenk line or a glovebox is recommended.
-
Temperature Control: A reliable method for cooling the reaction, such as an ice bath or a cryocooler, is essential, especially for exothermic reactions.
-
Reagent Addition: For controlled addition of the ether, a syringe pump or a dropping funnel is recommended.
2.2. Reaction Workflow: Nucleophilic Substitution
A common application of this compound is in nucleophilic substitution reactions, where the chloride is displaced by a nucleophile.
Caption: Experimental workflow for a typical nucleophilic substitution.
2.3. Detailed Protocol: Synthesis of an Aryl Trifluoroethyl Ether
This protocol describes the reaction of this compound with a substituted phenol to form the corresponding aryl ether. This class of compounds is of interest in medicinal chemistry.
Materials:
-
This compound
-
Substituted phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Ice-water bath
Procedure:
-
Preparation of Sodium Phenoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted phenol (1.0 eq).
-
Under a positive pressure of nitrogen, add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation to the fume hood exhaust.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.
-
-
Nucleophilic Substitution Reaction:
-
Cool the solution of the sodium phenoxide back to 0 °C.
-
Slowly add this compound (1.2 eq) to the reaction mixture via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure aryl trifluoroethyl ether.
-
Part 3: Mechanistic Considerations
The reaction described above is a nucleophilic substitution. While SN2 reactions on aryl halides are generally disfavored, reactions on alkyl halides are common.[5] In this case, the phenoxide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, displacing the chloride leaving group.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Retrieved from [Link]
-
Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Genie Scientific. (n.d.). Flammable Chemical Storage: Best Practices for Laboratories. Retrieved from [Link]
-
HSE. (2023, August 15). Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas. Retrieved from [Link]
-
Ziegler, G. R., Welch, C. A., Orzech, C. E., Kikkawa, S., & Miller, S. I. (n.d.). Nucleophilic Substitution at an Acetylenic Carbon: Acetylenic Thioethers from Haloalkynes and Sodium Thiolates. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 15). Organic Chemistry - Nucleophilic Substitutions of Alcohols and Ethers. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]
-
Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether in Pharmaceutical Manufacturing
Abstract and Scope
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6) as a critical intermediate in pharmaceutical synthesis. The primary focus of this document is its role as a key precursor in the manufacturing of the inhalation anesthetic, Enflurane. We will elucidate the physicochemical properties, detailed reaction protocols, safety considerations, and analytical quality control measures pertinent to its application. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction: The Significance of Fluorinated Ethers
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated ethers, in particular, have become a privileged class of compounds, most notably in the development of volatile anesthetics.[3] Their reduced flammability, favorable pharmacokinetic profiles, and potent anesthetic effects revolutionized the field of anesthesiology.[4]
This compound stands out as a valuable, specialized building block.[5] While structurally similar to several anesthetic agents, its principal application in pharmaceutical manufacturing is as a starting material for the synthesis of Enflurane, a halogenated ether that was widely used for general anesthesia.[4][6] This guide details the synthetic transformation and the necessary protocols to handle this intermediate effectively.
Physicochemical Properties and Safety Data
A thorough understanding of the intermediate's properties is fundamental for process design, safety, and handling in a laboratory or manufacturing environment.
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Source |
| CAS Number | 425-87-6 | [7][8] |
| Molecular Formula | C₃H₄ClF₃O | [8][9] |
| Molecular Weight | 148.51 g/mol | [8][9] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 70.6 °C | [8] |
| Melting Point | -92.5 °C | [8] |
| Density | 1.3636 g/cm³ @ 20 °C | [8] |
| Flash Point | 66 °C | [8] |
| IUPAC Name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | [7] |
GHS Hazard and Safety Information
This compound is hazardous and requires strict adherence to safety protocols. It is classified as flammable and highly toxic, particularly through dermal contact.[7][8] All handling must occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| GHS Classification | Hazard Statement | Precautionary Codes (Examples) |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin | P262, P270, P280, P302+P352, P316, P361+P364 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P332+P317 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Flammable Liquid (Category 3) | H226: Flammable liquid and vapor | P210, P233, P240, P241, P403+P235 |
Source: Aggregated data from multiple suppliers and safety databases.[7][8]
Core Application: Synthesis of Enflurane
The primary industrial application of this compound is its conversion to Enflurane [(RS)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane]. This transformation is a multi-step process involving the selective chlorination of the methyl group followed by a halogen-exchange fluorination reaction.[6]
Overall Synthesis Workflow
The logical flow from the starting intermediate to the final active pharmaceutical ingredient (API) is depicted below. This pathway highlights the two critical transformations that modify the methoxy group.
Caption: Synthesis pathway from the starting ether to Enflurane.
Protocol 1: Photochemical Chlorination of the Methyl Group
Causality: The objective of this step is to replace two hydrogen atoms on the methyl group with chlorine atoms. Free-radical chlorination, initiated by UV light, is the preferred method for this transformation on an ether substrate. The process is analogous to the photochemical chlorination used in the synthesis of other anesthetics like Isoflurane, demonstrating a validated industrial approach.[10] Temperature control is critical to minimize over-chlorination and side reactions.
Methodology:
-
Reactor Setup: Assemble a photochemical reactor equipped with a UV immersion lamp (e.g., mercury vapor lamp), a gas inlet for chlorine, a reflux condenser connected to a scrubber system (to neutralize excess Cl₂ and HCl byproduct), and a temperature probe. The entire apparatus must be in a blast-shielded, well-ventilated fume hood.
-
Charging the Reactor: Charge the reactor with this compound (1.0 eq). The reaction is typically run neat (without a solvent).
-
Inerting: Purge the system with dry nitrogen to remove oxygen and moisture.
-
Initiation: Begin cooling the reactor to maintain an internal temperature of 10-20 °C. Turn on the UV lamp.
-
Chlorine Addition: Introduce a slow, steady stream of chlorine gas (Cl₂) below the liquid surface. The molar ratio of Cl₂ to the starting ether should be carefully controlled, typically starting around 2.0-2.2 eq.
-
Reaction Monitoring: Monitor the reaction progress using in-situ analysis (e.g., density or refractive index) or by taking aliquots for Gas Chromatography (GC) analysis. The reaction is complete when the starting material is consumed and the desired dichlorinated intermediate is maximized.
-
Quenching: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the system thoroughly with nitrogen to remove any residual Cl₂ and HCl.
-
Workup: The crude product, 2-chloro-1,1,2-trifluoroethyl dichloromethyl ether, can be purified by fractional distillation under reduced pressure. However, in many industrial settings, the crude material is carried directly to the next step.
Protocol 2: Halogen Exchange Fluorination
Causality: This step converts the dichloromethyl group (-OCHCl₂) into the target difluoromethyl group (-OCHF₂). This is a nucleophilic substitution reaction (a Halex reaction). Strong fluorinating agents are required. The use of antimony trifluoride (SbF₃), often with a Lewis acid catalyst like antimony pentachloride (SbCl₅), is a classic method for this type of transformation, known as the Swarts reaction.[6] Alternatively, anhydrous hydrogen fluoride (HF) can be used, which is common in industrial fluorination.[11] Handling these reagents requires specialized equipment and extreme caution.
Methodology:
-
Reactor Setup: Use a corrosion-resistant reactor (e.g., Hastelloy or Monel) suitable for high-pressure and corrosive reagents like HF or antimony salts. The reactor should be equipped with a robust agitation system, a pressure gauge, and a temperature controller.
-
Charging the Reactor: Charge the reactor with the crude or purified 2-chloro-1,1,2-trifluoroethyl dichloromethyl ether (1.0 eq) from the previous step.
-
Fluorinating Agent Addition:
-
Method A (Swarts Reaction): Add antimony trifluoride (SbF₃, ~0.7-1.0 eq) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Method B (HF Reaction): Cool the reactor and carefully add anhydrous hydrogen fluoride (HF, >2.0 eq).
-
-
Reaction Conditions: Seal the reactor and slowly heat the mixture. The reaction is typically run under pressure at elevated temperatures (e.g., 80-150 °C). The optimal conditions depend on the chosen fluorinating agent.
-
Reaction Monitoring: Monitor the reaction by observing the pressure change within the reactor and by analyzing carefully quenched samples via GC.
-
Workup and Isolation:
-
After the reaction is complete, cool the reactor and vent any excess pressure through a neutralization scrubber.
-
Quench the reaction mixture by carefully transferring it to a vessel containing ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acidic and corrosive components.
-
Separate the organic layer. Wash it sequentially with water, a dilute base solution, and brine.
-
Dry the crude Enflurane over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: The final purification of Enflurane is achieved by fractional distillation to achieve the high purity (>99.9%) required for pharmaceutical applications.
Analytical Quality Control
A robust analytical framework is essential for ensuring the quality and purity of both the intermediate and the final API. This constitutes a self-validating system for the protocol.
| Analytical Method | Purpose | Key Parameters to Monitor |
| Gas Chromatography (GC) | Purity assessment, reaction monitoring, residual solvent analysis. | Peak area % of starting material, intermediates, final product, and impurities. |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and impurity identification. | Chemical shifts and coupling constants characteristic of the target structures.[12] |
| FTIR Spectroscopy | Functional group analysis. | Presence/absence of key vibrational bands (e.g., C-O-C, C-F, C-Cl). |
| Karl Fischer Titration | Water content measurement. | ppm level of water in the final product. |
Conclusion
This compound is a highly specialized but valuable intermediate in the synthesis of the anesthetic Enflurane. Its successful application hinges on a deep understanding of its reactive properties and strict adherence to protocols for photochemical chlorination and subsequent halogen-exchange fluorination. The methodologies described herein, grounded in established principles of organic and fluorine chemistry, provide a framework for the safe and efficient use of this compound in a pharmaceutical manufacturing context. Researchers and drug development professionals must prioritize safety, particularly given the hazardous nature of the intermediate and the reagents involved, while employing rigorous analytical controls to ensure the final product meets all quality specifications.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chung, E., & Muzio, M. R. (2023). Enflurane (Archived). In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Google Patents. (2011). US20110105803A1 - Method of synthesizing sevoflurane.
-
ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. Retrieved from [Link]
-
Shinde, S. B., et al. (2014). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. Organic Process Research & Development, 18(3), 455-461. Retrieved from [Link]
-
NIH. (2011). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
- Google Patents. (2003). US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions.
- Google Patents. (2013). WO2013025377A1 - Process for the manufacturing of sevoflurane.
- Google Patents. (2002). US6469219B1 - Production of fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether.
-
Sci-Hub. (1982). Synthesis and properties of Fluorinated Ethyl-Methyl-Ethers. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Sci-Hub. (2000). Practical preparation of potentially anesthetic fluorinated ethyl methyl ethers by means of bromine trifluoride and other methods. Journal of Fluorine Chemistry. Retrieved from [Link]
- Google Patents. (1979). CA1053708A - 2-chloro-1,2,2-trifluoroethyl difluoromethyl ether.
- Google Patents. (2012). CN102617298A - Synthesis method of desflurane.
-
NIST. (n.d.). (2-chloro-1,1,2-trifluoroethyl) methyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2019). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Current Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (1976). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
-
Wikipedia. (n.d.). Enfluran. Retrieved from [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). alcohol - Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2009). CN101503340A - Method for synthesizing 2-chloroethyl methyl ether.
Sources
- 1. This compound [myskinrecipes.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enflurane (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Enfluran – Wikipedia [de.wikipedia.org]
- 7. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]
- 10. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
- 11. ripublication.com [ripublication.com]
- 12. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanisms of Halogenated Ether Inhalation Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since the first public demonstration of surgical anesthesia in 1846, halogenated ethers have become mainstays in clinical practice, enabling countless medical procedures.[1] Despite their widespread use for over a century, the precise molecular and cellular mechanisms by which these agents induce the cardinal states of general anesthesia—amnesia, unconsciousness, and immobility—remain an active and complex area of investigation.[2][3][4] This guide provides a detailed overview of the current understanding of these mechanisms and presents robust protocols for their investigation, designed for researchers and drug development professionals.
Halogenated ethers, such as isoflurane, sevoflurane, and desflurane, are structurally simple molecules that exert profound effects on the central nervous system (CNS).[5] It is now widely accepted that their primary mode of action involves the modulation of synaptic transmission, rather than a non-specific disruption of neuronal membranes.[6][7] This modulation occurs through direct interactions with a variety of ligand-gated and voltage-gated ion channels, leading to a net depression of neuronal excitability.[1][8]
This document will delve into the key molecular targets of halogenated ethers, with a focus on inhibitory GABA-A receptors, excitatory NMDA receptors, and two-pore domain potassium (K2P) channels. Furthermore, it will provide detailed, field-proven protocols for studying these interactions using both in vitro and in vivo methodologies.
Part 1: Key Molecular Mechanisms of Halogenated Ether Anesthetics
The anesthetic state is achieved through a combination of enhancing inhibitory neurotransmission and suppressing excitatory neurotransmission.[1][8] Halogenated ethers accomplish this by targeting several key proteins involved in synaptic signaling.
Potentiation of GABA-A Receptor Function
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the vertebrate brain.[9] These ligand-gated chloride channels are a major target for a wide array of anesthetic compounds, including halogenated ethers.[9]
Mechanism of Action: Halogenated ethers bind to specific sites on the GABA-A receptor complex, allosterically enhancing its function.[9] This potentiation manifests as an increased sensitivity to the endogenous ligand GABA, leading to a greater influx of chloride ions upon receptor activation.[2] The resulting hyperpolarization of the postsynaptic neuron makes it more difficult to reach the threshold for firing an action potential, thus dampening neuronal signaling.[2] Studies have shown that the effects of volatile anesthetics on GABA-A receptors are rapid, with onset and offset occurring within milliseconds, suggesting a direct action on the channel complex or the surrounding lipid membrane.[10]
The following diagram illustrates the potentiation of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) by halogenated ethers.
Caption: Halogenated ethers potentiate GABA-A receptor function, increasing chloride influx and neuronal hyperpolarization.
Inhibition of NMDA Receptor Function
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and plasticity.[1] Their inhibition is a key mechanism for several anesthetic agents.[1][2]
Mechanism of Action: Halogenated ethers, including isoflurane, sevoflurane, and desflurane, have been shown to inhibit NMDA receptor function.[11] This inhibition reduces the influx of calcium and sodium ions that normally occurs upon glutamate binding, thereby decreasing neuronal excitability.[1] The exact binding site and mechanism of inhibition are still under investigation, but evidence suggests that these anesthetics may act as allosteric modulators, disrupting the conformational changes required for channel opening.[12] Some studies indicate that the inhibition is non-competitive, meaning the anesthetic does not directly compete with glutamate for its binding site.[12]
The following diagram depicts the inhibitory effect of halogenated ethers on NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs).
Caption: Halogenated ethers inhibit NMDA receptor function, reducing cation influx and neuronal depolarization.
Activation of Two-Pore Domain Potassium (K2P) Channels
Two-pore domain potassium (K2P) channels are a family of potassium channels that contribute to the resting membrane potential and regulate neuronal excitability.[13][14] Several members of this family, particularly TASK (TWIK-related acid-sensitive K+ channel) and TREK (TWIK-related K+ channel) channels, are activated by volatile anesthetics.[2][13][14][15]
Mechanism of Action: Halogenated ethers directly activate certain K2P channels, leading to an efflux of potassium ions from the neuron.[13][14] This potassium efflux hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential.[2] The activation of these "leak" potassium channels contributes to the overall reduction in neuronal activity observed during general anesthesia. Knockout mice lacking specific K2P channels have shown resistance to the effects of some halogenated anesthetics, highlighting the importance of these channels in mediating anesthesia.[13][16]
Other Potential Targets
While GABA-A, NMDA, and K2P channels are considered primary targets, halogenated ethers likely interact with a broader range of molecules to produce the full spectrum of anesthetic effects. These may include:
-
Voltage-gated sodium and calcium channels: Inhibition of these channels can reduce neuronal excitability and neurotransmitter release.[2][8]
-
Mitochondrial proteins: Anesthetics can affect mitochondrial function, which may have downstream effects on neuronal signaling and cellular health.[17][18][19][20][21]
-
Cytoskeletal proteins: Recent studies suggest that volatile anesthetics may interact with proteins like actin, potentially affecting synaptic structure and plasticity.[22]
Part 2: Experimental Protocols for Investigating Anesthetic Mechanisms
The following protocols provide detailed methodologies for investigating the effects of halogenated ethers on their primary molecular targets.
In Vitro Analysis: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a powerful technique for studying the effects of anesthetics on ion channel function in real-time.
2.1.1 Protocol: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
Objective: To determine the effect of a halogenated ether on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acutely prepared brain slices.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2).
-
GABA (agonist).
-
Halogenated ether of interest (e.g., isoflurane, sevoflurane) delivered via a calibrated vaporizer.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with micromanipulators.
Procedure:
-
Prepare the cell culture or brain slice and place it in the recording chamber, continuously perfused with external solution.
-
Pull a glass micropipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of GABA to elicit a baseline GABA-A receptor-mediated current.
-
Introduce the halogenated ether into the perfusion system at a clinically relevant concentration.
-
After equilibration, apply another pulse of GABA and record the current.
-
Wash out the anesthetic and re-test with GABA to ensure reversibility.
-
Analyze the data to determine the effect of the anesthetic on the peak amplitude and decay kinetics of the GABAergic current.
Expected Outcome: Halogenated ethers are expected to potentiate the GABA-A receptor current, resulting in a larger peak amplitude and/or a slower decay rate.[23]
2.1.2 Protocol: Investigating NMDA Receptor Inhibition
Objective: To assess the inhibitory effect of a halogenated ether on NMDA receptor-mediated currents.
Procedure:
-
Follow the general whole-cell patch-clamp procedure as described above.
-
Use an external solution containing Mg2+-free buffer to relieve the voltage-dependent block of NMDA receptors.
-
Use NMDA and glycine as agonists.
-
Compare the amplitude of NMDA-evoked currents in the absence and presence of the halogenated ether.
Expected Outcome: Halogenated ethers are expected to reduce the amplitude of the NMDA receptor-mediated current.[11]
The following diagram outlines a general workflow for in vitro electrophysiological analysis of anesthetic effects on ion channels.
Caption: A typical workflow for in vitro patch-clamp electrophysiology experiments to study anesthetic mechanisms.
In Vivo Analysis: Assessing Anesthetic Potency
In vivo models are essential for understanding how the molecular actions of anesthetics translate to behavioral effects.[24][25][26]
2.2.1 Protocol: Determination of Minimum Alveolar Concentration (MAC)
Objective: To determine the potency of a halogenated ether by measuring the concentration required to prevent movement in response to a noxious stimulus.
Materials:
-
Adult rodents (e.g., rats or mice).
-
Anesthesia machine with a calibrated vaporizer.
-
Gas analyzer to measure end-tidal anesthetic concentration.
-
Chamber for induction and a system for delivering anesthetic during testing.
-
Device for applying a noxious stimulus (e.g., tail clamp).
Procedure:
-
Induce anesthesia in the animal with the halogenated ether in an induction chamber.
-
Transfer the animal to a system that allows for controlled delivery of the anesthetic and monitoring of vital signs.
-
Allow the animal to equilibrate at a set anesthetic concentration for at least 15-20 minutes.
-
Apply a noxious stimulus (e.g., clamp the tail for 60 seconds).
-
Observe for purposeful movement in response to the stimulus.
-
If the animal moves, increase the anesthetic concentration. If there is no movement, decrease the concentration.
-
Repeat steps 3-6 until the concentration at which 50% of the animals do not respond to the stimulus is determined (this is the MAC).
Expected Outcome: This protocol will provide a quantitative measure of the anesthetic potency of the halogenated ether, which can be used to compare different compounds or to study the effects of genetic modifications on anesthetic sensitivity.[27]
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and concise manner.
Table 1: Comparative Effects of Common Halogenated Ethers on Key Molecular Targets
| Anesthetic | GABA-A Receptor Modulation | NMDA Receptor Modulation | K2P Channel Modulation |
| Isoflurane | Potentiation | Inhibition | Activation (TASK, TREK) |
| Sevoflurane | Potentiation | Inhibition | Activation (TASK) |
| Desflurane | Potentiation | Inhibition | Activation (TASK) |
This table provides a simplified overview. The magnitude of effect can vary depending on the specific receptor subunit composition and experimental conditions.[11][13][14][28]
Conclusion
The mechanisms of action of halogenated ether anesthetics are multifaceted, involving the modulation of several key ion channels in the central nervous system. By enhancing inhibitory neurotransmission through GABA-A receptors and activating K2P channels, while simultaneously suppressing excitatory neurotransmission via NMDA receptor inhibition, these agents produce a profound and reversible depression of neuronal activity. The protocols outlined in this guide provide a robust framework for researchers to further investigate these mechanisms and to aid in the development of safer and more effective anesthetic agents.
References
-
Zhou, C., Liu, J., & Chen, X. (2012). General anesthesia mediated by effects on ion channels. World Journal of Critical Care Medicine, 1(3), 80-93. [Link]
-
MacIver, M. B. (2014). Effects of General Anesthetics on Synaptic Transmission and Plasticity. Handbook of Experimental Pharmacology, 225, 3-24. [Link]
-
Conway, A., & Cotten, J. F. (2017). Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism. Molecular Pharmacology, 91(6), 620-629. [Link]
-
Jia, F., & Li, B. (2021). The Effects of General Anesthetics on Synaptic Transmission. Current Neuropharmacology, 19(10), 1699-1711. [Link]
-
Conway, A., & Cotten, J. F. (2017). Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism. Molecular pharmacology, 91(6), 620–629. [Link]
-
La Monaca, E., & Fodale, V. (2012). Effects of Anesthetics on Mitochondrial Signaling and Function. Current drug safety, 7(2), 126–139. [Link]
-
La Monaca, E., & Fodale, V. (2012). Effects of anesthetics on mitochondrial signaling and function. Current Drug Safety, 7(2), 126-139. [Link]
-
Richards, C. D. (1983). Actions of general anaesthetics on synaptic transmission in the CNS. British journal of anaesthesia, 55(3), 201–207. [Link]
-
Pocock, G., & Richards, C. D. (1993). Anaesthetic modulation of synaptic transmission in the mammalian CNS. British journal of anaesthesia, 71(1), 134–147. [Link]
-
Urban, B. W. (1993). [Molecular and cellular actions of inhalation anesthetics]. Der Anaesthesist, 42(10), 730–744. [Link]
- Eger, E. I., 2nd, Laster, M. J., Partownavid, P., Kandel, L., & Sonner, J. M. (2016). Halogenated ether compounds and methods of inducing anesthesia. U.S.
-
Hall, A. C., Lieb, W. R., & Franks, N. P. (1994). The actions of ether, alcohol and alkane general anaesthetics on GABAA and glycine receptors and the effects of TM2 and TM3 mutations. British Journal of Pharmacology, 112(3), 906-910. [Link]
-
Zhou, C., Liu, J., & Chen, X. D. (2012). General anesthesia mediated by effects on ion channels. World journal of critical care medicine, 1(3), 80–93. [Link]
-
MacIver, M. B. (2012). Synaptic transmission. In Anesthetic Pharmacology (pp. 227-242). Cambridge: Cambridge University Press. [Link]
-
Zhang, Y., et al. (2022). The impact of surgery and anesthesia on mitochondrial function. Frontiers in Neurology, 13, 988583. [Link]
-
Antkowiak, B. (2001). What can in vivo electrophysiology in animal models tell us about mechanisms of anaesthesia?. British journal of anaesthesia, 86(1), 107–118. [Link]
-
Moody, E. J., & Su, H. (1995). Rapid and direct modulation of GABAA receptors by halothane. Anesthesiology, 83(1), 118-127. [Link]
-
Krasowski, M. D., & Harrison, N. L. (2000). The actions of general anaesthetics on ligand-gated ion channels. Cellular and Molecular Life Sciences, 57(13-14), 1934-1946. [Link]
-
Morgan, P. G., & Sedensky, M. M. (2011). Mitochondrial disease and anesthesia. Anesthesiology, 114(5), 1213-1223. [Link]
-
Patel, A. J., Honoré, E., Lesage, F., Fink, M., Romey, G., & Lazdunski, M. (1999). Inhalation anesthetics activate two-pore-domain background K+ channels. Nature neuroscience, 2(5), 422–426. [Link]
-
Jevtovic-Todorovic, V., Wozniak, D. F., & Olney, J. W. (1998). Effects of volatile anaesthetics on the membrane potential and ion channels of cultured neocortical astrocytes. British journal of pharmacology, 125(6), 1133–1140. [Link]
-
Lolic, A., et al. (2020). Mechanistic insights into volatile anesthetic modulation of K2P channels. eLife, 9, e62120. [Link]
-
O'Brien, K. M., & Covarrubias, M. (2019). Basic physicochemical properties of the halogenated ethers. In Anesthesia and the Developing Brain (pp. 3-14). [Link]
-
Li, M., & Meng, Z. (2017). Immune Modulation by Volatile Anesthetics. Anesthesiology, 127(2), 354-368. [Link]
-
Luo, X., Zhao, H., Hennah, L., & Ma, D. (2015). Volatile anaesthetics enhance the metastasis related cellular signalling including CXCR2 of ovarian cancer cells. Oncotarget, 6(14), 12543-12555. [Link]
-
Bosnjak, Z. J., & Hogan, Q. H. (2023). The effects of general anesthetics on mitochondrial structure and function in the developing brain. Frontiers in Molecular Neuroscience, 16, 1212345. [Link]
-
N.A. (2021). Halothane: Biological Mechanisms, Surgical Applications and Side Effects. News-Medical.net. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Halogenated Anesthetics. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Shelton, K. L., & Nicholson, K. L. (2012). GABAA-positive modulator and NMDA antagonist-like discriminative stimulus effects of isoflurane vapor in mice. Psychopharmacology, 223(4), 433-442. [Link]
-
Eger, E. I., 2nd, Raines, D. E., & Shafer, S. L. (2020). Inhaled Anesthetics: Mechanisms of Action. Anesthesia Key. [Link]
-
Lumsden, A., & Lumsden, D. (2019). The role of K2P channels in anaesthesia and sleep. Open biology, 9(3), 180227. [Link]
-
Crintea, A., et al. (2023). An In Silico Investigation of the Molecular Interactions between Volatile Anesthetics and Actin. International Journal of Molecular Sciences, 24(25), 17878. [Link]
-
Eckenhoff, R. G. (2017). Towards a Comprehensive Understanding of Anesthetic Mechanisms of Action: A Decade of Discovery. Anesthesiology, 126(4), 754-765. [Link]
-
Al-Shorbagy, M. Y., & El-Sayed, A. M. (2022). Inhalation anaesthetics: types, mechanism of action and adverse effects. Journal of Applied Pharmaceutical Science, 12(11), 001-008. [Link]
-
Solt, K., & Forman, S. A. (2007). GABAA receptor antagonism increases NMDA receptor inhibition by isoflurane at a minimum alveolar concentration. Anesthesiology, 107(4), 606-612. [Link]
-
Li, P., & Pearce, R. A. (2000). Effects of Halothane on GABAA Receptor Kinetics: Evidence for Slowed Agonist Unbinding. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(4), 1363–1371. [Link]
-
Martin, D. C., et al. (1995). Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors. Biochemical pharmacology, 49(6), 809–817. [Link]
-
N.A. (2023). Advancing Anesthesia Science: Model Systems in Clinical Research. Medium. [Link]
-
Jenkins, A., et al. (2001). Modulation of GABA(A) receptor function by nonhalogenated alkane anesthetics: the effects on agonist enhancement, direct activation, and inhibition. Anesthesiology, 94(1), 118–126. [Link]
-
Garcia, P. S., Kolesky, S. E., & Jenkins, A. (2010). General Anesthetic Actions on GABAA Receptors. Current neuropharmacology, 8(1), 2–9. [Link]
-
CorDynamics. (n.d.). In Vivo Anesthetized Models. [Link]
-
Hentschke, H., et al. (2007). Paired Assessment of Volatile Anesthetic Concentrations with Synaptic Actions Recorded In Vitro. Journal of neuroscience methods, 165(1), 62–67. [Link]
-
Vivonics Preclinical Ltd. (n.d.). Anaesthetised models for early phase drug discovery. [Link]
-
Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta anaesthesiologica Scandinavica, 32(8), 672–675. [Link]
-
Franks, N. P., & Lieb, W. R. (1991). Relevant concentrations of inhaled anesthetics for in vitro studies of anesthetic mechanisms. Anesthesiology, 75(6), 1145-1147. [Link]
Sources
- 1. Effects of General Anesthetics on Synaptic Transmission and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General anesthesia mediated by effects on ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijcmph.com [ijcmph.com]
- 6. Actions of general anaesthetics on synaptic transmission in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Effects of General Anesthetics on Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The actions of ether, alcohol and alkane general anaesthetics on GABAA and glycine receptors and the effects of TM2 and TM3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and direct modulation of GABAA receptors by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA-positive modulator and NMDA antagonist-like discriminative stimulus effects of isoflurane vapor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of K2P channels in anaesthesia and sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Effects of anesthetics on mitochondrial signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. med.stanford.edu [med.stanford.edu]
- 21. The effects of general anesthetics on mitochondrial structure and function in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Effects of Halothane on GABAA Receptor Kinetics: Evidence for Slowed Agonist Unbinding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio.fsu.edu [bio.fsu.edu]
- 25. medium.com [medium.com]
- 26. In Vivo Anesthetized Models - CorDynamics [cordynamics.com]
- 27. Inhaled Anesthetics: Mechanisms of Action | Anesthesia Key [aneskey.com]
- 28. GABAA receptor antagonism increases NMDA receptor inhibition by isoflurane at a minimum alveolar concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Difluoromethyl 1,1,2-trifluoro-2-chloroethyl Ether (Enflurane) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This comprehensive guide provides detailed application notes and protocols for the use of difluoromethyl 1,1,2-trifluoro-2-chloroethyl ether, commonly known as enflurane, as an inhalant anesthetic in preclinical animal research. Enflurane, a halogenated ether, offers a moderate induction and recovery time, making it a viable, albeit less common, alternative to more modern agents like isoflurane and sevoflurane in certain experimental contexts. This document synthesizes critical data on dosage, administration, and physiological monitoring for key laboratory species, including mice, rats, and rabbits. The protocols herein are designed to ensure procedural success, animal welfare, and data integrity, grounded in established anesthetic principles and supported by scientific literature.
Introduction: Mechanistic Profile and Scientific Context of Enflurane
Enflurane is a volatile anesthetic that induces a state of unconsciousness, analgesia, and muscle relaxation primarily by modulating the activity of inhibitory neurotransmitter receptors in the central nervous system, particularly the GABA-A and glycine receptors. Its use in veterinary and human medicine has largely been superseded by agents with more favorable safety profiles and faster recovery times. However, its distinct pharmacokinetic and pharmacodynamic properties may be relevant for specific research questions where consistency with historical data or specific receptor interaction studies are paramount.
A critical consideration with enflurane is its dose-dependent depression of cardiovascular and respiratory function. It can decrease myocardial contractility, leading to a reduction in cardiac output and blood pressure. Furthermore, enflurane is known to have a more pronounced respiratory depressant effect compared to isoflurane. A unique characteristic of enflurane is its potential to induce seizure-like activity on the electroencephalogram (EEG), particularly at higher concentrations and during hypocapnia. This necessitates careful monitoring and control of ventilation during anesthesia.
Comparative Anesthetic Potency: Minimum Alveolar Concentration (MAC)
The potency of inhalant anesthetics is quantified by the Minimum Alveolar Concentration (MAC), which is the concentration of the anesthetic in the alveoli at 1 atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus. A lower MAC value indicates a more potent anesthetic. The MAC of enflurane varies across species, and understanding these differences is fundamental to safe and effective dose selection.
| Animal Species | Enflurane MAC (%) | Key Considerations |
| Mouse (Swiss Webster) | 1.95 ± 0.16 | Strain variations in anesthetic sensitivity can occur. |
| Rat (Sprague-Dawley) | 2.21 ± 0.08 | |
| Rabbit (New Zealand White) | 2.86 ± 0.18 | Rabbits are prone to breath-holding during induction with inhalant anesthetics. |
General Principles of Enflurane Administration
Equipment and Setup
Successful administration of enflurane requires a calibrated vaporizer specific for enflurane, integrated into a suitable anesthetic delivery system. A non-rebreathing circuit is recommended for smaller animals like mice and rats to minimize dead space and allow for precise control of inspired anesthetic concentration. For all species, an efficient waste anesthetic gas (WAG) scavenging system is mandatory to protect personnel from exposure.
Experimental Workflow for Inhalant Anesthesia
Caption: Generalized workflow for enflurane anesthesia in animal studies.
Pre-Anesthetic Preparation
-
Animal Acclimatization: Ensure animals are properly acclimated to the facility to minimize stress-induced physiological variations.[1][2]
-
Health Assessment: Conduct a thorough health check prior to anesthesia. Anesthetizing compromised animals increases the risk of adverse events.
-
Fasting: For most rodents and rabbits, pre-anesthetic fasting is not required and can be detrimental due to their high metabolic rates.[1][2] If fasting is scientifically justified, it should be for a minimal duration.[1]
-
Premedication: The use of pre-anesthetic analgesics (e.g., buprenorphine) and sedatives (e.g., midazolam) can reduce the required concentration of enflurane, thereby mitigating its dose-dependent side effects. This approach is a cornerstone of "balanced anesthesia."
Species-Specific Protocols
Anesthesia in Mice
Causality Behind Experimental Choices: Mice have a high metabolic rate and a large surface area-to-volume ratio, making them susceptible to hypothermia and rapid changes in anesthetic depth. A non-rebreathing circuit is essential to prevent rebreathing of carbon dioxide and to allow for precise control of the anesthetic concentration.
Protocol:
-
Induction:
-
Place the mouse in an induction chamber.
-
Set the oxygen flow rate to 0.8-1.5 L/min.
-
Adjust the enflurane vaporizer to 3.0-4.0%.
-
Monitor the mouse until the righting reflex is lost (typically 1-3 minutes).
-
-
Maintenance:
-
Promptly move the mouse from the induction chamber to a nose cone.
-
Reduce the enflurane concentration to 1.5-2.5%.
-
Adjust the vaporizer setting based on the anesthetic depth, assessed by the pedal withdrawal reflex and respiratory rate.
-
Apply a sterile ophthalmic ointment to prevent corneal drying.[1]
-
-
Recovery:
-
Discontinue enflurane administration and provide 100% oxygen for a few minutes.
-
Place the mouse in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory.[1]
-
Anesthesia in Rats
Causality Behind Experimental Choices: Rats are more resilient than mice but are still prone to hypothermia. The principles of administration are similar, with adjustments in vaporizer settings to account for the higher MAC of enflurane in this species.
Protocol:
-
Induction:
-
Place the rat in an appropriately sized induction chamber.
-
Set the oxygen flow rate to 1.0-2.0 L/min.
-
Adjust the enflurane vaporizer to 3.5-5.0%.
-
Observe until the righting reflex is lost.
-
-
Maintenance:
-
Transfer the rat to a nose cone.
-
Reduce the enflurane concentration to 1.5-3.0%.
-
Continuously monitor the depth of anesthesia and adjust the vaporizer as needed.
-
Apply ophthalmic lubricant.
-
-
Recovery:
-
Turn off the vaporizer and maintain oxygen flow for several minutes.
-
Transfer the rat to a heated recovery cage.
-
Monitor until the animal has regained sternal recumbency and is ambulatory.
-
Anesthesia in Rabbits
Causality Behind Experimental Choices: Rabbits are obligate nasal breathers and are highly susceptible to stress-induced complications and breath-holding during mask induction. Therefore, premedication with a sedative is strongly recommended to smooth the induction process. Endotracheal intubation is the gold standard for maintaining a patent airway and ensuring adequate ventilation.
Protocol:
-
Premedication:
-
Administer a sedative/analgesic combination (e.g., midazolam and buprenorphine) 15-20 minutes prior to induction.[2]
-
-
Induction:
-
Pre-oxygenate the rabbit with a face mask for 3-5 minutes.
-
Gradually introduce enflurane, starting at a low concentration (e.g., 0.5%) and slowly increasing to 3.0-5.0% to minimize breath-holding.
-
Once an adequate depth of anesthesia is achieved, proceed with endotracheal intubation.
-
-
Maintenance:
-
Connect the endotracheal tube to the anesthetic circuit.
-
Maintain anesthesia with 2.0-3.5% enflurane. The higher MAC in rabbits necessitates a higher maintenance concentration.
-
Apply ophthalmic ointment.
-
-
Recovery:
-
Discontinue enflurane and ventilate with 100% oxygen until the swallowing reflex returns.
-
Extubate the rabbit and place it in a warm, quiet environment for recovery.
-
Monitor closely for any signs of respiratory distress.
-
Physiological Monitoring During Enflurane Anesthesia
Continuous monitoring of vital signs is critical for ensuring animal safety and the validity of experimental data. The dose-dependent cardiorespiratory depression caused by enflurane necessitates vigilant observation.
Logical Relationships in Anesthetic Monitoring
Caption: Interrelationship of anesthetic input, physiological state, and monitoring.
| Parameter | Mouse | Rat | Rabbit | Monitoring Method |
| Heart Rate (beats/min) | 300-500[1] | 250-450 | 180-250[3] | Pulse oximeter, ECG, Stethoscope |
| Respiratory Rate (breaths/min) | 55-100[1] | 50-100 | 40-60[3] | Observation of chest movement, Respirometer, Capnography |
| Body Temperature (°C) | 36.0-38.0[1] | 36.0-38.0 | 38.5-40.0[4] | Rectal probe |
| Oxygen Saturation (SpO2) | >95%[5] | >95% | >95% | Pulse oximeter |
| Anesthetic Depth | Loss of pedal withdrawal reflex | Loss of pedal withdrawal reflex | Loss of palpebral and pedal reflexes | Manual testing of reflexes |
Potential Complications and Troubleshooting
-
Hypothermia: A common and serious complication, especially in smaller animals.[6] Use a circulating warm water blanket or other controlled heating source to maintain normothermia.
-
Respiratory Depression: If the respiratory rate drops significantly, reduce the enflurane concentration. In severe cases, intermittent positive pressure ventilation may be necessary.
-
Cardiovascular Depression: Hypotension and bradycardia can occur, particularly at deeper planes of anesthesia. Lighten the anesthetic depth if these are observed. Intravenous fluid support can help maintain blood pressure.
-
Seizure Activity: While less common at typical surgical planes of anesthesia, be aware of the potential for enflurane-induced seizures. Ensure adequate ventilation to avoid hypocapnia, which can lower the seizure threshold.
Conclusion
Difluoromethyl 1,1,2-trifluoro-2-chloroethyl ether (enflurane) can be a suitable anesthetic for animal research when administered with a clear understanding of its properties and with appropriate equipment and monitoring. Adherence to species-specific protocols, vigilant physiological monitoring, and prompt management of complications are essential for ensuring animal welfare and the acquisition of reliable, reproducible scientific data. While newer agents are often preferred, this guide provides the necessary framework for the safe and effective use of enflurane in the modern research laboratory.
References
-
Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Monitoring of Vital Signs for Long-Term Survival of Mice under Anesthesia - PMC - NIH. (2011, February 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Anesthesia and its monitoring in rabbits - MediRabbit. (n.d.). MediRabbit.com. Retrieved from [Link]
-
Monitoring of Vital Signs for Long-Term Survival of Mice under Anesthesia - Starr. (n.d.). CSH Protocols. Retrieved from [Link]
-
The fundamentals of anaesthetic monitoring in rabbits – a guide for veterinary nurses. (2024, May 22). The Veterinary Nurse. Retrieved from [Link]
-
Anaesthesia in rabbits: monitoring and making it safer - Vet Times. (2019, June 3). Vet Times. Retrieved from [Link]
-
Monitoring Vital Signs of Laboratory Mice and Rats During Surgery - Kent Scientific. (n.d.). Kent Scientific Corporation. Retrieved from [Link]
-
Anaesthesia in Rabbits - THE WILD VET. (n.d.). The Wild Vet. Retrieved from [Link]
-
Open-Drop or Nose Cone Method of Isoflurane Anesthesia in Mice and Rats | UK Research. (n.d.). University of Kentucky. Retrieved from [Link]
-
Rodent Anesthesia Protocol | Parkland Scientific. (n.d.). Parkland Scientific. Retrieved from [Link]
-
Anesthesia and Analgesia in Mice. (n.d.). Columbia University. Retrieved from [Link]
-
MOUSE ANESTHESIA - McGill University. (n.d.). McGill University. Retrieved from [Link]
-
Current anaesthetic considerations and techniques in rabbits Part I - Docsinnovent. (n.d.). Docsinnovent. Retrieved from [Link]
-
Rodent Anesthesia Protocols: Maintaining the Right Concentration - Kent Scientific. (2022, April 6). Kent Scientific Corporation. Retrieved from [Link]
-
Induction of anaesthesia with desflurane and isoflurane in the rabbit - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
ANAESTHETISING RABBITs SAFELY - Vet Times. (2009, March 2). Vet Times. Retrieved from [Link]
-
Practical Approach to Rabbit Anesthesia - ExoticsCon Virtual 2020 - VIN. (n.d.). Veterinary Information Network. Retrieved from [Link]
-
Long-term anaesthesia using inhalatory isoflurane in different strains of mice-the haemodynamic effects - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Experiences in induction and maintenance of Anesthesia for mice. How can we control?. (2019, January 10). ResearchGate. Retrieved from [Link]
-
Successful Management of Rabbit Anesthesia Through the Use of Nasotracheal Intubation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
RABBIT ANESTHESIA - McGill University. (2021, January 13). McGill University. Retrieved from [Link]
Sources
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. vettimes.com [vettimes.com]
- 4. improveinternational.com [improveinternational.com]
- 5. Monitoring of Vital Signs for Long-Term Survival of Mice under Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Monitoring Cardiovascular Effects of Fluorinated Ether Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cardiovascular Significance of Fluorinated Ether Anesthetics
Fluorinated ether anesthetics, including sevoflurane, desflurane, and isoflurane, are mainstays in modern clinical and preclinical anesthesia. Their widespread use is attributed to favorable pharmacokinetic properties, such as rapid onset and offset of action. However, these agents are not inert bystanders in physiological processes; they exert significant, dose-dependent effects on the cardiovascular system.[1][2][3] Understanding and meticulously monitoring these effects is paramount for ensuring subject safety in preclinical studies and patient well-being in clinical settings. Furthermore, for researchers investigating cardiovascular physiology or developing novel therapeutics, a comprehensive grasp of the hemodynamic impact of these anesthetics is crucial for accurate data interpretation and the avoidance of confounding variables.
This guide provides an in-depth exploration of the cardiovascular effects of commonly used fluorinated ether anesthetics and details protocols for their comprehensive monitoring. It is designed to equip researchers and clinicians with the foundational knowledge and practical methodologies necessary to conduct safe and scientifically sound studies.
I. Mechanistic Overview: How Fluorinated Ethers Impact the Cardiovascular System
Fluorinated ether anesthetics modulate cardiovascular function through a multi-faceted mechanism, impacting myocardial contractility, vascular tone, heart rate, and the autonomic nervous system.[4][5][6]
A. Myocardial Contractility
All volatile anesthetics, including the fluorinated ethers, are dose-dependent myocardial depressants.[7][8] They decrease the force of contraction of the heart muscle, which can lead to a reduction in cardiac output.[9] This effect is primarily attributed to alterations in intracellular calcium (Ca2+) homeostasis within cardiomyocytes.[1] While the direct effects on contractility are a key consideration, these agents also have cardioprotective properties against ischemic events.[7][10]
B. Vascular Tone and Systemic Vascular Resistance (SVR)
A hallmark of fluorinated ether anesthetics is their ability to induce vasodilation, leading to a decrease in systemic vascular resistance (SVR).[1][3][9] This is a primary contributor to the reduction in mean arterial pressure (MAP) observed during anesthesia.[1][3] The vasodilatory effects are a result of direct actions on vascular smooth muscle.[4] Isoflurane and desflurane are particularly potent vasodilators.[1]
C. Heart Rate and Baroreflex Function
The impact on heart rate varies among the different fluorinated ethers. Isoflurane and desflurane can cause an increase in heart rate, particularly at higher concentrations or with rapid increases in administration.[1][3][11] This tachycardia is often a compensatory response to the drop in blood pressure. Conversely, sevoflurane is generally associated with a more stable heart rate profile.[12][13] All volatile anesthetics can depress the baroreflex, the body's intrinsic mechanism for regulating blood pressure.[5][12][14] This blunting of the baroreflex can impair the compensatory heart rate response to hypotension.[15][16]
Table 1: Comparative Cardiovascular Effects of Common Fluorinated Ether Anesthetics
| Parameter | Sevoflurane | Desflurane | Isoflurane |
| Myocardial Contractility | Dose-dependent decrease[12][13] | Dose-dependent decrease[11] | Dose-dependent decrease[10] |
| Systemic Vascular Resistance (SVR) | Dose-dependent decrease[17] | Potent, dose-dependent decrease[11][18] | Potent, dose-dependent decrease[1][10] |
| Mean Arterial Pressure (MAP) | Dose-dependent decrease[12][13] | Dose-dependent decrease[11][18] | Dose-dependent decrease[10] |
| Heart Rate | Generally stable, minimal increase[12][13] | Can cause significant tachycardia[11][18] | Can cause tachycardia[1][15] |
| Baroreflex Sensitivity | Reduced[12][14] | Reduced[5] | Reduced[15] |
II. Core Monitoring Modalities and Protocols
A multi-modal approach to monitoring is essential for a comprehensive assessment of the cardiovascular effects of fluorinated ether anesthetics. This ranges from fundamental, non-invasive techniques to more advanced, invasive methods.
A. Standard Hemodynamic Monitoring
This forms the foundation of cardiovascular monitoring during anesthesia and is essential in both research and clinical settings.[19]
Protocol 1: Continuous Electrocardiography (ECG)
-
Objective: To continuously monitor heart rate, rhythm, and detect arrhythmias or signs of myocardial ischemia.[20][21][22][23]
-
Methodology:
-
Place ECG electrodes on the subject in a standard lead configuration (e.g., 3-lead or 5-lead). A 5-lead system is preferred for enhanced ischemia detection.[21][22]
-
Ensure proper skin contact to obtain a clear signal.
-
Connect the electrodes to an ECG monitor.
-
Continuously observe the ECG waveform for changes in heart rate, rhythm (e.g., presence of P waves, QRS complex morphology), and ST-segment deviations.[22][23]
-
Set appropriate alarm limits for high and low heart rate.
-
-
Rationale: Anesthesia can induce arrhythmias, and the ECG provides a real-time assessment of the heart's electrical activity.[20][23] ST-segment analysis is crucial for detecting myocardial ischemia, which can be exacerbated by anesthetic-induced hypotension.[21]
Protocol 2: Blood Pressure Measurement (Non-Invasive and Invasive)
-
Objective: To monitor systemic arterial blood pressure, a critical determinant of organ perfusion.
-
Methodology:
-
Non-Invasive Blood Pressure (NIBP):
-
Select an appropriately sized cuff for the subject's limb.
-
Place the cuff on the limb and connect it to an oscillometric NIBP monitor.
-
Set the monitor to take readings at regular intervals (e.g., every 3-5 minutes).
-
-
Invasive Blood Pressure (IBP):
-
Under aseptic conditions, cannulate a peripheral artery (e.g., femoral, dorsal pedal) with an arterial catheter.
-
Connect the catheter to a pressure transducer and a monitor.[19]
-
Zero the transducer at the level of the heart.
-
Continuously monitor the arterial waveform and the systolic, diastolic, and mean arterial pressures.[19]
-
-
-
Rationale: All fluorinated ethers cause a dose-dependent decrease in blood pressure.[1][9] Continuous IBP monitoring provides beat-to-beat information, which is superior to intermittent NIBP for detecting rapid hemodynamic changes.[19]
B. Advanced Cardiovascular Monitoring
For more detailed investigations, particularly in cardiovascular research or high-risk clinical cases, advanced monitoring techniques are employed.
Protocol 3: Cardiac Output (CO) Monitoring
-
Objective: To measure the volume of blood pumped by the heart per minute, providing a direct assessment of overall cardiac function.[24][25]
-
Methodologies (Select one based on experimental needs and available equipment):
-
Thermodilution (Pulmonary Artery Catheter):
-
Insert a pulmonary artery catheter (PAC) into a central vein and advance it into the pulmonary artery.
-
Inject a known volume of cold saline through the proximal port of the PAC.
-
The change in blood temperature is measured by a thermistor at the distal end of the catheter, and the CO is calculated using the Stewart-Hamilton equation.[25]
-
-
Pulse Contour Analysis:
-
Echocardiography (Doppler):
-
Utilize transthoracic or transesophageal echocardiography (TTE or TEE).
-
Measure the velocity-time integral (VTI) of blood flow across the aortic or pulmonary valve using Doppler.
-
Measure the diameter of the valve annulus to calculate the cross-sectional area.
-
Stroke volume is calculated as VTI multiplied by the cross-sectional area, and CO is stroke volume multiplied by heart rate.
-
-
-
Rationale: Fluorinated ethers can decrease cardiac output through their negative inotropic effects.[9] CO monitoring provides a more comprehensive picture of cardiovascular performance than blood pressure alone.[24]
Protocol 4: Echocardiography for Functional Assessment
-
Objective: To provide a real-time, detailed visualization of cardiac anatomy and function, including ventricular contractility, valvular function, and cardiac filling.[27][28]
-
Methodology:
-
Utilize either TTE or TEE, depending on the research question and subject species. TEE is often used in cardiac surgery and provides clearer images.[29][30]
-
Obtain standard echocardiographic views (e.g., parasternal long-axis, short-axis, apical views).
-
Assess left ventricular systolic function by measuring ejection fraction (EF) and fractional shortening (FS).
-
Evaluate diastolic function by analyzing mitral inflow patterns and tissue Doppler imaging.
-
Visually assess for any regional wall motion abnormalities, which could indicate ischemia.
-
-
Rationale: Echocardiography offers a non-invasive (TTE) or minimally invasive (TEE) method to directly observe the impact of anesthetics on myocardial contractility and overall cardiac mechanics.[27][28][31] It is an invaluable tool for both research and clinical management.[27][30]
III. Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying molecular mechanisms can enhance understanding and protocol adherence.
A. Experimental Workflow for Cardiovascular Monitoring
Caption: Experimental workflow for monitoring cardiovascular effects.
B. Simplified Signaling Pathway of Anesthetic-Induced Vasodilation
Caption: Anesthetic action on vascular smooth muscle leading to vasodilation.
IV. Conclusion and Best Practices
The selection of a specific fluorinated ether anesthetic and the intensity of cardiovascular monitoring should be tailored to the specific research question or clinical scenario. For instance, in studies where maintaining a stable heart rate is critical, sevoflurane may be preferred over desflurane or isoflurane.[12][13] Conversely, when studying mechanisms of vasodilation, the potent effects of isoflurane or desflurane might be advantageous.
Key Best Practices:
-
Dose-Dependent Effects: Always be mindful that the cardiovascular effects of these agents are dose-dependent.[1][2][3][10] Use the minimum alveolar concentration (MAC) concept to standardize anesthetic depth.
-
Subject-Specific Considerations: The cardiovascular status of the subject (e.g., pre-existing cardiac disease, age) will significantly influence their response to anesthesia.[6][10][32]
-
Comprehensive Monitoring: Rely on a suite of monitoring tools rather than a single parameter. For example, a normal blood pressure in the face of significantly decreased cardiac output can be misleading.
-
Data Integrity: In research settings, ensure that the chosen anesthetic regimen does not confound the experimental outcomes. The cardiovascular effects of the anesthetic must be considered when interpreting data.
By adhering to these principles and employing the detailed protocols outlined in this guide, researchers and clinicians can safely and effectively utilize fluorinated ether anesthetics while gaining a comprehensive understanding of their cardiovascular impact.
References
-
Ebert, T. J., Harkin, C. P., & Muzi, M. (1995). Cardiovascular responses to sevoflurane: a review. Anesthesia and Analgesia, 81(6 Suppl), S11-22. [Link]
-
Pagel, P. S., & Warltier, D. C. (1993). Cardiovascular effects of desflurane in experimental animals and volunteers. Anesthesia and Analgesia, 77(4 Suppl), S16-26. [Link]
-
Malinow, J. R., Tallman, R. D., Jr, Pincus, S. M., & Rosen, T. S. (1992). Cardiovascular effects of sevoflurane compared with those of isoflurane in volunteers. Anesthesiology, 77(5), 918-924. [Link]
-
Clinical Gate. (2015). Cardiovascular effects of the inhalation agents. [Link]
-
Schmidt, C., Hering, W., & Keyser, A. (1995). Cardiovascular effects of desflurane and isoflurane in patients with coronary artery disease. Der Anaesthesist, 44(1), 19-25. [Link]
-
Warltier, D. C., & Pagel, P. S. (1992). Cardiovascular and respiratory actions of desflurane: is desflurane different from isoflurane? Anesthesia and Analgesia, 75(4 Suppl), S17-31. [Link]
-
Singh, M., & Kumar, A. (2024). Application of Echocardiography in Anaesthesia: From Preoperative Risk Assessment to Postoperative Care. Cureus, 16(9), e68631. [Link]
-
e-SAFE Anaesthesia. (n.d.). ECG Monitoring in Theatre. [Link]
-
Constantinides, C., Mean, R., & Janssen, B. J. (2011). Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging. Frontiers in Physiology, 2, 104. [Link]
-
Riebold, T. W., & Olson, D. E. (2009). Cardiovascular effects of desflurane in mechanically ventilated calves. American Journal of Veterinary Research, 70(6), 759-764. [Link]
-
Chen, Y. S., Chen, T. J., & Chen, C. H. (2014). Dose-dependent effects of isoflurane on cardiovascular function in rats. Tzu Chi Medical Journal, 26(3), 112-115. [Link]
-
Anesthesiology HUB. (n.d.). Cardiovascular Effects of ULTANE® (sevoflurane) in Clinical Studies. [Link]
-
Janssen, B. J., DeBlecourt, C., & Slaaf, D. W. (2010). Effects of Isoflurane Anesthesia on the Cardiovascular Function of the C57BL/6 Mouse. ILAR Journal, 51(4), 347-357. [Link]
-
ResearchGate. (n.d.). Cardiovascular Responses to Sevoflurane. [Link]
-
Landoni, G., Fochi, O., & Bignami, E. (2008). Cardiac protection by volatile anesthetics. A review. Minerva Anestesiologica, 74(11), 601-605. [Link]
-
Ali, A., & Patel, C. (2023). Sevoflurane. In StatPearls. StatPearls Publishing. [Link]
-
withpower.com. (n.d.). Echocardiography for Anesthesia Effects on Heart Function. [Link]
-
Akata, T. (2007). General anesthetics and vascular smooth muscle: direct actions of general anesthetics on cellular mechanisms regulating vascular tone. Anesthesiology, 106(2), 365-391. [Link]
-
SafeTeam Academy. (2025). How does anesthesia affect blood pressure? [Link]
-
Brattoli, B., Marenco, O., & Poli, D. (2001). Effects of isoflurane on cardiovascular system and sympathovagal balance in New Zealand white rabbits. Life Sciences, 69(15), 1785-1796. [Link]
-
Ciofolo, M. J., & Reiz, S. (1999). Circulatory effects of volatile anesthetic agents. Minerva Anestesiologica, 65(5), 232-238. [Link]
-
Lawson, T., & Hutton, A. (n.d.). Cardiac output monitoring. Update in Anaesthesia. [Link]
-
De Hert, S. G., & Van der Linden, P. J. (2006). Volatile anesthetics and cardiac function. Current Opinion in Anaesthesiology, 19(4), 388-394. [Link]
-
Ovid. (n.d.). Effects of anesthesia on echocardiographic... Basic Research in Cardiology. [Link]
-
Thoracic Key. (2016). The Effects of Anesthetic Agents on Cardiac Function. [Link]
-
OpenAnesthesia. (2023). Inhaled Anesthetic Agents: Pharmacodynamics. [Link]
-
OpenAnesthesia. (n.d.). Cardiac Output Monitoring in Anesthesia and Critical Care. [Link]
-
Anesthesia Key. (n.d.). Cardiac output monitoring. [Link]
-
Anesthesia Key. (2019). Electrocardiographic Monitoring. [Link]
-
AccessAnesthesiology. (n.d.). Introduction to Perioperative Echocardiography. [Link]
-
anesthguide.com. (n.d.). ECG and Heart Rhythm – Basic Interpretation and Common Arrhythmias. [Link]
-
DVM360. (n.d.). Cardiovascular monitoring under anesthesia (Proceedings). [Link]
-
DVM360. (n.d.). ECG and blood pressure monitoring in anesthetized patients (Proceedings). [Link]
-
Monitoring in Anesthesia and Perioperative Care. (n.d.). Electrocardiography (Chapter 5). [Link]
-
Anesthesia Key. (2020). Perioperative Echocardiography. [Link]
-
Porta, A., Bari, V., & De Maria, B. (2013). Testing the involvement of baroreflex during general anesthesia through Granger causality approach. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2013, 6183-6186. [Link]
-
Lecturio. (n.d.). Inhaled Anesthetics. [Link]
-
Porta, A., Cividjian, A., & Quintin, L. (2011). Estimation of baroreflex sensitivity during anesthesia induction with propofol. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2011, 3788-3791. [Link]
-
ResearchGate. (n.d.). A–D. Barorefl ex sensitivity upon emergence from anesthesia under... [Link]
-
Joosten, A., Desebbe, O., & Suehiro, K. (2012). Minimally invasive cardiac output monitoring in the perioperative setting. Anesthesiology Research and Practice, 2012, 426939. [Link]
-
Cambridge University Press. (n.d.). Anesthesia and the cardiovascular system (Chapter 9). Cambridge University Press. [Link]
-
Mustaqbal University College. (n.d.). Cardiovascular Effects of Anesthesia. [Link]
-
Ovezov, A. M., Knyazev, A. V., & Golubev, A. M. (2021). Dynamics of the baroreflex sensitivity during combined anesthesia with sevoflurane or propofol: a randomized trial. Annals of Critical Care, 2, 40-49. [Link]
-
Anesthesia Key. (2017). Pharmacology of Inhaled Anesthetics. [Link]
-
Flaim, S. F., Zelis, R., & Eisele, J. H. (1978). Residual effects of ether anesthesia on whole-body hemodynamics and organ blood flows in the rat. Journal of Pharmacology and Experimental Therapeutics, 206(3), 661-667. [Link]
-
Anesthesiology Core Review. (n.d.). Baroreceptor Function. [Link]
-
Nimmo, A. F., & Peacock, J. E. (1995). Comparative tolerability profiles of the inhaled anaesthetics. Drug Safety, 13(5), 288-299. [Link]
-
Eger, E. I., 2nd, & Saidman, L. J. (2024). Inhaled Anesthetics: Beyond the Operating Room. Anesthesiology, 141(6), 1141-1150. [Link]
Sources
- 1. Cardiovascular effects of the inhalation agents - Clinical GateClinical Gate [clinicalgate.com]
- 2. The Effects of Anesthetic Agents on Cardiac Function | Thoracic Key [thoracickey.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. General anesthetics and vascular smooth muscle: direct actions of general anesthetics on cellular mechanisms regulating vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulatory effects of volatile anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Cardiac protection by volatile anesthetics. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. How does anesthesia affect blood pressure? [safeteam.academy]
- 10. tzuchi.com.tw [tzuchi.com.tw]
- 11. Cardiovascular effects of desflurane in experimental animals and volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular responses to sevoflurane: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Testing the involvement of baroreflex during general anesthesia through Granger causality approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of isoflurane on cardiovascular system and sympathovagal balance in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 17. Sevoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cardiovascular and respiratory actions of desflurane: is desflurane different from isoflurane? [pubmed.ncbi.nlm.nih.gov]
- 19. dvm360.com [dvm360.com]
- 20. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 21. Electrocardiographic Monitoring | Anesthesia Key [aneskey.com]
- 22. ECG and Heart Rhythm – Basic Interpretation and Common Arrhythmias - The Anesthesia Guide [anesthguide.com]
- 23. dvm360.com [dvm360.com]
- 24. resources.wfsahq.org [resources.wfsahq.org]
- 25. Cardiac output monitoring | Anesthesia Key [aneskey.com]
- 26. openanesthesia.org [openanesthesia.org]
- 27. Application of Echocardiography in Anaesthesia: From Preoperative Risk Assessment to Postoperative Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Echocardiography for Anesthesia Effects on Heart Function · Recruiting Participants for Clinical Trial 2026 | Power | Power [withpower.com]
- 29. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 30. Perioperative Echocardiography | Anesthesia Key [aneskey.com]
- 31. ovid.com [ovid.com]
- 32. Cardiovascular effects of desflurane and isoflurane in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Disposal of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether Waste
Abstract
This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6), a halogenated ether also known as methoxyflurane. Historically used as a potent anesthetic and now in low-dose analgesic applications, this compound is also utilized as a solvent and intermediate in chemical synthesis.[1][2] Due to its chemical properties and hazard profile, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. These protocols are designed for researchers, scientists, and drug development professionals to ensure compliance with regulatory standards and to mitigate risks associated with halogenated chemical waste.
Introduction: The Imperative for Specialized Disposal
This compound is a halogenated organic compound, a class of chemicals that requires specialized disposal procedures. The presence of both chlorine and fluorine atoms in its structure means that improper disposal, particularly through uncontrolled combustion, can lead to the formation of highly corrosive and toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF). Furthermore, as a regulated chemical, its disposal is governed by strict environmental laws.
The protocols outlined herein are based on established principles of hazardous waste management, emphasizing waste minimization, proper segregation, secure containment, and the use of certified disposal facilities. The primary objective is to ensure the complete and safe destruction of the chemical waste while protecting laboratory personnel and the environment.
Hazard Profile and Chemical Characteristics
A thorough understanding of the chemical's properties and hazards is fundamental to its safe management.
GHS Hazard Classification
This compound is classified with significant health and physical hazards that dictate its handling and disposal requirements.
| Hazard Class | GHS Pictogram | Signal Word & Statement | Precautionary Guidance |
| Acute Toxicity, Dermal | Danger - H310: Fatal in contact with skin.[3][4] | P262: Do not get in eyes, on skin, or on clothing. P270: Do not eat, drink or smoke when using this product. P316: Get emergency medical help immediately.[3] | |
| Skin Irritation | Warning - H315: Causes skin irritation.[4][5] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention.[5] | |
| Eye Irritation | Warning - H319: Causes serious eye irritation.[4][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Flammable Liquid | Danger - H225/H226: Highly flammable liquid and vapor.[5] | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.[5] |
Physicochemical Properties
These properties are essential for assessing risks related to storage, spills, and vapor exposure.
| Property | Value |
| Molecular Formula | C₃H₄ClF₃O[1] |
| Molecular Weight | 148.51 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 70.6 °C[3] |
| Density | 1.36 g/cm³[1][3] |
| Flash Point | 66 °C[3] |
| Vapor Density | 5.7 (Air = 1)[6] |
Regulatory Framework for Disposal
As a halogenated organic compound, this compound waste is classified as hazardous waste under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[7][8] Specifically, it falls under the category of halogenated solvent waste.[9] This classification mandates that the waste be managed from "cradle to grave" by the generator, meaning the laboratory is legally responsible for its safe disposal through licensed channels.[9] Mixing this waste with non-halogenated streams is prohibited as it would require the entire mixture to be treated as the more hazardous (and costly) halogenated waste.[9]
Core Disposal Principle: High-Temperature Incineration
The industry-standard and most environmentally sound method for disposing of halogenated ethers is high-temperature incineration in a specialized hazardous waste facility.
Causality: The high thermal stability of the C-F bond and the presence of chlorine necessitate this approach.[10][11]
-
Complete Destruction: Temperatures exceeding 850°C ensure the complete thermal decomposition of the molecule, preventing the formation of toxic intermediates.
-
Acid Gas Neutralization: Licensed incinerators are equipped with sophisticated flue gas scrubbing systems. These systems neutralize the HCl and HF gases produced during combustion, converting them into salts and preventing their release into the atmosphere.
While research explores alternative degradation pathways like reductive defluorination, these are not yet standard for bulk waste disposal and are not applicable in a typical laboratory setting.[10][12][13]
On-Site Waste Management: Protocols for Laboratory Personnel
Proper handling and storage within the laboratory are the first critical steps in the disposal chain. The following workflow ensures safety and compliance prior to removal by a certified waste handler.
Workflow for Waste Generation and Segregation
Caption: Waste Handling and Disposal Workflow Diagram.
Protocol: Waste Collection and Storage
Objective: To safely collect and store waste containing this compound prior to disposal.
Materials:
-
Designated hazardous waste container (borosilicate glass or high-density polyethylene - HDPE) with a screw-top cap.
-
Hazardous Waste Label.
-
Secondary containment tray.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile, neoprene), lab coat.
Procedure:
-
Container Preparation: Select a clean, dry, and leak-proof container that is chemically compatible with the waste. Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required fields:
-
Full Chemical Name: "Waste this compound" (and any other components). Do not use abbreviations.
-
Concentration: Estimate the percentage of each component.
-
Hazards: Check boxes for Flammable, Toxic, and Irritant.
-
-
Waste Addition: Working in a well-ventilated area (preferably a chemical fume hood), carefully transfer the waste into the labeled container. Use a funnel to prevent spills.
-
Secure Closure: Tightly seal the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[14]
-
Segregation: This is a critical control point . This waste stream must be kept separate from all other waste types, especially:
-
Non-halogenated solvents (e.g., acetone, methanol, hexanes).
-
Aqueous waste.
-
Reactive wastes (acids, bases, oxidizers).
-
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). The container must be kept in a secondary containment tray large enough to hold the entire volume of the container. Store away from heat, ignition sources, and direct sunlight.[5]
Protocol: Spill Management
Objective: To safely manage and clean up a small-scale spill (< 1 Liter) of this compound. For larger spills, evacuate the area and contact institutional safety personnel immediately.
Materials:
-
Spill kit containing:
-
Chemical absorbent pads or vermiculite.
-
Waste bags or a sealable container for cleanup debris.
-
Hazardous waste labels.
-
-
PPE: Splash goggles, face shield, chemical-resistant gloves, lab coat or apron. A respirator may be required depending on the spill size and ventilation.
Procedure:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate and call for emergency assistance.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a fume hood sash.
-
Don PPE: Wear appropriate PPE before approaching the spill.[5]
-
Contain Spill: Prevent the spill from spreading. Use absorbent pads or materials to create a dike around the liquid.
-
Absorb Spill: Cover the spill with absorbent material, working from the outside in. Allow the material to fully absorb the liquid.
-
Collect Waste: Carefully collect the saturated absorbent material using non-sparking tools (e.g., plastic scoop).[5] Place all contaminated materials, including used gloves, into a designated hazardous waste bag or container.
-
Seal and Label: Seal the container and affix a hazardous waste label, clearly identifying the contents as "Spill Debris with this compound."
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The sealed container of spill debris must be disposed of as halogenated hazardous waste, following the collection protocol in Section 5.2.
Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[5]
Protocol:
-
Triple Rinse: The standard procedure is to triple rinse the container.
-
Collect Rinsate: The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[14] Subsequent rinses may be managed similarly depending on local regulations.
-
Deface Label: After rinsing and air-drying, completely deface or remove the original chemical label.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled, in accordance with institutional policy.
Conclusion
The responsible disposal of this compound waste is a multi-step process that begins with careful planning and execution at the laboratory bench. By adhering to the principles of hazard identification, strict segregation, secure containment, and partnership with certified disposal vendors, researchers can ensure a safe working environment and maintain full regulatory compliance. The ultimate destruction of this halogenated compound via high-temperature incineration remains the most effective and responsible method.
References
-
Title: Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications Source: ACS Publications URL: [Link]
-
Title: Decomposition pathway for model fluorinated ethers on the clean iron surface Source: Journal of Vacuum Science & Technology A | AIP Publishing URL: [Link]
-
Title: Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC Source: PubMed Central URL: [Link]
-
Title: (PDF) Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications Source: ResearchGate URL: [Link]
-
Title: Penthrox™ for Management of Procedural Pain in CFHS Clinics Source: Canada.ca URL: [Link]
-
Title: this compound 425-87-6 Source: Tokyo Chemical Industry UK Ltd. URL: [Link]
-
Title: this compound | C3H4ClF3O | CID 9877 Source: PubChem URL: [Link]
-
Title: Anesthetic Gases: Guidelines for Workplace Exposures Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Waste Anesthetic Gases: Information for management in anesthetizing areas and the postanesthesia care unit (PACU) Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: New Zealand Data Sheet - PENTHROX Source: Medsafe URL: [Link]
-
Title: How to Dispose of Waste Anesthesia Agent Source: Anesthesia Patient Safety Foundation (APSF) URL: [Link]
-
Title: Methoxyflurane (Penthrox®) Adult Medication Guideline Source: Alfred Health URL: [Link]
-
Title: SOP 30. Penthrox Use and Management Source: Trauma Resus URL: [Link]
-
Title: Methoxyflurane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL: [Link]
-
Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of Nebraska-Lincoln Environmental Health and Safety URL: [Link]
-
Title: Methoxyflurane | C3H4Cl2F2O | CID 4116 Source: PubChem URL: [Link]
-
Title: Waste Anesthetic Gases Source: Michigan State University Environmental Health & Safety URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Dartmouth Policy Portal URL: [Link]
-
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL: [Link]
-
Title: Guidelines Use of Anesthetic Gases Source: The University of Tennessee Health Science Center URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]
-
Title: Use of Penthrox (methoxyflurane) Source: European Malignant Hyperthermia Group URL: [Link]
-
Title: The role of inhaled methoxyflurane in acute pain management Source: PMC - NIH URL: [Link]
-
Title: Analgesic use of inhaled methoxyflurane: Evaluation of its potential nephrotoxicity Source: PubMed URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methoxyflurane - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methoxyflurane | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. uakron.edu [uakron.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether
Welcome to the technical support guide for 2-chloro-1,1,2-trifluoroethyl methyl ether (IUPAC name: 2-chloro-1,1,2-trifluoro-1-methoxyethane), a versatile fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Ensuring the purity of this reagent is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth troubleshooting advice and detailed purification protocols designed for researchers and drug development professionals.
Compound Profile
A clear understanding of the physical and chemical properties of this compound is fundamental to selecting an appropriate purification strategy.
| Property | Value | Source |
| CAS Number | 425-87-6 | [1][3][4] |
| Molecular Formula | C₃H₄ClF₃O | [1][3][5] |
| Molecular Weight | 148.51 g/mol | [1][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Boiling Point | ~70-71 °C | [1][2][3] |
| Density | ~1.36 g/mL at 20-25 °C | [1][2][3] |
| Purity (Commercial) | Typically ≥99.0% (GC) | [1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my sample of this compound?
A: Impurities typically originate from the synthetic route or degradation. While specific impurities are trade secrets of the manufacturer, they generally fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,2-dichloro-1,1,2-trifluoroethyl methyl ether or related chlorinated species.
-
Solvents: Residual solvents from synthesis or a previous reaction, such as heptane or dichloroethane, may be present.[6][7]
-
Byproducts of Side Reactions: Dehydrohalogenation can lead to olefinic impurities. Over-reaction or incomplete reaction can result in related ether compounds.
-
Degradation Products: Hydrolysis upon exposure to moisture can generate acidic species (e.g., HCl, HF) and corresponding alcohols. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Q2: How can I quickly assess the purity of my material?
A: The most effective methods for purity assessment are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the industry standard for volatile compounds. It will separate impurities and provide their mass-to-charge ratio, aiding in identification. Commercial suppliers often use GC to certify purity above 99%.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can provide a detailed structural confirmation and detect impurities. The ¹H NMR spectrum is relatively simple and can quickly reveal organic, non-fluorinated impurities.[8]
Q3: What are the critical safety precautions I must take before starting any purification?
A: This compound is hazardous and requires strict safety protocols.
-
Toxicity: It is classified as fatal in contact with skin (H310) and causes serious skin and eye irritation (H315, H319).[3][4]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate chemical-resistant gloves (consult glove manufacturer data for halogenated solvents), a lab coat, and chemical splash goggles with a face shield.[3]
-
Handling: Avoid all contact with skin, eyes, and clothing.[3] Use non-sparking tools and take measures to prevent static discharge, as the compound is also a flammable liquid (H226). Ensure an emergency eyewash and shower are immediately accessible.
Q4: My sample has a slight yellow tint. What does this indicate and can it be purified?
A: A yellow discoloration often suggests the presence of degradation products or non-volatile impurities. These may arise from prolonged storage, exposure to air and light, or interaction with acidic/basic contaminants. In most cases, these impurities can be removed by fractional distillation or column chromatography, which will separate the colorless product from the colored, often less-volatile, contaminants.
Q5: Is a simple aqueous wash sufficient for purification?
A: An aqueous wash is generally not recommended as a primary purification method and may introduce more problems. While it can remove some water-soluble acidic impurities, it also introduces water, which can promote hydrolysis of the ether. If an aqueous wash is necessary (e.g., to neutralize an acidic crude product), it must be followed by thorough drying with an anhydrous agent (like MgSO₄ or Na₂SO₄) and subsequent fractional distillation to remove residual water and other impurities.
Troubleshooting Guides and Purification Protocols
The choice of purification method depends on the nature of the impurities and the desired final purity. The following workflow provides a decision-making framework.
Purification Method Selection Workflow
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: Purification by Fractional Distillation
Principle: This method separates compounds based on differences in their boiling points. It is highly effective for removing non-volatile impurities or those with boiling points that differ by at least 20-25 °C from the product.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., Raschig rings) for enhanced separation efficiency. Ensure all glassware is oven-dried to remove moisture. Use a heating mantle with a magnetic stirrer and add a few boiling chips or a stir bar to the distillation flask.
-
Charge the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Distillation:
-
Slowly heat the flask.
-
Collect any initial low-boiling fractions (forerun) and set them aside.
-
Carefully collect the main fraction distilling at a constant temperature, expected around 70-71 °C at atmospheric pressure.
-
Monitor the head temperature closely. A stable temperature indicates a pure fraction is being collected.
-
-
Completion: Stop the distillation when the temperature either drops or begins to rise sharply, or when only a small residue remains in the flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
Purity Verification: Analyze the collected main fraction by GC-MS to confirm its purity.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Bumping/Unstable Boiling | Superheating; insufficient boiling chips. | Use a magnetic stir bar for smooth boiling. Ensure fresh boiling chips are used. |
| Poor Separation | Inefficient column; heating too rapidly. | Use a longer or more efficient fractionating column (Vigreux, packed). Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Low Recovery | Hold-up in the column; product loss through leaks. | Insulate the column and distillation head with glass wool or aluminum foil. Ensure all joints are properly sealed. |
Protocol 2: Purification by Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a mobile phase. It is ideal for removing polar or non-volatile impurities. For fluorinated compounds, unique selectivity can be achieved due to their "fluorophilic" nature, which can alter their interaction with standard silica phases.[9][10]
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will show the product with an Rf value of ~0.3. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
-
Purity Verification: Analyze the resulting oil by GC-MS and NMR to confirm purity and the absence of residual solvents.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor Separation/Overlapping Bands | Improper solvent system; column overloading. | Re-optimize the eluent system with TLC. Use a lower concentration of the polar solvent. Reduce the amount of crude material loaded onto the column. |
| Product Streaking on Column | Sample is too polar for the eluent; potential decomposition on silica. | Increase the polarity of the eluent. If decomposition is suspected (acidic silica), consider using deactivated (neutral) silica or alumina as the stationary phase. |
| Low Recovery | Product is irreversibly adsorbed to the silica. | This is less common for ethers but can happen with very polar impurities. Try a different stationary phase like alumina or a bonded-phase silica. |
Protocol 3: Purification by Preparative Gas Chromatography (Prep-GC)
Principle: Prep-GC is a high-resolution technique that provides the highest possible purity. It is essentially a scaled-up version of analytical GC, used to separate components of a mixture that are difficult to resolve by other means, such as isomers or compounds with very close boiling points.
Step-by-Step Methodology:
-
Method Development: Develop an analytical GC method that shows baseline separation between the desired product and all impurities. Key parameters are the column type (a semi-polar or non-polar column is a good starting point), temperature program, and gas flow rate.
-
System Setup: Install a preparative-scale column in the GC. Set up a collection system at the detector outlet, often involving cooled traps to condense the eluting product.
-
Injection: Perform repeated injections of the crude material. The injection volume will be significantly larger than in analytical GC and must be optimized to avoid column overload, which degrades separation.
-
Fraction Collection: Time the collection of the peak corresponding to this compound as it elutes from the column. This can be done manually or with an automated fraction collector.
-
Product Isolation: Combine the contents of the collection traps.
-
Purity Verification: Re-analyze a small portion of the collected liquid using analytical GC to confirm that the desired purity (often >99.9%) has been achieved.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Peak Tailing/Broadening | Column overload; active sites on the column. | Reduce the injection volume. Use a deactivated column or a column with a thicker stationary phase film. |
| Low Recovery | Inefficient trapping; aerosol formation. | Ensure the collection trap is sufficiently cold (e.g., using a dry ice/acetone bath or liquid nitrogen). A glass wool plug in the transfer line can help break up aerosols. |
| Thermal Decomposition | Injection port or oven temperature is too high. | Lower the injector and oven temperatures. Use a faster carrier gas flow rate to reduce the residence time of the analyte on the column. |
General Purification and Analysis Workflow
The following diagram illustrates the logical flow from receiving a crude sample to obtaining a certified pure product.
Caption: General experimental workflow for purification and analysis.
References
-
This compound. Chem-Impex. [Link]
-
This compound | C3H4ClF3O | CID 9877. PubChem. [Link]
-
Sevoflurane: Impurities and stability testing. World Siva Congress. [Link]
-
Sevoflurane-impurities. Pharmaffiliates. [Link]
-
Sevoflurane Impurities and Related Compound. Veeprho. [Link]
-
This compound. MySkinRecipes. [Link]
-
A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Amanchukwu, et al. [Link]
-
Sevoflurane: Impurities and stability testing. Sci-Hub. [Link]
-
Sevoflurane EP Impurity B | CAS No: 13171-18-1. Cleanchem. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(2-chloro-1,1,2-trifluoroethyl) methyl ether. NIST WebBook. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
This compound. CHEMICAL POINT. [Link]
- The preparation method of two (2-chloroethyl) ethers.
-
1-benzyloxymethoxy-1-hexyne. Organic Syntheses Procedure. [Link]
-
Integrated Targeted and Suspect Screening Workflow for Identifying PFAS of Concern in Urban-Impacted Serbian Rivers. MDPI. [Link]
- Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. [Link]
- Method for synthesizing 2-chloroethyl methyl ether.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101503340A - Method for synthesizing 2-chloroethyl methyl ether - Google Patents [patents.google.com]
- 8. This compound(425-87-6) 1H NMR spectrum [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemistry of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether: A Technical Guide to Minimizing Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-chloro-1,1,2-trifluoroethyl methyl ether. As a key intermediate and reagent in the synthesis of fluorinated compounds, particularly in the pharmaceutical and agrochemical industries, understanding and controlling its reactivity is paramount to achieving high yields and purity in your reactions.[1] This guide, compiled by our Senior Application Scientists, provides in-depth technical advice and field-proven insights to help you identify, troubleshoot, and minimize common side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule possesses two primary sites susceptible to reaction:
-
The C-Cl bond: The carbon atom bonded to chlorine is electrophilic and is the primary site for nucleophilic substitution reactions.
-
The C-H bond: The hydrogen atom on the same carbon as the chlorine is acidic and can be abstracted by a base, leading to an elimination reaction.
The presence of electron-withdrawing fluorine atoms on the adjacent carbon enhances the electrophilicity of the carbon bearing the chlorine and increases the acidity of the adjacent hydrogen, making both substitution and elimination pathways viable under various conditions.
Q2: What are the most common side reactions observed when using this reagent?
A2: The two most prevalent side reactions are:
-
Dehydrochlorination (Elimination): In the presence of a base, the molecule can undergo elimination of HCl to form the corresponding vinyl ether, 1,1,2-trifluoro-2-methoxyethene . This is often a significant byproduct when strong, sterically hindered bases are used.
-
Nucleophilic Substitution: A wide range of nucleophiles can displace the chloride ion. While this is often the desired reaction, unwanted substitution by trace nucleophiles (e.g., water, other solvents, or impurities) can lead to byproduct formation.
Q3: How does the choice of base influence the outcome of the reaction?
A3: The choice of base is critical in controlling the competition between substitution and elimination.
-
Strong, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU) will strongly favor the elimination pathway, leading to the formation of the vinyl ether.
-
Weaker bases that are also good nucleophiles (e.g., amines, alkoxides) can lead to a mixture of substitution and elimination products. The ratio will depend on the specific nucleophile, solvent, and temperature.
-
Weak, non-nucleophilic bases are generally used when only nucleophilic substitution is desired, as they are less likely to promote elimination.
Troubleshooting Guide: Identifying and Minimizing Side Reactions
This section provides a structured approach to identifying and mitigating common issues encountered during reactions with this compound.
| Observed Issue | Potential Side Reaction | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low yield of desired substitution product; presence of a volatile, sweet-smelling byproduct. | Dehydrochlorination (Elimination) | - Use of a strong or sterically hindered base.- High reaction temperatures.- Inappropriate solvent choice. | - Base Selection: Employ a weaker, non-nucleophilic base (e.g., diisopropylethylamine, proton sponge) if substitution is the goal. If elimination is unavoidable, consider a two-step process where the desired reaction is performed first under milder conditions.- Temperature Control: Maintain the lowest effective temperature for the desired reaction. Monitor the reaction closely and avoid prolonged heating.- Solvent Effects: Use polar aprotic solvents (e.g., THF, acetonitrile) which can favor SN2 reactions over elimination. |
| Formation of multiple unexpected products, some with hydroxyl or alkoxy groups. | Nucleophilic Substitution by Contaminants | - Presence of water in reagents or solvents.- Use of protic solvents (e.g., alcohols) that can act as nucleophiles.- Impurities in starting materials or reagents. | - Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade solvents and reagents.- Solvent Choice: Avoid protic solvents unless they are the intended nucleophile. If a protic solvent is necessary, consider protecting the nucleophilic group.- Reagent Purity: Use high-purity starting materials and reagents. Purify if necessary before use. |
| Reaction fails to go to completion or is sluggish. | Insufficient Reactivity | - Weak nucleophile.- Low reaction temperature.- Steric hindrance around the reaction center. | - Catalysis: Consider the use of a phase-transfer catalyst for reactions with ionic nucleophiles to enhance their reactivity in organic solvents.- Temperature Optimization: Gradually increase the reaction temperature while monitoring for the onset of side reactions.- Reagent Choice: If possible, select a less sterically hindered nucleophile. |
Experimental Protocols: A Practical Approach
Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction
Objective: To perform a nucleophilic substitution on this compound with a primary amine while minimizing the formation of the vinyl ether byproduct.
Methodology:
-
Preparation: Under an inert atmosphere of dry nitrogen, add the primary amine (1.0 eq.) and a weak, non-nucleophilic base such as diisopropylethylamine (1.2 eq.) to a flame-dried round-bottom flask containing anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Ether: Slowly add this compound (1.1 eq.) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the desired product versus the vinyl ether byproduct.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The use of a weak, non-nucleophilic base at low temperatures disfavors the E2 elimination pathway, which typically requires a stronger base and higher thermal energy. Acetonitrile as a polar aprotic solvent helps to solvate the nucleophile without participating in the reaction and generally favors SN2 reactions.
Protocol 2: Analytical Detection of Side Products by GC-MS
Objective: To identify and quantify the presence of the starting material, the desired substitution product, and the elimination byproduct (1,1,2-trifluoro-2-methoxyethene) in a reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Analysis:
-
Identify the peaks corresponding to each component based on their retention times and mass spectra. The starting material will have a characteristic isotopic pattern for one chlorine atom. The substitution product will have a higher molecular weight and a mass spectrum consistent with the incorporated nucleophile. The elimination product will have a molecular weight corresponding to the loss of HCl from the starting material.
-
Quantify the relative amounts of each component by integrating the peak areas. For accurate quantification, calibration with authentic standards is recommended.
-
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired nucleophilic substitution and the undesired elimination side reaction.
Caption: Competing SN2 and E2 reaction pathways.
Caption: Troubleshooting workflow for side reactions.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reactions with 2-Chloro-1,1,2-trifluoroethyl Methyl Ether
Welcome to the technical support center for 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS 425-87-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. My objective is to provide you with field-proven insights and actionable troubleshooting strategies to help you maximize your reaction yields and ensure experimental reproducibility. We will move beyond simple procedural lists to explore the chemical principles governing success.
Critical First Step: Safety & Handling
Before initiating any experiment, a thorough understanding of the reagent's hazard profile is non-negotiable. This compound is a hazardous material and must be handled with appropriate precautions.
Question: What are the primary hazards of this compound and how should I handle it safely?
Answer: This compound presents significant health and physical hazards. All work must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Acute Dermal Toxicity: The compound is classified as Fatal in contact with skin (H310).[1][2][3][4] Avoid all skin contact. Use heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene) and a lab coat. In case of contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of water. Seek immediate medical attention.[2]
-
Skin and Eye Irritation: It causes serious skin and eye irritation (H315, H319).[1][4] Always wear chemical safety goggles and, for larger quantities, a face shield.
-
Flammability: It is a flammable liquid and vapor (H226).[1][3] Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ensure electrical equipment is explosion-proof.[5][6]
Handling and Storage Protocol:
-
Ventilation: Always handle the reagent in a well-ventilated chemical fume hood.[2][5]
-
PPE: Wear protective gloves, a lab coat, and eye/face protection.[2][6]
-
Inert Atmosphere: While not explicitly required for storage, reactions involving organometallics or other air-sensitive reagents will necessitate handling under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials and ignition sources.[1][2][6] Storage at room temperature is generally acceptable.[7]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and applications of this compound.
Question: What are the primary applications and key physical properties of this reagent?
Answer: This compound is primarily used as a chemical intermediate or building block in organic synthesis, particularly for creating molecules with enhanced metabolic stability or bioavailability in drug design.[8] Its main role is to introduce the -CF(Cl)CF2OCH3 moiety or related fluorinated structures into a target molecule.
| Property | Value | Source |
| CAS Number | 425-87-6 | [7] |
| Molecular Formula | C₃H₄ClF₃O | [4][7] |
| Molecular Weight | 148.51 g/mol | [4][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][7] |
| Boiling Point | ~70 °C | [2][7] |
| Density | ~1.36 g/cm³ | [2][7] |
| Purity (Typical) | >99.0% (GC) | [1][7] |
Troubleshooting Guide: Improving Reaction Yield
Low yields are a common challenge in synthesis. The following Q&A guide provides a systematic approach to identifying and resolving the root causes.
Question: My reaction yield is significantly lower than reported in the literature. What are the most common culprits?
Answer: A lower-than-expected yield can typically be traced back to one of five key areas: Reagent Quality, Reaction Conditions, Stoichiometry, Workup/Purification, or Competing Side Reactions. The following diagram outlines a logical troubleshooting workflow.
Caption: A systematic workflow for diagnosing the cause of low reaction yields.
Question: How critical is the purity of my this compound?
Answer: It is absolutely critical. The purity of your starting material is the foundation of a successful reaction.
-
Causality: Impurities can have several detrimental effects. Non-reactive impurities will lower the effective concentration of your reagent, leading to incomplete conversion. Reactive impurities can consume your substrate or catalyst, or initiate unwanted side reactions, generating byproducts that complicate purification and lower the isolated yield.
-
Validation Protocol:
-
Obtain a Certificate of Analysis (CoA): Always request a CoA from the supplier.[1][7]
-
In-House Verification: It is best practice to verify the purity independently. A simple Gas Chromatography (GC) analysis is highly effective for this volatile liquid. A pure sample should show a single major peak.
-
Check for Water: For moisture-sensitive reactions (e.g., those involving Grignard reagents, organolithiums, or strong bases like NaH), the presence of water can be catastrophic. Use of a dry solvent and ensuring the reagent is anhydrous is key.
-
Question: How do I select the optimal solvent and temperature for my reaction?
Answer: Solvent and temperature are interdependent variables that control reaction kinetics and selectivity. There is no single "best" choice; it depends entirely on the reaction mechanism.
-
Solvent Selection (The "Why"):
-
Polarity: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture. For nucleophilic substitutions, polar aprotic solvents (e.g., THF, DMF, Acetonitrile) are often preferred as they can solvate the cation of a salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. This is a crucial tool for controlling the reaction rate.
-
Inertness: The solvent must not react with any of the reagents or intermediates.
-
-
Temperature Optimization (The "Why"):
-
Rate vs. Selectivity: Increasing the temperature generally increases the reaction rate (as described by the Arrhenius equation). However, it also increases the rate of potential side reactions. Often, a compromise must be found. For reactions with high activation energy barriers, heating is necessary. For highly exothermic reactions or those with thermally unstable products, cooling may be required.
-
Systematic Approach: A common strategy is to first run the reaction at room temperature. If no conversion is observed, incrementally increase the temperature (e.g., to 40 °C, 60 °C) while monitoring the reaction progress by TLC or GC. If the reaction is too fast or generates multiple products, try lowering the temperature (e.g., to 0 °C or -78 °C).
-
Caption: Interrelated factors that collectively determine the final reaction yield.
Question: What are potential side reactions and how can I minimize them?
Answer: The primary reactive site is the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. However, under certain conditions, elimination can compete.
-
Nucleophilic Substitution (Desired): Nu⁻ + CH₃OCF₂CFClH → CH₃OCF₂CF(Nu)H + Cl⁻
-
This is the intended pathway. It is favored by good, non-bulky nucleophiles and polar aprotic solvents.
-
-
Elimination (Side Reaction): Base⁻ + CH₃OCF₂CFClH → CH₃OCF₂CF= + Base-H⁺ + Cl⁻
-
This pathway, a form of dehydrohalogenation, can be promoted by strong, sterically hindered bases (e.g., potassium tert-butoxide). If your nucleophile is also a strong base, you may see byproduct formation.
-
Mitigation: Use a non-nucleophilic base if a base is required, or use a nucleophile that is a weak base. Running the reaction at a lower temperature can also favor the substitution pathway, which often has a lower activation energy than elimination.
-
-
Minimizing Product Loss During Workup:
-
Volatility: The product may be volatile. Be cautious during solvent removal on a rotary evaporator. Use a cold trap and avoid applying high vacuum or excessive heat.
-
Silica Gel Degradation: Some fluorinated compounds can be sensitive to acidic silica gel, leading to degradation during column chromatography. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, consider purification by distillation if the product is thermally stable and has a suitable boiling point.
-
Exemplary Protocol: Nucleophilic Substitution with a Phenoxide
This protocol provides a general framework for a substitution reaction. It must be adapted for the specific nucleophile and scale of your experiment.
Reaction: Sodium phenoxide + this compound → Phenyl 1,1,2-trifluoro-2-methoxyethyl ether
-
Apparatus Setup:
-
Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
-
Reagent Preparation (Anhydrous Conditions):
-
In the reaction flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) that has been washed with dry hexanes to remove the oil.
-
Add anhydrous DMF via syringe.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Formation of the Nucleophile:
-
Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the phenol solution dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation to the bubbler.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
-
Substitution Reaction:
-
Add this compound (1.05 equivalents) dropwise via syringe to the solution of sodium phenoxide.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC analysis of quenched aliquots.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volume).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.
-
By systematically addressing each of these areas—from safety and reagent quality to reaction conditions and purification—you can effectively troubleshoot and optimize your experiments, leading to higher yields and more reliable scientific outcomes.
References
Sources
- 1. This compound | 425-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 425-87-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound [myskinrecipes.com]
"troubleshooting guide for synthesis using 2-chloro-1,1,2-trifluoroethyl methyl ether"
Welcome to the technical support guide for 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS 425-87-6). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use as a synthetic intermediate and solvent.[1][2] Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and safe.
Compound Profile & Key Data
This compound is a versatile fluorinated building block valued for its ability to introduce the chloro-trifluoroethyl moiety into organic molecules.[2] Its unique electronic properties and reactivity make it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₃O | [1][3][4][5] |
| Molecular Weight | 148.51 g/mol | [1][4][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][5][7] |
| Boiling Point | 70-70.6 °C | [1][2][3] |
| Density | 1.36 - 1.3636 g/cm³ | [1][2][3] |
| Purity (Typical) | ≥ 99% (GC) | [1][5] |
| CAS Number | 425-87-6 | [1][2][3] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Section 1: Reagent Handling and Stability
Q1: My reaction is failing or giving low yields. Could the this compound reagent be the problem?
A1: Yes, reagent integrity is critical. Low yields can often be traced back to the quality and handling of the starting material. Here’s how to diagnose and solve this issue:
-
Moisture Sensitivity: While more stable than many fluorinating agents, halogenated ethers can be sensitive to moisture over long-term storage, which can lead to slow hydrolysis or reaction with trace acids. Always use a fresh bottle or a properly stored reagent. Ensure your reaction is conducted under anhydrous conditions using oven-dried glassware and dry solvents.[8]
-
Purity Verification: Verify the purity of your starting material using Gas Chromatography (GC), as this is the standard method reported by suppliers.[1][5] Compare the chromatogram to the supplier's certificate of analysis. The presence of unexpected peaks could indicate decomposition or manufacturing impurities that may interfere with your reaction. Analytical techniques like 1H NMR and 19F NMR can also confirm the structure and identify impurities.[9][10]
-
Proper Storage: The compound should be stored at room temperature in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Improper storage can lead to degradation.
Q2: What are the primary safety concerns when working with this reagent?
A2: this compound is a flammable liquid and is fatal in contact with skin.[3][6][7] It also causes serious skin and eye irritation.[6][7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][11][12] All manipulations should be performed inside a certified chemical fume hood.[3]
-
Handling: Use non-sparking tools and take precautionary measures against static discharge, as vapors can form explosive mixtures with air. Keep the reagent away from heat, sparks, and open flames. Do not get it in your eyes, on your skin, or on your clothing.[3][7]
-
Spills & Exposure: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes.[3] In case of a large spill, evacuate the area and contact your institution's environmental health and safety department.[13]
Section 2: Reaction Troubleshooting
Q3: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A3: The formation of byproducts often stems from the inherent reactivity of the C-Cl and C-F bonds and the reaction conditions employed. The synthesis of the related anesthetic, Isoflurane, provides excellent insight into potential impurities.[14]
Common Side Reactions:
-
Elimination: Under basic or high-temperature conditions, elimination of HCl or HF can occur, leading to fluorinated alkene byproducts. The choice of base is critical; a non-nucleophilic, sterically hindered base can often minimize this pathway.
-
Solvent Reactivity: Certain solvents can react with fluorinating agents or their intermediates, sometimes exothermically.[15] Always verify the compatibility of your solvent system with all reagents. Aprotic solvents are generally preferred unless the mechanism specifically requires a protic medium.
-
Over-reaction: In reactions like chlorination, it's possible to form di- or tri-chlorinated species.[14] Careful control of stoichiometry and reaction time is essential.
-
Isomerization: Depending on the substrate and mechanism, constitutional isomers may form, which can be difficult to separate.[16]
The diagram below illustrates a desired substitution reaction versus a potential elimination side reaction.
Caption: Desired substitution vs. potential elimination side reaction pathway.
Q4: My reaction has gone to completion, but I'm struggling with purification. What's the best approach?
A4: Purification strategies depend heavily on the physical properties of your desired product relative to impurities and starting materials.
-
Fractional Distillation: This is the preferred method if there is a sufficient boiling point difference between your product and any impurities.[14] Given the starting material's boiling point of ~70 °C, this is highly effective for removing unreacted ether from higher-boiling products.[1][3]
-
Aqueous Work-up: Before distillation, a carefully planned aqueous work-up can remove many impurities. Use a mild bicarbonate solution to neutralize any acid, followed by a brine wash to remove water-soluble components.[17]
-
Chromatography: For non-volatile products or those with boiling points close to impurities, column chromatography is necessary.
-
Normal Phase: Use silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate).[18]
-
Reverse Phase: For more polar compounds, C18 silica with a water/acetonitrile or water/methanol gradient can be effective.
-
-
Azeotropic Removal: In some cases, impurities may form azeotropes with the product, making simple distillation ineffective. The purification of Isoflurane sometimes involves forming a new azeotrope with a solvent like acetone to remove an impurity, breaking the azeotrope with water, and then performing a final distillation.[14] This advanced technique may be adaptable to other syntheses.
Section 3: Experimental Workflow & Logic
To systematically address experimental failures, it is crucial to follow a logical troubleshooting workflow. The following diagram outlines a process to diagnose and resolve common issues encountered when using this compound.
Caption: A logical workflow for troubleshooting synthesis problems.
References
-
Fluorine and Fluorination Chemistry. Mettler Toledo. [Link]
-
This compound. MySkinRecipes. [Link]
-
Specific Solvent Issues with Fluorination. WordPress. [Link]
-
This compound | C3H4ClF3O. PubChem. [Link]
-
This compound 425-87-6. Tokyo Chemical Industry UK Ltd.[Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
(2-chloro-1,1,2-trifluoroethyl) methyl ether. NIST WebBook. [Link]
-
PREPARATION OF A 1-ALKOXY-1-ALKYNE FROM REACTION OF A 2,2,2-TRIFLUOROMETHYL ETHER WITH AN ALKYLLITHIUM REAGENT. Organic Syntheses. [Link]
-
How To Make Isoflurane? - Knowledge. Shaanxi Bloom Tech Co., Ltd.[Link]
- 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Standard Operating Procedure ISOFLURANE. University of California, Santa Barbara. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 425-87-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. This compound(425-87-6) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. research.ucsb.edu [research.ucsb.edu]
- 14. Page loading... [guidechem.com]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
"optimizing temperature and pressure conditions for reactions with 2-chloro-1,1,2-trifluoroethyl methyl ether"
Welcome to the technical support guide for 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated ether as a solvent or a key synthetic intermediate. Our goal is to provide practical, field-tested insights into optimizing reaction conditions—primarily temperature and pressure—to ensure high yield, purity, and operational safety. This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Compound Profile & Critical Safety Protocols
Before initiating any experiment, a thorough understanding of the reagent's properties and hazards is paramount.
Q1: What are the fundamental physical and chemical properties of this compound?
This compound is a colorless, flammable liquid known for its utility as a non-polar solvent and as a crucial building block in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical sectors.[1] Its trifluoromethyl group enhances both its reactivity and stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 425-87-6 | [1][2][3] |
| Molecular Formula | C₃H₄ClF₃O | [1][3] |
| Molecular Weight | 148.51 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | ~70 °C (70.6 °C) | [1][4][5] |
| Density | ~1.36 g/cm³ at 20-25 °C | [1][5] |
| Purity (Typical) | >99.0% (GC) | [2] |
| Synonyms | Methyl 2-chloro-1,1,2-trifluoroethyl ether; Isoflurane related compound A | [1][3] |
Q2: What are the most critical safety hazards associated with this compound and what precautions must be taken?
This compound presents significant health risks. According to the Globally Harmonized System (GHS), it is classified as acutely toxic and is fatal in contact with skin .[2][3] It also causes serious skin and eye irritation.[2][3]
Core Safety Mandates:
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[2] Do not allow the material to come into contact with eyes, skin, or clothing.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from heat, sparks, and open flames.[2] Recommended storage is below 15°C.[2]
-
Static Discharge: The compound is a flammable liquid and vapor.[2][4] Ensure proper grounding and bonding of containers and receiving equipment to prevent fires caused by electrostatic discharge.[2]
Section 2: Optimizing Halogen Exchange Reactions
A primary application of this compound is as a precursor in nucleophilic substitution reactions, particularly halogen exchange (halex) to replace the chlorine atom with fluorine. This is a key step in the synthesis of the anesthetic sevoflurane from its chlorinated precursor, often referred to as "chlorosevo ether".[6][7][8]
Q3: My fluorination reaction is suffering from low yield. What are the most likely causes related to temperature and pressure?
Low yield is a common issue that can often be traced back to suboptimal reaction conditions. The interplay between temperature, pressure, and reaction kinetics is critical.
-
Insufficient Temperature: The C-Cl bond requires significant energy for activation and cleavage. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a reasonable timeframe.
-
Excessive Temperature: While higher temperatures increase reaction rates, they can also promote side reactions such as elimination or degradation of the starting material or product. For instance, many fluorinated ethers can degrade under harsh conditions.[9] A patented method for a similar reaction specifies a temperature of 120°C, which suggests that temperatures significantly above the ether's boiling point are necessary.[10]
-
Pressure Management: Because the optimal reaction temperature is often well above the 70°C boiling point of the ether, the reaction must be conducted in a sealed, pressure-rated vessel (autoclave). Failure to maintain adequate pressure will result in the loss of volatile reactants and solvent, altering concentrations and preventing the reaction from reaching the required temperature in the liquid phase.
Q4: How do I select an appropriate starting temperature and pressure for my optimization experiments?
A logical approach involves starting with conditions reported in the literature for analogous transformations and systematically exploring the parameter space.
-
Literature Precedent: For the fluorination of "chlorosevo ether" to sevoflurane, temperatures around 120°C have been reported.[10] This serves as an excellent starting point.
-
Vessel Selection: Choose a pressure vessel rated for at least 2-3 times the expected pressure at your target temperature. The vapor pressure of the solvent system at the reaction temperature will be the primary contributor to the total pressure.
-
Initial Pressure: The vessel is typically sealed at room temperature and atmospheric pressure. The final pressure will be determined by the vapor pressure of the components at the reaction temperature. It is crucial to monitor the pressure throughout the reaction to ensure it remains within the vessel's safety limits.
Section 3: Troubleshooting Guide for Common Experimental Issues
FAQ 1: My reaction produces significant impurities. How can I improve product purity?
Impurity generation is often linked to reaction conditions and reagent quality.
-
Cause - Reagent Quality: The fluorinating agent, such as potassium fluoride (KF), is highly sensitive to moisture. The presence of water can lead to side reactions and significantly lower the yield of the desired product.[8] Ensure all reagents and solvents are rigorously dried before use.
-
Cause - Side Reactions: At elevated temperatures, elimination reactions can compete with the desired substitution, leading to olefinic byproducts. Over-fluorination or degradation can also occur.
-
Solution - Systematic Optimization: Conduct a Design of Experiments (DoE) study. Vary the temperature in small increments (e.g., 5-10°C) around the initial setpoint while keeping reaction time and stoichiometry constant. Analyze each run by Gas Chromatography (GC) or NMR to identify the temperature at which the desired product is maximized and impurities are minimized.
-
Solution - Purification Challenges: Be aware that fluorinated compounds can form azeotropes with reactants or solvents, making purification by simple distillation difficult or impossible.[8] Alternative purification methods like extractive distillation or chromatography may be necessary.
FAQ 2: The pressure in my reactor is higher/lower than expected. What does this indicate?
Unexpected pressure readings are a critical safety and performance indicator.
-
Higher-Than-Expected Pressure: This could signal a runaway reaction or the generation of gaseous byproducts. Immediately and safely cool the reaction vessel to reduce the temperature and pressure. This may indicate that the reaction temperature is too high.
-
Lower-Than-Expected Pressure: This almost always indicates a leak in the reactor seals. This is a serious safety concern as it can release the highly toxic and flammable ether.[2][3] The reaction should be stopped, cooled, and the vessel's integrity checked before proceeding.
Section 4: Experimental Protocols & Decision Workflows
Protocol: Step-by-Step Methodology for Temperature Optimization
This protocol outlines a general workflow for optimizing the temperature of a halogen exchange reaction in a pressure vessel.
-
Reagent Preparation: Dry the fluorinating agent (e.g., spray-dried KF) under vacuum at >100°C for several hours. Dry the solvent (e.g., PEG-400) over molecular sieves.
-
Vessel Charging: In a chemical fume hood, charge a clean, dry, and pressure-rated reactor with the dried fluorinating agent and a magnetic stir bar.
-
Reactant Addition: Add the dried solvent, followed by the this compound.
-
Sealing: Securely seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.
-
Inerting: Purge the reactor headspace with an inert gas (e.g., Argon or Nitrogen) 3-5 times to remove air and moisture.
-
Heating & Stirring: Place the reactor in a heating mantle on a stirrer plate. Begin stirring and set the temperature controller to your first target temperature (e.g., 110°C).
-
Monitoring: Monitor the internal temperature and pressure throughout the reaction. Record these values at regular intervals.
-
Sampling/Quenching: After the specified reaction time, cool the vessel to room temperature in an ice bath. Once cool, slowly and carefully vent any residual pressure.
-
Workup & Analysis: Open the reactor, quench the reaction mixture (e.g., with water), and extract the organic components. Analyze the crude product by GC or ¹H/¹⁹F NMR to determine conversion and purity.
-
Iteration: Repeat steps 2-9 for different target temperatures (e.g., 120°C, 130°C) to identify the optimal condition.
Visualization: Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical decision-making process for diagnosing the cause of a low-yield reaction.
Caption: A decision tree for troubleshooting low yield in fluorination reactions.
Visualization: Interdependency of Reaction Parameters
Understanding how experimental variables influence each other is key to successful optimization.
Caption: The relationship between key reaction parameters and experimental outcomes.
References
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Photochemical Degradation of Some Halogenated Anesthetics in Air. (2024). MDPI. Retrieved January 21, 2026, from [Link]
- Method of synthesizing sevoflurane. (2011). Google Patents.
-
Fluorous Ethers. (2015). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Issues in Anesthetic Degradation and Toxicity. (n.d.). Anesthesia Patient Safety Foundation. Retrieved January 21, 2026, from [Link]
- Process for the manufacturing of sevoflurane. (2013). Google Patents.
-
Isoflurane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
2-Chloro-1,1,2-trifluoroethyl ethyl ether. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
Understanding the Effect of Fluorinated Ether on the Improved Performance of Lithium-Sulfur Batteries. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sevoflurane: Impurities and stability testing. (2019). World Siva Congress. Retrieved January 21, 2026, from [Link]
-
Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries. (2021). PNAS. Retrieved January 21, 2026, from [Link]
-
2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986). (1999). inchem.org. Retrieved January 21, 2026, from [Link]
-
Reinvestigation of the Two-step Synthesis of Sevoflurane. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Environmental Impact of Inhaled Anesthetics. (2024). American Society of Anesthesiologists (ASA). Retrieved January 21, 2026, from [Link]
-
Reactions of Ethers- Acidic Cleavage. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
A computational drop-in assessment of hydrofluoroethers in Organic Rankine Cycles. (2022). Digital Academic Upc. Retrieved January 21, 2026, from [Link]
-
Isoflurane. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Diethyl ether. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 425-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 425-87-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. WO2013025377A1 - Process for the manufacturing of sevoflurane - Google Patents [patents.google.com]
- 7. worldsiva.org [worldsiva.org]
- 8. ripublication.com [ripublication.com]
- 9. jvsmedicscorner.com [jvsmedicscorner.com]
- 10. US20110105803A1 - Method of synthesizing sevoflurane - Google Patents [patents.google.com]
"common impurities found in 2-chloro-1,1,2-trifluoroethyl methyl ether and their removal"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-chloro-1,1,2-trifluoroethyl methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the impurities and purification of this versatile fluorinated solvent and reagent.
Introduction
This compound is a valuable compound in organic synthesis, particularly for the introduction of fluorinated moieties in pharmaceutical and agrochemical development.[1][2] Its utility in sensitive applications necessitates a high degree of purity. This guide will help you identify potential impurities and provide actionable strategies for their removal, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the likely impurities in my commercially purchased this compound?
While commercial grades of this compound generally have a purity of ≥99% as determined by gas chromatography (GC), trace impurities can still be present.[1][3] These can be broadly categorized as:
-
Synthesis-Related Impurities: These are byproducts from the manufacturing process. The specific impurities will depend on the synthetic route employed by the manufacturer. Common synthesis pathways for fluorinated ethers may leave behind starting materials, intermediates, or byproducts of side reactions.
-
Degradation Products: Although relatively stable, this compound can degrade under certain conditions (e.g., presence of Lewis acids, high temperatures, or prolonged exposure to moisture).
-
Water: Due to its hygroscopic nature, the ether can absorb atmospheric moisture.
Q2: How can I detect impurities in my this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for identifying and quantifying volatile impurities in this compound.[4] A high-resolution capillary column is recommended for optimal separation of structurally similar compounds. For non-volatile or inorganic impurities, other analytical techniques such as ion chromatography may be necessary.
Impurity Removal
Q3: I suspect my this compound has impurities that are affecting my reaction. How can I purify it?
For many applications, commercially available high-purity grades are sufficient. However, for highly sensitive reactions, further purification may be necessary. The most common and effective method for purifying volatile organic compounds like this compound is fractional distillation .
Q4: Are there any specific considerations for distilling this compound?
Yes. Due to its relatively low boiling point (approximately 70°C), careful temperature control is crucial to achieve good separation from impurities with similar boiling points.[1] It is also important to use a dry distillation apparatus to prevent the introduction of water.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts. | Presence of reactive impurities in the this compound. | 1. Analyze the solvent by GC-MS to identify potential impurities. 2. Purify the solvent by fractional distillation. 3. Store the purified solvent over molecular sieves to keep it dry. |
| Poor peak shape or baseline noise in GC-MS analysis. | Contamination of the GC-MS system or degradation of the analyte in the injector port. | 1. Ensure the GC inlet liner is clean and consider using a deactivated liner. 2. Optimize the injector temperature to prevent on-column degradation. 3. Run a blank solvent to check for system contamination. |
| Presence of water in the solvent. | Improper storage or handling. | 1. Dry the solvent using a suitable drying agent like anhydrous magnesium sulfate or molecular sieves. 2. Store the solvent under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-624 or equivalent)
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound in a high-purity solvent (e.g., hexane) if necessary.
-
GC-MS Parameters (Typical):
-
Inlet Temperature: 200°C
-
Carrier Gas: Helium
-
Column Flow: 1.0 mL/min
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
-
Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. Use the mass spectrum of each peak to aid in identification by comparing it to a spectral library.
Protocol 2: Purification by Fractional Distillation
This protocol describes a standard laboratory procedure for the purification of this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the this compound and boiling chips to the round-bottom flask.
-
Distillation:
-
Gently heat the flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~70°C).
-
Discard the initial and final fractions, which are more likely to contain low-boiling and high-boiling impurities, respectively.
-
-
Storage: Store the purified product in a tightly sealed, dry container, preferably under an inert atmosphere.
Visualizations
Caption: Workflow for the analysis and purification of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). (2-chloro-1,1,2-trifluoroethyl) methyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2006). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
- Google Patents. (2009). Method for synthesizing 2-chloroethyl methyl ether.
- Google Patents. (2007). Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
-
Chromatography Forum. (2014). 2-CEVE Issue on GC/MS. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Preventing Carbon Monoxide Production from Soda Lime Reactions
This guide is designed for researchers, scientists, and drug development professionals utilizing inhalation anesthesia systems. It provides in-depth technical guidance on understanding, preventing, and troubleshooting the production of carbon monoxide (CO) from the chemical reaction between volatile anesthetics and soda lime. Our focus is on ensuring experimental integrity and subject safety by mitigating this preventable risk.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation of carbon monoxide in anesthesia circuits.
Q1: What is the primary cause of carbon monoxide production in an anesthesia circuit?
A1: Carbon monoxide is primarily generated from the degradation of certain volatile anesthetic agents by desiccated (dry) carbon dioxide absorbents, such as soda lime.[1][2] The critical factor is the lack of water in the absorbent granules.[1][3]
Q2: Which anesthetic agents are most likely to produce carbon monoxide?
A2: Anesthetics containing a difluoromethyl (CHF2) group are most susceptible to this reaction. The general order of reactivity for CO production is: Desflurane ≥ Enflurane > Isoflurane.[1][4] While sevoflurane and halothane are significantly less likely to produce CO, some formation has been observed, particularly with desiccated absorbents at elevated temperatures.[5][6]
Q3: How does the composition of the CO2 absorbent affect CO production?
A3: The presence of strong alkali hydroxides, specifically potassium hydroxide (KOH) and sodium hydroxide (NaOH), in the absorbent acts as a catalyst for the degradation of anesthetic agents into CO.[1][7][8] Absorbents without these strong bases, often referred to as new-generation absorbents, do not support this reaction and thus prevent CO formation.[9][10][11]
Q4: Why is desiccation of soda lime such a critical factor?
A4: Water within the soda lime granules is essential for the normal, safe neutralization of carbon dioxide. When the absorbent is desiccated, the reaction pathway changes. In the absence of sufficient water, the strong bases in the soda lime directly interact with the anesthetic agent, leading to its breakdown and the formation of carbon monoxide.[1][7] Desiccation can occur if a high flow of dry gas is passed through the absorbent for an extended period, such as over a weekend.[1][3]
Q5: Can I visually detect carbon monoxide or its production?
A5: No, carbon monoxide is a colorless and odorless gas, making it impossible to detect without specialized monitoring equipment.[12] While a significant temperature increase in the absorbent canister can indicate anesthetic degradation, this is not a reliable or early indicator of CO production.[4][13]
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you might encounter.
Q: We observed an unexpected and significant temperature increase in our soda lime canister. What could be the cause?
A: An exothermic reaction is occurring, which is a strong indicator of anesthetic agent degradation by the soda lime.[13] This is particularly pronounced with desiccated soda lime. Sevoflurane can produce the highest temperatures, even though its CO production is typically lower than desflurane's.[5][13]
-
Immediate Action: If subject safety is a concern, abort the procedure and ventilate with 100% oxygen.
-
Troubleshooting Steps:
Q: Our anesthetic gas analyzer is giving a "mixed gas" or unexpected agent reading. Could this be related to CO production?
A: Yes, this can be an indirect sign of very high concentrations of carbon monoxide. Some anesthetic agent analyzers can misinterpret high levels of CO as a different volatile agent (e.g., identifying enflurane when using desflurane).[4] This indicates a potentially dangerous level of CO in the circuit.
-
Immediate Action: Immediately remove the subject from the circuit and ventilate with a known clean source of 100% oxygen.
-
Troubleshooting Steps:
-
Replace the CO2 absorbent immediately.
-
Quarantine the anesthesia machine for service and have the CO levels in the circuit measured by a qualified technician before returning it to service.
-
Implement a strict protocol to prevent absorbent desiccation in the future.
-
Q: We are conducting a sensitive study and are concerned about sub-lethal CO exposure affecting our results. How can we be certain we are avoiding it?
A: The only way to be certain is to eliminate the possibility of the chemical reaction.
-
Primary Recommendation: Switch to a CO2 absorbent that does not contain strong alkali bases (NaOH or KOH), such as Amsorb® Plus or Litholyme®.[9][10][11][14] These absorbents have been shown not to degrade volatile anesthetics to produce carbon monoxide, even when fully desiccated.[10][14]
-
Secondary Recommendation: If using conventional soda lime, you must have a rigorous protocol to prevent desiccation. This includes strictly enforcing the shutdown of all gas flows when the machine is not in use and regular, scheduled replacement of the absorbent.[14][15] Consider using an in-line CO monitor if your experimental parameters are particularly sensitive to CO.[16]
Preventative Measures and Best Practices
Adherence to the following protocols is critical for preventing carbon monoxide formation.
Protocol 1: Preventing Soda Lime Desiccation
-
Weekend/Holiday Shutdown: It is imperative to ensure all gas flows are turned off over weekends or extended periods of non-use. Leaving a machine on with even a low flow of dry gas can completely desiccate the absorbent.[1][3]
-
Use of Low-Flow Anesthesia: Whenever experimentally appropriate, utilize low fresh gas flow rates. This helps to conserve the moisture generated by the subject's respiration within the breathing circuit, maintaining the hydration of the soda lime.[14]
-
Regular Absorbent Replacement: Adhere to a strict schedule for changing the soda lime. Do not rely solely on the color change indicator, as it can be unreliable, especially with desiccated granules. If the machine has been exposed to high gas flows for a prolonged period (e.g., overnight), change the absorbent before the next use.[14]
Protocol 2: Pre-Anesthesia Equipment Checkout
Before every experiment, a thorough checkout of the anesthesia machine should be performed. This protocol is adapted from the Anesthesia Patient Safety Foundation (APSF) guidelines.[17][18][19]
-
Verify CO2 Absorbent Condition:
-
Visually inspect the soda lime canister. Check for any signs of excessive dryness or channeling.
-
Confirm that the absorbent is not exhausted based on the color indicator. Note that with some desiccated absorbents, the color may revert to normal upon resting, which is why preventing desiccation is paramount.[9]
-
Ensure the canister is seated correctly and the seals are tight.
-
-
Perform a Leak Test: Conduct a low-pressure system leak test to ensure the integrity of the breathing circuit. This helps prevent the ingress of room air and the egress of anesthetic gases.[20]
-
Check Fresh Gas Flow: Verify that the flowmeters are functioning correctly and, most importantly, that they can be fully turned off.
Data Summary and Visualizations
Table 1: Relative Carbon Monoxide Production from Volatile Anesthetics with Desiccated Soda Lime
| Anesthetic Agent | Chemical Moiety | Relative CO Production | Peak CO Concentrations (ppm) - Example Data |
| Desflurane | CHF2 | Very High | Up to 14,262 |
| Enflurane | CHF2 | High | Up to 10,654 |
| Isoflurane | CHF2 | Moderate | Up to 2,512 |
| Sevoflurane | CH2F | Very Low | ~34 - 104 |
| Halothane | Alkane | Very Low | ~20 - 22 |
Data compiled from multiple in-vitro studies simulating clinical conditions with completely desiccated soda lime. Actual concentrations can vary based on temperature, flow rates, and specific absorbent formulation.[4][5]
Diagram 1: Chemical Pathway of Carbon Monoxide Formation
This diagram illustrates the proposed mechanism by which volatile anesthetics containing a difluoromethyl (CHF2) group are degraded by the strong bases in desiccated soda lime to form carbon monoxide.[1][7]
Caption: Mechanism of CO formation from volatile anesthetics.
Diagram 2: Experimental Workflow for CO Prevention
This diagram outlines the logical workflow for ensuring a CO-free experimental environment.
Caption: Daily workflow to prevent CO production.
References
-
Wissing, H., & Roth, H. (2001). Carbon monoxide formation in dry soda lime is prolonged at low gas flow. PubMed. [Link]
-
Moon, R. (1994). Cause of CO Poisoning, Relation to Halogenated Agents Still Not Clear. Anesthesia Patient Safety Foundation Newsletter. [Link]
-
Lin, Y. C., et al. (2013). Smoking status and body size increase carbon monoxide concentrations in the breathing circuit during low-flow anesthesia. PubMed. [Link]
-
Wissing, H., & Roth, H. (2001). Carbon monoxide formation in dry soda lime is prolonged at low gas flow. Anesthesiology. [Link]
-
Levy, R. J., et al. (2015). Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy. Anesthesiology. [Link]
-
Fang, Z. X., & Eger, E. I. (1994). UCSF Research Shows CO Comes from C02 Absorbent. Anesthesia Patient Safety Foundation Newsletter. [Link]
-
Keijzer, C., et al. (2004). Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model. BMC Anesthesiology. [Link]
-
Wissing, H., et al. (2001). Carbon monoxide production from desflurane, enflurane, halothane, isoflurane, and sevoflurane with dry soda lime. Anesthesiology. [Link]
-
Keijzer, C., et al. (1999). Dry soda lime markedly degrades sevoflurane during simulated inhalation induction. British Journal of Anaesthesia. [Link]
-
Baxter, P. J., & Kharasch, E. D. (1998). Mechanistic aspects of carbon monoxide formation from volatile anesthetics. Anesthesiology. [Link]
-
Eger, E. I., et al. (1999). The Elimination of Sodium and Potassium Hydroxides From Desiccated Soda Lime Diminishes Degradation of Desflurane to Carbon Monoxide and Sevoflurane to Compound A but Does Not Compromise Carbon Dioxide Absorption. Anesthesia & Analgesia. [Link]
-
Woehlck, H. J., et al. (2001). Physical factors affecting the production of carbon monoxide from anesthetic breakdown. Anesthesiology. [Link]
-
Virginia Tech. Anesthetic Gas Use. Environmental Health and Safety. [Link]
-
Occupational Safety and Health Administration. Anesthetic Gases: Guidelines for Workplace Exposures. OSHA. [Link]
-
Bell Medical. Amsorb Plus: Optimal CO2 Absorbent for Anesthesia. Bell Medical. [Link]
-
University of Colorado. Anesthetic Gases Safe Work Practices. Environmental Health and Safety. [Link]
-
Levy, R. J., et al. (2010). Detection of carbon monoxide during routine anesthetics in infants and children. Anesthesia & Analgesia. [Link]
-
Wissing, H., et al. (2001). Carbon Monoxide Production from Desflurane, Enflurane, Halothane, Isoflurane, and Sevoflurane with Dry Soda Lime. Semantic Scholar. [Link]
-
Virginia Commonwealth University. Waste Anesthetic Gas. Occupational Health and Safety. [Link]
-
Drager Narkomed GS Pre-Anesthesia Checkout Procedures Guide. Scribd. [Link]
-
Roth, H., & Wissing, H. (1997). [Heat Production From Reaction of Inhalation Anesthetics With Dry Soda Lime]. PubMed. [Link]
-
Centers for Disease Control and Prevention. Occupational Exposure to Waste Anesthetic Gases & Vapors (77-140). NIOSH. [Link]
-
Nishikawa, K., et al. (2012). Amsorb Plus and Drägersorb Free, two new-generation carbon dioxide absorbents that produce a low compound A concentration while providing sufficient CO2 absorption capacity in simulated sevoflurane anesthesia. ResearchGate. [Link]
-
Anesthesia Patient Safety Foundation. Issues in Anesthetic Degradation and Toxicity. APSF. [Link]
-
Anesthesia Patient Safety Foundation. (2023). Rapid Response: Anesthesia Machine Checkout Procedures and Malfunctions, PART 2. APSF. [Link]
-
Garg, R., et al. (2013). Anaesthesia Machine: Checklist, Hazards, Scavenging. Journal of Anaesthesiology Clinical Pharmacology. [Link]
-
Anesthesia Patient Safety Foundation. (2008). New Guidelines Available for Pre-Anesthesia Checkout. APSF Newsletter. [Link]
-
ASA Recommendations for Pre-Anesthesia Checkout Procedures (2008) (Drager NarkoMeds GS). Virginia Mason Medical Center. [Link]
-
University of Florida College of Medicine. Anesthesia Gas Machine- Carbon dioxide absorption. Department of Anesthesiology. [Link]
-
Keijzer, C., et al. (2007). Inspiratory Carbon Monoxide and Compound A Concentrations During Desflurane and Sevoflurane Anesthesia in Humans: An Observation. The Open Anesthesiology Journal. [Link]
-
Keijzer, C., et al. (2007). Inspiratory Carbon Monoxide and Compound A Concentrations During Desflurane and Sevoflurane Anesthesia in Humans: An Observation. The Open Anesthesiology Journal. [Link]
-
Levy, R. J., et al. (2010). Carbon monoxide re-breathing during low-flow anaesthesia in infants and children. British Journal of Anaesthesia. [Link]
-
Anesthesia Patient Safety Foundation. (1994). CO Poisoning During Anesthesia Poses Puzzles: New Agent Used in Florida Case. APSF Newsletter. [Link]
Sources
- 1. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eakinrespiratory.com [eakinrespiratory.com]
- 3. apsf.org [apsf.org]
- 4. Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model: halothane and sevoflurane do produce carbon monoxide; temperature is a poor predictor of carbon monoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon monoxide production from desflurane, enflurane, halothane, isoflurane, and sevoflurane with dry soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Mechanistic aspects of carbon monoxide formation from volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The elimination of sodium and potassium hydroxides from desiccated soda lime diminishes degradation of desflurane to carbon monoxide and sevoflurane to compound A but does not compromise carbon dioxide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellmedical.com [bellmedical.com]
- 10. gehealthcare.co.uk [gehealthcare.co.uk]
- 11. eakinrespiratory.com [eakinrespiratory.com]
- 12. apsf.org [apsf.org]
- 13. [Heat production from reaction of inhalation anesthetics with dry soda lime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthesia Gas Machine- Carbon dioxide absorption [healthprofessions.udmercy.edu]
- 15. openanesthesiajournal.com [openanesthesiajournal.com]
- 16. Detection of carbon monoxide during routine anesthetics in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. apsf.org [apsf.org]
- 19. asahq.org [asahq.org]
- 20. Anaesthesia Machine: Checklist, Hazards, Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hepatotoxicity Risks of Halogenated Anesthetics
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the hepatotoxicity of halogenated anesthetics. This guide is structured in a question-and-answer format to directly address the complex challenges encountered during your experiments. It is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Understanding the Mechanisms of Hepatotoxicity
This section delves into the fundamental biochemical and immunological processes that lead to liver injury from halogenated anesthetics. A clear understanding of these pathways is critical for designing relevant experimental models and interpreting your findings.
Q1: What is the primary mechanism behind severe hepatotoxicity caused by anesthetics like halothane?
A1: The most severe form of hepatotoxicity, particularly associated with halothane, is not a direct toxic effect but rather an immune-mediated response. The mechanism is a multi-step process initiated by the metabolism of the anesthetic in the liver.
-
Metabolic Activation: A portion of the inhaled anesthetic (around 20% for halothane) is not exhaled but is metabolized by cytochrome P450 enzymes in hepatocytes, primarily CYP2E1.
-
Neoantigen Formation: This oxidative metabolism produces reactive metabolites, such as trifluoroacetic acid (TFA). These metabolites can then covalently bind to liver proteins, creating modified proteins known as trifluoroacetylated (TFA) protein adducts. These adducts are essentially new antigens (neoantigens) that the body does not recognize as "self."
-
Immune Response: In susceptible individuals, these TFA-adducts are recognized by the immune system, triggering an adaptive immune response. This leads to the production of specific IgG antibodies against these neoantigens. Upon re-exposure to the same or a similar anesthetic, a rapid and more severe secondary immune response can occur, leading to massive inflammation, centrilobular necrosis, and potentially fulminant hepatic failure.
A milder, more common form of liver injury can also occur, which is thought to be a direct, dose-dependent toxic effect of reductive metabolic pathways that produce free radicals. This typically results in only a transient and asymptomatic elevation of liver enzymes.
Caption: Immune-mediated hepatotoxicity pathway of halogenated anesthetics.
Q2: Do all halogenated anesthetics carry the same risk of hepatotoxicity?
A2: No, the risk is not the same. The likelihood of an anesthetic causing immune-mediated liver injury directly correlates with the extent to which it is metabolized by the CYP450 system to form TFA adducts. Anesthetics with lower metabolic rates are considered safer from a hepatotoxic standpoint.
| Anesthetic | Approximate Hepatic Metabolism Rate | Relative Hepatotoxicity Risk |
| Halothane | 20% - 30% | Highest |
| Enflurane | 2.0% - 2.5% | Low |
| Sevoflurane | ~1.0% | Very Low |
| Isoflurane | ~0.2% | Very Low |
| Desflurane | ~0.02% | Extremely Low |
Data compiled from multiple sources.
It is important to note that while newer agents like sevoflurane, isoflurane, and desflurane have a much lower incidence of hepatotoxicity, rare cases have still been reported. Cross-sensitization can also occur, where a patient sensitized to one agent (like halothane) may react to a different agent upon subsequent exposure.
Section 2: Risk Assessment and Mitigation Strategies
Identifying and controlling for variables that can influence hepatotoxicity is paramount in both preclinical and clinical research.
Q3: What are the key risk factors that can predispose a subject to anesthetic-induced liver injury in my experiments?
A3: Several factors can increase the risk and should be carefully considered and documented in your study design. These factors often relate to the induction of the very enzymes responsible for metabolizing the anesthetics.
| Risk Factor | Mechanistic Rationale & Experimental Consideration | Mitigation Strategy in Research |
| Repeated Exposure | The severe immune-mediated form of toxicity requires an initial sensitization exposure followed by a subsequent re-exposure to trigger the fulminant response. The incidence of severe hepatitis increases dramatically after multiple exposures. | In study designs, a single exposure is lowest risk. If repeat exposures are necessary, use a washout period of several months. Avoid re-exposure with a different halogenated agent due to cross-sensitization risk. |
| Age | In humans, 80% of severe cases occur in patients over 40 years old. The reasons are not fully elucidated but may relate to cumulative exposures or age-related changes in immune function. | Use age-matched controls. If studying age as a variable, ensure groups are sufficiently powered to detect differences. |
| Sex | Clinical data shows a female predominance (2:1 ratio) for halothane hepatitis. This may suggest a role for hormonal influences on metabolism or immune response. | Stratify results by sex. Ensure both male and female subjects are included in studies unless sex is a specific exclusion criterion for scientific reasons. |
| Obesity | Halogenated anesthetics are lipophilic and can accumulate in adipose tissue, leading to a prolonged release and extended period of metabolism post-administration. | Record body weight and body composition if possible. Normalize drug dosage to body weight accurately. Consider using lean body mass for dosing calculations in obese subjects. |
| CYP2E1 Induction | Concurrent administration of substances that induce CYP2E1 (e.g., ethanol, isoniazid, phenobarbital) will increase the metabolic activation of the anesthetic, leading to higher production of TFA neoantigens. | Ensure a sufficient washout period for any CYP2E1-inducing drugs before anesthetic exposure. Control for and document all concomitant medications or dietary components. |
| Genetic Predisposition | Susceptibility to this immune-mediated reaction has a genetic component, though specific genes are not fully defined. This contributes to the idiosyncratic (unpredictable) nature of the injury. | Use inbred animal strains to reduce genetic variability. If using outbred strains, be prepared for higher inter-individual variation in response, requiring larger group sizes. |
Section 3: Experimental Models for Hepatotoxicity Assessment
Choosing the right model is fundamental to generating reliable and translatable data. This section provides detailed protocols for both in vivo and in vitro approaches.
In Vivo Models
Q4: How do I set up a reliable rodent model to study halothane-induced hepatotoxicity?
A4: The goal of an animal model is to recapitulate the key features of human toxicity, which in this case involves an initial sensitization followed by a challenge. Co-administering a non-hepatotoxic dose of an inflammatory agent like lipopolysaccharide (LPS) can potentiate the liver damage, mimicking a sub-clinical inflammatory state that can increase susceptibility.
Experimental Protocol: Murine Model of Halothane-Induced Immune-Mediated Hepatitis
This protocol is designed as a self-validating system. The "Sensitization Only" and "Challenge Only" groups are critical controls to ensure that the observed hepatotoxicity is a result of the combined sensitization and challenge, characteristic of the immune-allergic mechanism.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Halothane, USP
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile saline (0.9% NaCl)
-
Vaporizer for volatile anesthetics
-
Induction chamber and nose cones
-
Blood collection tubes (serum separator)
-
Reagents for ALT/AST biochemical assays
-
Formalin and materials for histology
Experimental Workflow:
Technical Support Center: Long-Term Storage Solutions for 2-Chloro-1,1,2-trifluoroethyl methyl ether (Sevoflurane)
Welcome to the comprehensive technical support guide for the long-term storage of 2-chloro-1,1,2-trifluoroethyl methyl ether, a critical reagent in advanced research and pharmaceutical development. This resource is designed for our scientific community to ensure the integrity and stability of this compound throughout its lifecycle in your laboratory. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable FAQs and troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended temperature range is between 15°C and 30°C (59°F to 86°F).[2][4] It is also crucial to protect the compound from light by using amber-colored or opaque containers.[5]
Q2: What type of container material is most suitable for storing this compound?
A2: The choice of container is critical to prevent contamination and degradation. This compound is compatible with stainless steel, aluminum, and certain types of glass.[4][6][7][8] Specifically, amber glass bottles are commonly used for storage.[9] Plastic containers should be used with caution and should be specifically approved for storing halogenated ethers, as some plastics can leach impurities or react with the compound.[10]
Q3: Is this compound sensitive to moisture?
A3: Yes, the presence of a controlled amount of water is actually beneficial. Water acts as a Lewis acid inhibitor, preventing the degradation of the ether.[11][12] Formulations with a higher water content (around 300 ppm) have shown greater stability against Lewis acid-catalyzed degradation.[11] Therefore, while the storage environment should be dry to prevent external contamination, the inherent water content of the formulation is a key stabilizer.
Q4: How does light affect the stability of this compound?
A4: While the compound is generally stable under normal room lighting conditions, prolonged exposure to strong light sources should be avoided.[4][7][8] The use of light-protective containers, such as amber bottles, is a standard precautionary measure to prevent any potential light-induced degradation over extended periods.[5]
Q5: What are the primary signs of degradation to look for?
A5: Visual and olfactory inspection can provide initial clues of degradation. The appearance of cloudiness, a pungent or acidic odor, and discoloration are all indicators of potential chemical breakdown.[11] A more definitive sign of degradation is a decrease in the pH of the substance, indicating the formation of acidic byproducts like hydrofluoric acid.[11]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the storage and use of this compound.
Issue 1: I've noticed a sharp, acidic smell from my stored this compound, and it appears slightly cloudy.
-
Probable Cause: This is a strong indication of degradation, likely due to the presence of Lewis acids.[11] Lewis acids, which can be present as impurities or leached from container surfaces, catalyze the breakdown of the ether into harmful products, including hydrofluoric acid (HF), which has a pungent odor.[11][13] The cloudiness can result from the formation of insoluble degradation products or etching of a glass container by HF.[11]
-
Resolution Protocol:
-
Isolate the Container: Immediately move the container to a well-ventilated fume hood and ensure it is securely capped.
-
Safety First: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]
-
Do Not Use: The product is compromised and should not be used in any experimental procedures.
-
pH Check (Optional, with extreme caution): If you are equipped to handle potentially corrosive substances, a pH check of an aqueous extract can confirm acidity. A pH below 4 is a strong indicator of significant degradation.[11]
-
Dispose Properly: The degraded material should be disposed of as hazardous waste according to your institution's guidelines.[1]
-
Investigate the Cause: Review your storage conditions. Was the container appropriate? Was there a potential source of contamination? Consider using a supplier that provides the compound with an adequate amount of water as a stabilizer.[11]
-
Issue 2: My recent batch of this compound is giving inconsistent results in my experiments compared to previous batches.
-
Probable Cause: Inconsistent results can stem from variations in purity. This could be due to subtle degradation that is not visually apparent or batch-to-batch variations from the manufacturer. The presence of impurities can alter the compound's physical properties and reactivity.
-
Resolution Protocol:
-
Quarantine the Batch: Set aside the current batch and do not use it for critical experiments until its purity is verified.
-
Analytical Verification: If available, perform a purity analysis using Gas Chromatography (GC) coupled with a suitable detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9][14] Compare the chromatogram to a reference standard or a previous, reliable batch. Look for the presence of unexpected peaks which could signify impurities or degradation products.[15][16]
-
Contact the Supplier: Report the issue to the supplier and provide them with the batch number and any analytical data you have collected. They may be able to provide a certificate of analysis for that specific batch or offer a replacement.
-
Review Handling Procedures: Ensure that your handling procedures are not introducing contaminants. Use clean, dry glassware and equipment.
-
Issue 3: I am using a vaporizer for my experiments, and I've noticed some etching on the glass components.
-
Probable Cause: Etching of glass is a classic sign of the presence of hydrofluoric acid (HF).[11] This indicates that the this compound is degrading within the vaporizer, likely due to interaction with Lewis acids present in the vaporizer's components, especially if the ether has a low water content.[11][12]
-
Resolution Protocol:
-
Cease Operations: Immediately stop using the vaporizer.
-
Safely Empty and Clean: Following the manufacturer's instructions, safely drain the vaporizer in a fume hood. The drained liquid should be treated as hazardous waste. Clean the vaporizer components thoroughly as per the manufacturer's guidelines to remove any residual acid and degradation products.
-
Evaluate Your Compound: The degradation is likely linked to the specific formulation of the this compound used. Consider switching to a formulation with a higher water content, which is known to inhibit this type of degradation.[11][12]
-
Inspect for Damage: Carefully inspect the vaporizer for any permanent damage. If the etching is severe, the component may need to be replaced. Consult with the vaporizer manufacturer for guidance.
-
Data and Protocols
Summary of Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 15°C to 30°C (59°F to 86°F) | Prevents excessive vaporization and potential pressure buildup.[2][4] |
| Light | Protect from light | Minimizes the risk of photochemical degradation.[5] |
| Container | Tightly sealed, amber glass, aluminum, or stainless steel | Prevents evaporation, contamination, and light exposure. Ensures material compatibility.[4][6][7][8][9][10] |
| Atmosphere | Normal air (no inert atmosphere required) | The compound is stable in the presence of air under recommended storage conditions. |
| Moisture | Store in a dry environment (external); inherent water content is beneficial | Prevents external water contamination. Internal water content inhibits Lewis acid degradation.[11][12] |
Experimental Protocols
Protocol 1: pH Test for Acidity
This protocol is for a qualitative assessment of acidic degradation products.
-
Safety Precautions: Perform this procedure in a fume hood while wearing appropriate PPE (gloves, goggles, lab coat).
-
Sample Preparation: In a clean glass vial, add 5 mL of the this compound sample and 5 mL of deionized, carbon dioxide-free water.
-
Extraction: Cap the vial tightly and shake vigorously for 1-2 minutes to allow any acidic components to partition into the aqueous layer.
-
Separation: Allow the two layers to fully separate. The aqueous layer will be on top.
-
pH Measurement: Carefully extract a portion of the top aqueous layer using a clean pipette. Measure the pH of the aqueous extract using a calibrated pH meter or high-quality pH paper.
-
Interpretation: A pH reading significantly below neutral (e.g., pH < 5) suggests the presence of acidic degradation products. A very low pH (e.g., pH < 3) indicates substantial degradation.[11]
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This is a general guideline for assessing purity. Specific parameters should be optimized for your instrument and column.
-
Standard Preparation: Prepare a reference standard of this compound of known high purity in a suitable solvent (e.g., hexane).
-
Sample Preparation: Prepare a dilution of your test sample in the same solvent at the same concentration as the reference standard.
-
GC System: Use a GC system equipped with a capillary column suitable for separating volatile halogenated compounds and a flame ionization detector (FID) or a mass spectrometer (MS).[9][14]
-
Injection: Inject equal volumes of the reference standard and the test sample into the GC.
-
Analysis:
-
Compare the retention time of the main peak in your sample to that of the reference standard for identification.
-
Examine the chromatogram for any additional peaks in your sample that are not present in the reference standard. These represent impurities or degradation products.[15][16]
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with standards of known concentrations should be used.
-
Visual Guides
Degradation Pathway
Caption: Lewis acid-catalyzed degradation of this compound.
Stability Assessment Workflow
Caption: Decision workflow for assessing the stability of stored compound.
References
-
Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sevoflurane SAFETY DATA SHEET. (2015, July 6). Piramal Critical Care. Retrieved from [Link]
-
Sevoflurane: Impurities and Stability Testing | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Cavallo, G., Ciceri, E., Metrangolo, P., Piacevoli, Q., Resnati, G., & Terraneo, G. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363.
-
Sevoflurane-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Safety Data Sheet Product Name: Sevoflurane. (2022, March). Dechra. Retrieved from [Link]
-
Sevoflurane, USP. (2020, September 24). Piramal Critical Care. Retrieved from [Link]
-
An overview of the published methods for the detection of sevoflurane in biological samples. (n.d.). Spandidos Publications. Retrieved from [Link]
-
Sevoflurane. (n.d.). USP-NF. Retrieved from [Link]
-
Cavallo, G., et al. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363. Retrieved from [Link]
- CN1899271A - Sevoflurane storage method and methods for inhibiting their degradation in the presence of a lewis acid. (n.d.). Google Patents.
- Morohashi, T., Itakura, S., Shimokawa, K., Ishii, F., & Ikeda, T. (2016). The Effectiveness and Stability of a 20% Emulsified Sevoflurane Formulation for Intravenous Use in Rats. Anesthesia & Analgesia, 122(3), 712–718.
-
Sevoflurane Product Monograph. (2024, November 19). Baxter. Retrieved from [Link]
-
INFORMATION FOR THE USER SEVOFLURANE. (n.d.). Piramal Critical Care. Retrieved from [Link]
-
PRODUCT MONOGRAPH - Baxter. (2019, February 21). Baxter. Retrieved from [Link]
-
SEVOFLURANE. (n.d.). Baxter Professional Australia. Retrieved from [Link]
-
Sevoflurane. (2020, December 20). Halocarbon Life Sciences. Retrieved from [Link]
- WO2002022195A2 - Container for inhalation anesthetic. (n.d.). Google Patents.
-
Sevoflurane, USP - Baxter PI. (n.d.). Baxter. Retrieved from [Link]
- Bourdeaux, D., Sautou-Miranda, V., Montagner, A., Perbet, S., Constantin, J. M., Bazin, J. E., & Chopineau, J. (2010). Simple assay of plasma sevoflurane and its metabolite hexafluoroisopropanol by headspace GC-MS.
-
Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes. (2023, February 13). MDPI. Retrieved from [Link]
-
Sevoflurane: The Challenges of Safe Formulation. (n.d.). Anesthesia Patient Safety Foundation. Retrieved from [Link]
-
Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes. (n.d.). OUCI. Retrieved from [Link]
- Baker, M. T. (2009). Sevoflurane-Lewis acid stability. Anesthesia & Analgesia, 108(6), 1794-1795.
-
Issues in Anesthetic Degradation and Toxicity. (n.d.). University of Florida Department of Anesthesiology. Retrieved from [Link]
-
Sevoflurane Formulation Water Content Influences Degradation by Lewis Acids in Vaporizers | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation of sevoflurane, reproduced according to Morio and colleagues 16 . (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Sevoflurane. (2013, March 1). USP-NF. Retrieved from [Link]
-
This compound | C3H4ClF3O. (n.d.). PubChem. Retrieved from [Link]
-
(2-chloro-1,1,2-trifluoroethyl) methyl ether. (n.d.). NIST WebBook. Retrieved from [Link]
-
Isoflurane & Sevoflurane: Application & Protocols. (2015, March). Clinician's Brief. Retrieved from [Link]
Sources
- 1. zoetisus.com [zoetisus.com]
- 2. piramalcriticalcare.us [piramalcriticalcare.us]
- 3. medicines.org.uk [medicines.org.uk]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. dechra-us.com [dechra-us.com]
- 6. baxter.ca [baxter.ca]
- 7. baxterprofessional.com [baxterprofessional.com]
- 8. baxterpi.com [baxterpi.com]
- 9. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2002022195A2 - Container for inhalation anesthetic - Google Patents [patents.google.com]
- 11. apsf.org [apsf.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Guide for Researchers: Enflurane vs. Isoflurane as Anesthetic Agents
This guide provides a detailed comparison of two structurally isomeric halogenated ether inhalation anesthetics: 2-chloro-1,1,2-trifluoroethyl methyl ether (enflurane) and isoflurane. As a senior application scientist, this document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their performance based on experimental data and established scientific principles.
Introduction
Enflurane and isoflurane are volatile anesthetics that have been widely used for the induction and maintenance of general anesthesia.[1] Despite being structural isomers, their subtle differences in molecular arrangement lead to distinct pharmacokinetic and pharmacodynamic profiles. This guide will explore these differences, providing a comprehensive overview to inform experimental design and selection in preclinical and clinical research.
Physicochemical Properties and Anesthetic Potency
The anesthetic potency of inhaled agents is inversely correlated with their Minimum Alveolar Concentration (MAC), which is the concentration at which 50% of subjects do not respond to a surgical stimulus.[2] A lower MAC value signifies a more potent anesthetic.[2]
| Property | Enflurane | Isoflurane |
| Chemical Formula | C3H2ClF5O | C3H2ClF5O |
| Molecular Weight | 184.5 g/mol | 184.5 g/mol |
| Boiling Point | 56.5°C | 48.5°C |
| Vapor Pressure at 20°C | 180 mmHg | 238 mmHg |
| Blood/Gas Partition Coefficient | 1.91 | 1.4 |
| Oil/Gas Partition Coefficient | 98.5 | 97.8 |
| MAC in Oxygen (Human, 40 years) | 1.63%[3] | 1.17%[3] |
The lower MAC of isoflurane indicates its higher potency compared to enflurane.[4][5] The blood/gas partition coefficient is a key determinant of the speed of induction and emergence from anesthesia.[2] Isoflurane's lower blood/gas partition coefficient suggests a faster onset of action and a more rapid recovery compared to enflurane.[2][6]
Pharmacokinetics: A Tale of Two Isomers
The body's handling of these two agents, from uptake to elimination, reveals significant differences, particularly in their metabolic fate.
Uptake and Distribution
The principles of uptake and distribution for both agents are governed by their solubility in blood and tissues, as well as alveolar ventilation and cardiac output.[7] As volatile anesthetics, they are administered via inhalation and rapidly absorbed through the lungs into the bloodstream.[6][8] From there, they are distributed to various tissues, with the brain being the primary site of action.[5]
Metabolism and Toxicity
A crucial point of divergence between enflurane and isoflurane lies in their metabolism. While both are primarily eliminated unchanged via exhalation, a portion of each is metabolized by the liver's cytochrome P-450 system, specifically the CYP2E1 isoenzyme.[1][9]
-
Enflurane: Approximately 2-8% of absorbed enflurane undergoes hepatic metabolism.[8][10] This biotransformation produces inorganic fluoride ions and other metabolites. While generally considered to have low peak serum fluoride levels, there is a potential for nephrotoxicity at higher concentrations.[11]
-
Isoflurane: Isoflurane is significantly less metabolized, with only about 0.2% of the absorbed dose undergoing biotransformation.[9] This minimal metabolism to trifluoroacetic acid results in a lower risk of hepatotoxicity and nephrotoxicity compared to enflurane.[9][12][13]
The extent of metabolism is often correlated with the potential for toxicity.[9] The lower metabolic rate of isoflurane is a key factor contributing to its more favorable safety profile.[9][10]
Metabolic pathways of Enflurane and Isoflurane.
Pharmacodynamics: Effects on Organ Systems
Both enflurane and isoflurane exert dose-dependent effects on the cardiovascular, respiratory, and central nervous systems.[14]
Cardiovascular Effects
Both anesthetics cause a dose-dependent decrease in mean arterial pressure.[15][16] However, the underlying mechanisms differ:
-
Enflurane: Tends to decrease myocardial contractility and, to a lesser extent, systemic vascular resistance.[17][18][19] It can also cause an increase in heart rate.[17]
-
Isoflurane: Primarily decreases systemic vascular resistance with minimal effect on myocardial contractility.[15][16][20] Heart rate may increase, particularly at higher concentrations, which can help maintain cardiac output.[15]
Due to its lesser effect on myocardial contractility, isoflurane is often considered to have a more favorable cardiovascular profile, especially in patients with compromised cardiac function.[15][21]
Respiratory Effects
Both agents are respiratory depressants, causing a dose-dependent decrease in tidal volume and minute ventilation, leading to an increase in arterial carbon dioxide tension (PaCO2).[1][22][23][24]
-
Enflurane: Can decrease the respiratory rate.[22]
-
Isoflurane: Tends to have a lesser effect on respiratory rate, with a more pronounced decrease in tidal volume.[1][22]
The pungent odor of isoflurane can sometimes lead to airway irritation, coughing, or laryngospasm during induction, making it less ideal for inhalational induction compared to less pungent agents.[1][25][26]
Central Nervous System Effects
Both anesthetics decrease the cerebral metabolic rate while increasing cerebral blood flow, which can lead to an increase in intracranial pressure.[1] A notable difference is the potential for enflurane to induce seizure-like activity on the electroencephalogram (EEG), particularly at deeper levels of anesthesia and with hypocapnia.[8][11] This is not a characteristic feature of isoflurane anesthesia.[27]
Experimental Protocols
Determination of Minimum Alveolar Concentration (MAC) in a Rodent Model
This protocol outlines a standardized method for determining the MAC of an inhaled anesthetic.
Objective: To determine the MAC of enflurane or isoflurane in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia machine with a calibrated vaporizer for enflurane or isoflurane
-
Anesthetic chamber for induction
-
Endotracheal tubes appropriately sized for rats
-
Mechanical ventilator
-
Gas analyzer for monitoring end-tidal anesthetic and carbon dioxide concentrations
-
Hemostatic forceps for tail clamping (noxious stimulus)
-
Heating pad and rectal thermometer to maintain normothermia
-
Pulse oximeter for monitoring heart rate and oxygen saturation
Procedure:
-
Induction: Induce anesthesia in the chamber with 4% isoflurane or 5% enflurane in 100% oxygen.
-
Intubation and Ventilation: Once anesthetized, intubate the rat and connect it to the mechanical ventilator. Set the ventilator to maintain an end-tidal CO2 between 35-45 mmHg.
-
Equilibration: Administer a predetermined starting concentration of the anesthetic (e.g., 1.5% for isoflurane, 2.0% for enflurane) for at least 15-20 minutes to allow for equilibration between the inspired and end-tidal concentrations.
-
Application of Noxious Stimulus: Apply a firm clamp to the tail for 60 seconds.
-
Observation: Observe for purposeful movement of the head or limbs. A positive response is defined as gross, purposeful movement.
-
Concentration Adjustment:
-
If a positive response is observed, increase the anesthetic concentration by a set factor (e.g., 10-20%).
-
If no response is observed, decrease the anesthetic concentration by the same factor.
-
-
Re-equilibration and Testing: Allow for a 15-20 minute equilibration period at the new concentration before reapplying the stimulus.
-
Bracketing: Continue this up-and-down method until the concentrations that just permit and just prevent movement in response to the stimulus are determined.
-
MAC Calculation: The MAC for that animal is calculated as the average of the lowest concentration that prevents movement and the highest concentration that permits movement.[28]
-
Group MAC: Repeat the procedure for a cohort of animals (typically n=8-10) to determine the mean MAC for the group.
Workflow for MAC determination in rodents.
Conclusion
Both enflurane and isoflurane are effective inhalation anesthetics, but their distinct profiles make them suitable for different research applications. Isoflurane's lower blood-gas partition coefficient, minimal metabolism, and more stable cardiovascular profile have led to its wider use in both clinical and research settings.[1][9][29] However, a thorough understanding of the properties of both agents, as detailed in this guide, is essential for making informed decisions in the design and execution of scientific studies.
References
-
National Center for Biotechnology Information. (2024). Isoflurane. StatPearls. Retrieved from [Link]
-
AbbVie Corporation. (2012). ENFLURANE® (enflurane) Inhalation Anesthetic Prescribing Information. Retrieved from [Link]
-
RxList. (n.d.). Ethrane (Enflurane): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Clinical Gate. (2015). Cardiovascular effects of the inhalation agents. Retrieved from [Link]
-
ClinPGx. (n.d.). Isoflurane Pathway, Pharmacokinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum alveolar concentration. Retrieved from [Link]
- Calverley, R. K., Smith, N. T., Prys-Roberts, C., Eger, E. I., 2nd, & Jones, C. W. (1979). Cardio-circulatory effects of enflurane anesthesia in health and disease. Acta Anaesthesiologica Scandinavica. Supplementum, 71, 69–70.
- Constantinides, C., & Lulic-Kuryllo, T. (2017). Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging. Frontiers in Physiology, 8, 589.
- Murat, I., Chaussain, M., Hamza, J., & Saint-Maurice, C. (1987). The respiratory effects of isoflurane, enflurane and halothane in spontaneously breathing children. Anaesthesia, 42(7), 711–718.
-
Sci-Hub. (n.d.). The respiratory effects of isoflurane, enflurane and halothane in spontaneously breathing children. Retrieved from [Link]
- Rolly, G. (1980). Current knowledge on pharmacokinetics of halothane and enflurane. Acta Anaesthesiologica Belgica, 31(3), 185–193.
- Lai, H.-C., Chen, Y.-C., Chen, Y.-H., & Lin, C.-S. (2014). Dose-dependent effects of isoflurane on cardiovascular function in rats. Tzu Chi Medical Journal, 26(3), 117-121.
- Constantinescu, C. C., & Popescu, B. A. (2011). Effects of Isoflurane Anesthesia on the Cardiovascular Function of the C57BL/6 Mouse.
- Suttner, S., Boldt, J., Schmidt, C., & Piper, S. (1996). Cardiovascular effects of desflurane and isoflurane in patients with coronary artery disease. Anaesthesia, 51(8), 726–730.
- Hobbhahn, J., Keyl, C., & Conzen, P. (1989). [Effect of isoflurane on respiratory mechanics]. Der Anaesthesist, 38(10), 540–544.
-
Pharmacology. (2024, April 8). Pharmacology of Enflurane (Ethrane); Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. [Link]
-
Pharmacology. (2024, March 27). Pharmacology of Isoflurane (Forane, Isospire) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]
-
Anesthesia and Critical care. (2023, August 22). MAC of isoflurane [Video]. YouTube. [Link]
- Calverley, R. K., Smith, N. T., Prys-Roberts, C., Eger, E. I., 2nd, & Jones, C. W. (1978). Cardiovascular Effects of Enflurane Anesthesia During Controlled Ventilation in Man. Anesthesia and Analgesia, 57(6), 619–628.
- Merin, R. G. (1981). The effect of halothane, enflurane and isoflurane on the circulation. Acta Anaesthesiologica Scandinavica. Supplementum, 73, 26–31.
- Dolan, W. M., & Eger, E. I., 2nd. (1973). The minimum alveolar concentration of enflurane in man. Anesthesiology, 39(4), 372–375.
-
Wikipedia. (n.d.). Isoflurane. Retrieved from [Link]
- Fisher, D. M., Robinson, S., Brett, C. M., Perin, G., & Gregory, G. A. (1985). Comparison of enflurane, halothane, and isoflurane for diagnostic and therapeutic procedures in children with malignancies. Anesthesiology, 63(6), 647–650.
- Min, J. Y., & Sharma, S. (2023). Anesthesia Inhalation Agents and Their Cardiovascular Effects. In StatPearls.
-
Anesthesia Key. (2019). Pharmacokinetics of Inhaled Anesthetics. Retrieved from [Link]
-
ClinPGx. (n.d.). Enflurane Pathway, Pharmacokinetics. Retrieved from [Link]
- Reside, G. J., Clarke, M. E., & Kraut, R. A. (1985). Comparison of the Physiological Effects of Enflurane and Isoflurane for Outpatient General Anesthesia. Anesthesia Progress, 32(4), 148–151.
- Lam, A. M., & Clement, J. L. (1982). Respiratory effects of nitrous during enflurane anesthesia in humans. Anesthesiology, 56(4), 298–303.
- Hung, W.-T., Chen, C.-C., & Lin, C.-S. (2008). Pharmacokinetics of Isoflurane in Human Blood. Pharmacology, 81(4), 333–338.
-
Patsnap Synapse. (2024). What are the side effects of Isoflurane?. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Iso-vet 1000mg/ml Inhalation vapour, liquid. Retrieved from [Link]
- Chan, M. T., & Gin, T. (1996). Minimum alveolar concentration of halothane and enflurane are decreased in early pregnancy. Anesthesiology, 85(4), 782–786.
- Lindahl, S. G., & Charlton, A. J. (1987). Respiratory Effects of Premedication during Enflurane N2O Anaesthesia in Children. Acta Anaesthesiologica Scandinavica, 31(5), 415–418.
-
Drugs.com. (n.d.). Enflurane vs Isoflurane Comparison. Retrieved from [Link]
- Lam, A. M., Clement, J. L., Knill, R. L., & Eger, E. I., 2nd. (1982). Respiratory Effects of Nitrous Oxide during Enflurane Anesthesia in Humans. Anesthesiology, 56(4), 298–303.
-
DVM360. (2019). Getting the vapors: An education in inhalation anesthetics. Retrieved from [Link]
- Steffey, E. P., Howland, D., Jr, Giri, S., & Eger, E. I., 2nd. (1978). Enflurane and Isoflurane Anesthesia: A Summary of Laboratory and Clinical Investigations in Horses.
- Durak, M. A., Civaş, A., & Sungurtekin, H. (2009). Effects of isoflurane in an intoxication model: experimental study. Upsala Journal of Medical Sciences, 114(2), 82–87.
- Mazze, R. I., & Hitt, B. A. (1984). Hepatotoxicity and metabolism of isoflurane in rats with cirrhosis. Anesthesiology, 60(2), 116–121.
- Sahlman, L., & Tveita, T. (1993). Effects of halothane, enflurane, and isoflurane on coronary vascular tone, myocardial performance, and oxygen consumption during controlled changes in aortic and left atrial pressure. Studies on isolated working rat hearts in vitro. Acta Anaesthesiologica Scandinavica, 37(5), 450–456.
- de Moura, R. S., de Oliveira, A. C. S., & de Souza, A. H. (2018). Determination of the minimum alveolar concentration (MAC)
-
ResearchGate. (n.d.). Individual MAC values for isoflurane and sevoflurane. Retrieved from [Link]
- Imaizumi, H., & Namiki, A. (1993). Airway irritation produced by volatile anaesthetics during brief inhalation: comparison of halothane, enflurane, isoflurane and sevoflurane. Anaesthesia and Intensive Care, 21(1), 67–70.
-
AccessAnesthesiology. (n.d.). Anesthetic Gases: Principles. Retrieved from [Link]
-
OpenAnesthesia. (2023). Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. Retrieved from [Link]
Sources
- 1. Isoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacokinetics of Inhaled Anesthetics | Anesthesia Key [aneskey.com]
- 8. youtube.com [youtube.com]
- 9. ClinPGx [clinpgx.org]
- 10. ClinPGx [clinpgx.org]
- 11. Ethrane (Enflurane): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Hepatotoxicity and metabolism of isoflurane in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthesia Inhalation Agents and Their Cardiovascular Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of the inhalation agents - Clinical GateClinical Gate [clinicalgate.com]
- 16. Cardiovascular effects of desflurane and isoflurane in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardio-circulatory effects of enflurane anesthesia in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. africaresearchconnects.com [africaresearchconnects.com]
- 20. tzuchi.com.tw [tzuchi.com.tw]
- 21. Frontiers | Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging [frontiersin.org]
- 22. The respiratory effects of isoflurane, enflurane and halothane in spontaneously breathing children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Respiratory effects of nitrous during enflurane anesthesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Isoflurane - Wikipedia [en.wikipedia.org]
- 26. Airway irritation produced by volatile anaesthetics during brief inhalation: comparison of halothane, enflurane, isoflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. avmajournals.avma.org [avmajournals.avma.org]
- 28. Minimum alveolar concentration of halothane and enflurane are decreased in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effects of Isoflurane Anesthesia on the Cardiovascular Function of the C57BL/6 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether
For researchers, scientists, and drug development professionals engaged in work involving 2-chloro-1,1,2-trifluoroethyl methyl ether, the accurate and precise quantification of this fluorinated ether is paramount for ensuring the quality, safety, and efficacy of intermediates and final products. This guide provides an in-depth comparison of analytical techniques for the quantification of this compound, offering field-proven insights and experimental guidance to empower you in your analytical endeavors.
The Analytical Imperative: Why Precise Quantification Matters
This compound is a key building block in the synthesis of various fluorinated pharmaceuticals and agrochemicals.[1][2] Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts specific properties to target molecules.[2] Consequently, the stringent control of its purity and the accurate determination of its concentration in reaction mixtures and final formulations are critical quality attributes. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity.
Primary Analytical Strategies: A Comparative Overview
The quantification of a volatile, halogenated compound like this compound is primarily approached using chromatographic techniques, with Gas Chromatography (GC) being the method of choice. An alternative, powerful technique for direct quantification without the need for a specific reference standard is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This guide will focus on the comparison of two principal GC-based methods and one NMR-based method:
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy (¹H and ¹⁹F)
Gas Chromatography (GC): The Workhorse for Volatile Analysis
Gas chromatography is an ideal technique for separating and quantifying volatile and semi-volatile compounds.[3] The choice of detector is critical and dictates the sensitivity, selectivity, and type of information obtained from the analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
The Flame Ionization Detector is a robust and widely used detector in gas chromatography, particularly for the analysis of organic compounds.[4]
Principle of Operation: The eluent from the GC column is mixed with hydrogen and air and then ignited. Organic compounds burning in the flame produce ions that are collected by an electrode, generating a current proportional to the amount of carbon atoms in the analyte.[4]
Causality in Experimental Choices for GC-FID:
-
Column Selection: A mid-polarity column, such as a DB-624 or Rxi-1301Sil MS, is a logical starting point. These columns provide good selectivity for halogenated hydrocarbons and ethers, ensuring separation from potential impurities and solvents.[5] The choice of a 30 m x 0.25 mm internal diameter column with a 0.25 µm film thickness offers a good balance between resolution and analysis time.[5]
-
Temperature Programming: A temperature program is essential for achieving good peak shapes and separating compounds with a range of boiling points.[6][7] Starting at a low oven temperature (e.g., 40 °C) allows for the separation of highly volatile impurities. A subsequent temperature ramp (e.g., 10-15 °C/min) ensures that this compound and less volatile impurities are eluted as sharp peaks.[7]
-
Injector and Detector Temperatures: The injector temperature must be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation. A temperature of 250 °C is a common starting point.[8] The FID detector is typically maintained at a higher temperature (e.g., 280-300 °C) to prevent condensation of the analytes and ensure complete combustion.[9]
Experimental Protocol: Proposed GC-FID Method
Caption: Proposed workflow for GC-FID quantification.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol or acetone) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent used for the standards to a known volume.
-
GC-FID Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[8]
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 15 °C/min to 240 °C, and hold for 5 minutes.[10]
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.[8]
-
Detector: FID at 280 °C.[9]
-
-
Analysis: Inject 1 µL of each standard and sample solution into the GC-FID system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of a mass spectrometer, providing both quantitative and qualitative information.[3]
Principle of Operation: As compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Causality in Experimental Choices for GC-MS:
-
Enhanced Specificity: The key advantage of MS detection is its high specificity. By monitoring for characteristic ions of this compound, it is possible to quantify the analyte even in the presence of co-eluting impurities, which would be a significant challenge for FID.[4][11]
-
Qualitative Information: GC-MS provides a mass spectrum for each eluting peak, which acts as a chemical fingerprint. This is invaluable for the tentative identification of unknown impurities by comparing their mass spectra to a library (e.g., NIST).
-
Scan vs. Selected Ion Monitoring (SIM): For quantification, operating the mass spectrometer in SIM mode is preferred. In SIM mode, the detector only monitors for a few specific ions characteristic of the analyte, which significantly increases sensitivity and reduces background noise compared to full scan mode.[5]
Experimental Protocol: Proposed GC-MS (SIM) Method
The sample and standard preparation, as well as the GC conditions, would be very similar to the GC-FID method. The primary difference lies in the detector and its settings.
Caption: Proposed workflow for GC-MS (SIM) quantification.
Step-by-Step Methodology:
-
Follow Steps 1 and 2 from the GC-FID protocol.
-
GC-MS Conditions:
-
Utilize the same GC parameters as the GC-FID method.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determine the characteristic fragment ions of this compound from its mass spectrum (obtained from a full scan injection of a standard or from a database).
-
-
-
Analysis and Quantification: Follow the same procedure as for GC-FID, but integrate the peak areas from the extracted ion chromatograms of the selected ions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
¹H-qNMR
Principle: By integrating the area of a specific proton signal of this compound and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.
¹⁹F-qNMR
Principle: Similar to ¹H-qNMR, but it utilizes the fluorine signals. For organofluorine compounds, ¹⁹F-qNMR offers several advantages:
-
High Selectivity: The large chemical shift range of ¹⁹F and the low natural abundance of fluorine-containing compounds in most samples result in spectra with minimal background interference and overlapping signals.[12]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.
Causality in Experimental Choices for qNMR:
-
Internal Standard Selection: The internal standard must be stable, of high purity, and have signals that do not overlap with the analyte's signals. For ¹⁹F-qNMR, a fluorinated compound with a simple spectrum, such as trifluorotoluene, is a good choice.
-
Relaxation Delay (d1): To ensure complete relaxation of the nuclei between scans for accurate integration, a sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of both the analyte and the internal standard) is crucial.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan, but for quantitative purposes with shorter relaxation delays, a smaller flip angle (e.g., 30°) can be employed to ensure full relaxation between pulses.
Experimental Protocol: Proposed ¹⁹F-qNMR Method
Caption: Proposed workflow for quantitative ¹⁹F-NMR.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube. Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both.
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay.
-
-
Data Processing: Process the spectrum (phasing and baseline correction).
-
Quantification: Integrate the area of a well-resolved signal of this compound and a signal of the internal standard. Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Performance Comparison
| Feature | GC-FID | GC-MS | qNMR (¹⁹F) |
| Principle | Carbon counting in a flame | Mass-to-charge ratio of ions | Nuclear spin resonance |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (with internal standard) |
| Specificity | Moderate (based on retention time) | High (based on m/z) | Very High (based on chemical shift) |
| Sensitivity | High for hydrocarbons | Very High (especially in SIM mode) | Moderate to High |
| Qualitative Info | No | Yes (mass spectrum) | Yes (structural information) |
| Throughput | High | High | Moderate |
| Cost | Low | High | High |
| Robustness | High | Moderate | High |
Potential Impurities
-
Isomers: Positional isomers formed during synthesis.
-
Starting Materials: Unreacted starting materials.
-
By-products: Products of side reactions, such as over-halogenated or under-halogenated species.
-
Solvents: Residual solvents from the manufacturing process.
The high specificity of GC-MS and qNMR makes them particularly well-suited for the identification and quantification of such impurities.
Conclusion and Recommendations
The choice of the most appropriate analytical technique for the quantification of this compound depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening where the primary goal is to determine the purity of a known compound against a certified reference standard, GC-FID is a cost-effective, robust, and reliable choice. Its simplicity and high precision make it ideal for established manufacturing processes.
-
For method development, impurity profiling, and the analysis of complex matrices where definitive identification is crucial, GC-MS is the superior technique. Its ability to provide both quantitative and qualitative data ensures a comprehensive understanding of the sample composition.
-
qNMR, particularly ¹⁹F-qNMR, stands out as a powerful primary method for the certification of reference materials and for obtaining highly accurate quantitative results without the need for a specific analyte standard. While the initial investment in instrumentation is high, its accuracy and ability to provide direct measurement are unparalleled.
Ultimately, a well-characterized analytical strategy may involve the use of GC-FID for routine analysis, with GC-MS employed for impurity identification and qNMR for the certification of primary standards, creating a self-validating and robust quality control system.
References
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
- Dagan, S. (2006). Developments in the analysis of volatile halogenated compounds. TrAC Trends in Analytical Chemistry, 25(4), 300-309.
- Davidson Analytical Services.
- Malm, M., et al. (2020).
- MONAD. (2024).
- Sato, K., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- MySkinRecipes. This compound.
- U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs)
- Analytical Methods. (2019).
- Analytical Methods. (2019).
- Paulsen, P. J., & Cooke, W. D. (1963). Quantitative Determination of Hydrogen and Fluorine in Organic Compounds by Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry, 35(10), 1560-1562.
- Chem-Impex. This compound.
- PubChem. This compound.
- LCGC International. (2012).
- Chemistry For Everyone. (2025).
- 6NAPSE Labor
- LCGC International. (2017).
- Thermo Fisher Scientific. GC Columns and Accessories.
- Li, et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Scientific Reports, 10(1), 19485.
- Labio Scientific®. (2023). GC-MS or GC-FID?
- Hart, K., & Mabury, S. A. (2020). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products.
- TCI Chemicals. This compound.
- NIST. (2-chloro-1,1,2-trifluoroethyl) methyl ether.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-napse.com [6-napse.com]
- 4. monadlabtech.com [monadlabtech.com]
- 5. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labioscientific.com [labioscientific.com]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Characterization of Reaction Products from 2-Chloro-1,1,2-trifluoroethyl Methyl Ether: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals engaged in the synthesis of novel fluorinated molecules, 2-chloro-1,1,2-trifluoroethyl methyl ether (CF3CF(Cl)OCH3) serves as a versatile and valuable building block.[1][2] Its unique combination of a trifluoromethyl group and a reactive chlorine atom offers a gateway to a diverse array of fluorinated ethers, which are of increasing importance in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and lipophilicity.[3][4] This guide provides an in-depth technical comparison of the expected reaction products of this compound with common nucleophilic and basic reagents, supported by established principles of reactivity for analogous fluorinated compounds. We will explore the causality behind experimental choices and provide self-validating protocols for the characterization of the resulting products.
Understanding the Reactivity Landscape of this compound
The reactivity of this compound is primarily dictated by the presence of the C-Cl bond, which is susceptible to nucleophilic attack, and the adjacent C-H and C-F bonds, which can participate in elimination reactions. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the reactivity of the molecule.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C3H4ClF3O | [5][6] |
| Molecular Weight | 148.51 g/mol | [5] |
| Boiling Point | ~70 °C | [1] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 425-87-6 | [5] |
Spectroscopic data for the starting material is crucial for comparative analysis of reaction products.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methoxy protons (OCH3) due to coupling with the adjacent fluorine atoms, and a multiplet for the single proton on the chloro- and fluoro-substituted carbon.[7]
-
¹³C NMR: The carbon NMR will provide distinct signals for the methoxy carbon and the two carbons of the ethyl chain, with characteristic splitting patterns due to C-F coupling.[8]
-
IR Spectroscopy: The infrared spectrum will exhibit strong C-F and C-O stretching vibrations.[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl, OCH3, and CF3 fragments.
Comparative Analysis of Reaction Pathways and Products
This section details the expected reaction products of this compound with two major classes of reagents: organolithium compounds and alkoxides. The discussion is based on established reactivity patterns of similar halogenated ethers.
Reaction with Organolithium Reagents: A Gateway to Novel C-C Bond Formation
Organolithium reagents, such as n-butyllithium (n-BuLi), are potent nucleophiles and strong bases.[9][10][11] Their reaction with this compound is anticipated to proceed via two primary, competing pathways: nucleophilic substitution and elimination.
Expected Reaction Products:
-
Nucleophilic Substitution (SN2-type): The butyl group from n-BuLi can displace the chloride ion to form 1,1,2-trifluoro-2-methoxyhexane . This pathway is favored at lower temperatures.
-
Elimination (E2-type): As a strong base, n-BuLi can abstract a proton or a fluorine atom.
-
Dehydrochlorination/Dehydrofluorination: Abstraction of the adjacent proton would lead to the formation of a highly reactive intermediate that could rearrange. More likely is the elimination of HCl or HF. Dehydrofluorination from the CF3 group is a known pathway for similar compounds, leading to the formation of a fluoroalkene: 1,1-difluoro-2-methoxy-1-butene .[12]
-
Experimental Protocol for Reaction with n-Butyllithium:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.
-
Reagent Preparation: A solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
-
Reaction Execution: The flask is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.
Characterization of a Hypothetical Substitution Product (1,1,2-trifluoro-2-methoxyhexane):
| Spectroscopic Method | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the butyl group protons. The methoxy signal will remain, and the signal for the proton on the trifluoroethyl moiety will be shifted. |
| ¹³C NMR | Appearance of four new signals for the butyl group carbons. |
| ¹⁹F NMR | The fluorine NMR spectrum will be crucial to confirm the structure, showing the characteristic signals for the CF3 and CF groups. |
| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the substitution product. Fragmentation patterns will show the loss of the butyl group and the methoxy group. |
Logical Relationship of Reaction Pathways:
Caption: Competing reaction pathways of this compound with n-BuLi.
Reaction with Alkoxides: The Williamson Ether Synthesis and Elimination Competition
Alkoxides, such as sodium methoxide (NaOCH3), are strong bases and good nucleophiles. Their reaction with this compound can lead to either substitution or elimination products, with the outcome being highly dependent on the reaction conditions and the structure of the alkoxide.
Expected Reaction Products:
-
Nucleophilic Substitution (Williamson Ether Synthesis): Reaction with sodium methoxide would lead to the formation of 1,1,2-trifluoro-2,2-dimethoxyethane . This reaction is an example of the Williamson ether synthesis.[13]
-
Elimination (Dehydrochlorination): The strong basicity of the alkoxide can induce the elimination of HCl, leading to the formation of the vinyl ether, 1,1,2-trifluoro-2-methoxyethene .
Experimental Protocol for Reaction with Sodium Methoxide:
-
Apparatus Setup: A round-bottom flask fitted with a reflux condenser and a magnetic stirrer is used.
-
Reagent Preparation: A solution of sodium methoxide in methanol is prepared.
-
Reaction Execution: this compound is added to the methanolic solution of sodium methoxide. The mixture is then heated to reflux for several hours.
-
Monitoring and Work-up: The reaction progress is monitored by GC. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the ether is removed by distillation. The product is then purified by fractional distillation.
Characterization of a Hypothetical Elimination Product (1,1,2-trifluoro-2-methoxyethene):
| Spectroscopic Method | Expected Observations |
| ¹H NMR | Disappearance of the signal for the proton on the chloro- and fluoro-substituted carbon and the appearance of a new vinyl proton signal, likely a doublet of doublets due to coupling with the geminal and vicinal fluorine atoms. |
| ¹³C NMR | Appearance of two new signals for the sp² hybridized carbons of the double bond, with characteristic C-F coupling. |
| ¹⁹F NMR | The fluorine NMR will be diagnostic, showing signals for the three fluorine atoms attached to the double bond with complex coupling patterns. |
| IR Spectroscopy | A characteristic C=C stretching vibration will appear in the 1650-1700 cm⁻¹ region. |
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the reaction and characterization of products.
Alternative Synthetic Routes and Comparative Performance
While this compound is a useful synthon, alternative reagents and synthetic strategies exist for the introduction of fluorinated ether moieties.
-
Direct O-Trifluoromethylation of Alcohols: Recent advances have led to the development of reagents for the direct trifluoromethylation of hydroxyl groups, offering a more direct route to trifluoromethyl ethers.[14] These methods can sometimes offer better functional group tolerance compared to reactions involving strongly basic or nucleophilic reagents.
-
Use of Other Halogenated Ethers: Other commercially available halogenated ethers can serve as alternatives, each with its own reactivity profile. The choice of reagent will depend on the desired final product and the specific reaction conditions required.
The performance of this compound should be evaluated based on factors such as:
-
Yield and Selectivity: The efficiency of the reaction in producing the desired product versus side products.
-
Reaction Conditions: The temperature, pressure, and reaction time required.
-
Cost and Availability: The economic viability of using this starting material on a larger scale.
-
Safety Profile: The hazards associated with the reagent and the reaction byproducts.
Conclusion
This compound is a valuable reagent for the synthesis of complex fluorinated molecules. Its reactions with strong nucleophiles and bases are expected to yield a range of substitution and elimination products. By understanding the underlying reaction mechanisms and employing rigorous characterization techniques, researchers can effectively utilize this building block to access novel chemical space. This guide provides a framework for predicting and characterizing the reaction products of this versatile compound, enabling more efficient and targeted synthetic strategies in drug discovery and materials science.
References
-
Leroux, F., Manteau, B., Pazenok, S., & Vors, J. P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Shokri, A., & Shahvelayati, A. S. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(3), 116-126. [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). (2-chloro-1,1,2-trifluoroethyl) methyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
-
NIST. (n.d.). (2-chloro-1,1,2-trifluoroethyl) methyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Hudlicky, M. (1992). Chemistry of Organic Fluorine Compounds (2nd ed.). Prentice Hall.
-
Koshar, R. J., Mitsch, R. A., & Wiberg, K. B. (1957). The Addition of Alcohols to Perfluoroisobutylene. Journal of the American Chemical Society, 79(7), 1741–1743. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). Organolithium Reagents. Harvard University. [Link]
-
Wikipedia. (2023, October 26). Organolithium reagent. [Link]
-
Master Organic Chemistry. (2023, March 14). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54705. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]
- 7. This compound(425-87-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6023002A - Process for preparing hydrofluoroethers - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemrevlett.com [chemrevlett.com]
A Comparative Guide to 2-Chloro-1,1,2-trifluoroethyl Methyl Ether as a Solvent in Research and Drug Development
In the landscape of chemical solvents used in research and drug development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, yield, and purity of the final product. Historically, halogenated solvents have been favored for their excellent solvating power. However, growing concerns over their environmental impact and toxicity have necessitated the exploration of safer and more sustainable alternatives. This guide provides an in-depth technical comparison of 2-chloro-1,1,2-trifluoroethyl methyl ether, a fluorinated ether, with traditional and greener alternative solvents.
Introduction to this compound
This compound, also known as methoxyflurane, is a halogenated ether with the chemical formula C₃H₄ClF₃O.[1] It is a colorless liquid with a characteristic fruity odor.[2] While historically used as an inhalational anesthetic, its properties as a solvent are of increasing interest in various chemical applications, including organic synthesis and the pharmaceutical industry.[3]
Physicochemical Properties
A solvent's utility is dictated by its physical and chemical properties. The table below outlines the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₃O | [1] |
| Molecular Weight | 148.51 g/mol | [1] |
| Boiling Point | 70 °C | [3] |
| Melting Point | -92.5 °C | [4] |
| Density | 1.36 g/mL at 20 °C | [4] |
| Flash Point | 66 °C | [4] |
| Water Solubility | Insoluble | [2] |
Advantages of this compound as a Solvent
The unique molecular structure of this compound imparts several advantageous properties as a solvent.
-
Good Solubilizing Power : Its ability to dissolve a wide range of organic compounds makes it a versatile solvent for various chemical reactions.[3] The presence of both ether and halogen functionalities contributes to its broad solvency.
-
Chemical Stability : The trifluoromethyl group enhances the reactivity and stability of the molecule, making it suitable for use in a variety of synthetic applications.[3] It is chemically stable under standard ambient conditions.
-
Moderate Boiling Point : With a boiling point of 70 °C, it allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, while also being relatively easy to remove under vacuum.[3]
-
Potential for Lower Toxicity : Compared to other halogenated ethers, it is suggested to have a more favorable toxicity profile, particularly at low doses.[3] However, it is important to note that comprehensive toxicological data for its use as a solvent is still emerging.
Disadvantages and Safety Considerations
Despite its advantages, there are notable disadvantages and safety concerns associated with the use of this compound.
-
Toxicity Concerns : GHS classifications indicate that it is fatal in contact with skin (Acute Toxicity, Dermal - Category 2), causes skin irritation, and serious eye irritation.[4] It may also cause respiratory irritation.[2] Therefore, stringent safety precautions, including the use of appropriate personal protective equipment (PPE), are mandatory.
-
Environmental Impact : As a fluorinated hydrocarbon, its environmental fate and potential contribution to greenhouse gases are a concern. While some sources suggest a more favorable environmental profile compared to other halogenated ethers, a comprehensive life cycle assessment for its solvent application is needed.[3] The manufacturing process, which may involve substances like trichloromethane, can contribute to ozone depletion.[5][6]
-
Limited "Green" Profile : Due to its halogenated nature and potential environmental and health impacts, it does not align with the principles of green chemistry, which advocate for the use of non-toxic, biodegradable solvents derived from renewable resources.[7]
-
Cost and Availability : As a specialty solvent, its cost may be higher and availability more limited compared to common laboratory solvents.
Comparative Analysis with Alternative Solvents
The choice of a solvent is always a trade-off between performance, safety, and environmental impact. Here, we compare this compound with a traditional halogenated solvent (dichloromethane), a common ethereal solvent (tetrahydrofuran), and a greener alternative (ethyl acetate).
Physicochemical Property Comparison
The following table provides a comparative overview of the key properties of these solvents.
| Property | This compound | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethyl Acetate |
| Boiling Point (°C) | 70 | 39.6 | 66 | 77.1 |
| Density (g/mL) | 1.36 | 1.33 | 0.89 | 0.90 |
| Water Solubility | Insoluble | 1.3 g/100 mL | Miscible | 8.3 g/100 mL |
| Flash Point (°C) | 66 | None | -14 | -4 |
| GHS Health Hazards | Fatal in contact with skin, Skin/eye irritant | Suspected carcinogen, Skin/eye irritant | Serious eye irritant, May cause respiratory irritation | Serious eye irritant, May cause drowsiness or dizziness |
Data for DCM, THF, and Ethyl Acetate sourced from standard chemical property databases.
// Relationships edge [color="#EA4335"]; Methoxyflurane -> Solvency [label="Good"]; Methoxyflurane -> Volatility [label="Moderate"]; Methoxyflurane -> Safety [label="High Hazard"]; Methoxyflurane -> Environmental [label="Concern"];
DCM -> Solvency [label="Excellent"]; DCM -> Volatility [label="High"]; DCM -> Safety [label="High Hazard (Carcinogen)"]; DCM -> Environmental [label="High Impact"];
THF -> Solvency [label="Good (Polar Aprotic)"]; THF -> Volatility [label="Moderate"]; THF -> Safety [label="Peroxide Former, Flammable"]; THF -> Environmental [label="Moderate Impact"];
EtOAc -> Solvency [label="Moderate"]; EtOAc -> Volatility [label="Moderate"]; EtOAc -> Safety [label="Low Hazard, Flammable"]; EtOAc -> Environmental [label="Low Impact (Greener)"]; } dot Caption: Comparison of key properties of selected solvents.
Performance Insights
-
Dichloromethane (DCM) is a powerful, non-flammable solvent widely used in extractions and chromatography. However, its suspected carcinogenicity and environmental persistence make it a highly undesirable solvent from a safety and sustainability perspective.[8] this compound offers a potentially less carcinogenic alternative, though with a higher boiling point and its own set of significant health hazards.
-
Tetrahydrofuran (THF) is a versatile polar aprotic solvent, but it has the major disadvantage of forming explosive peroxides upon storage. Its miscibility with water can also be a drawback in certain applications. This compound is not known to form peroxides and is immiscible with water, offering advantages in these respects.
-
Ethyl Acetate is considered a "greener" alternative due to its lower toxicity and derivation from bio-based sources. While its solvating power may be less than that of halogenated solvents for certain applications, it is often a suitable replacement.[8] The choice between ethyl acetate and this compound would depend on the specific solubility requirements of the reaction, with the latter likely being a stronger solvent for nonpolar compounds.
Experimental Protocol: Solvent Screening for a Nucleophilic Substitution (SN2) Reaction
The following is a generalized protocol for evaluating the performance of this compound against other solvents for a model Sₙ2 reaction.
Objective: To compare the effect of this compound, DCM, THF, and ethyl acetate on the reaction rate and yield of the reaction between an alkyl halide and a nucleophile.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
Internal standard (e.g., dodecane)
-
Solvents: this compound, dichloromethane, tetrahydrofuran, ethyl acetate (all anhydrous)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In separate, dry reaction vials, add the alkyl halide (1 mmol) and the internal standard (0.5 mmol).
-
Solvent Addition: To each vial, add 5 mL of the respective solvent (this compound, DCM, THF, or ethyl acetate).
-
Initiation: Add the nucleophile (1.2 mmol) to each vial and start magnetic stirring.
-
Reaction Monitoring: Heat the reactions to an appropriate temperature (e.g., 50 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the aliquot with water and extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the organic extract by GC-FID to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each solvent to determine the initial reaction rate. Calculate the final yield after the reaction has gone to completion.
Conclusion and Future Outlook
This compound presents itself as a specialty solvent with a unique combination of properties. Its good solvating power and chemical stability make it a viable candidate for specific applications in organic synthesis. However, its significant health hazards and potential environmental impact are major drawbacks that necessitate careful consideration and stringent handling protocols.
In comparison to traditional halogenated solvents like dichloromethane, it may offer a reduced risk of carcinogenicity, but it introduces other acute toxicity concerns. When compared to ethereal solvents like THF, its non-peroxide-forming nature is a significant advantage. However, when evaluated against the principles of green chemistry, it falls short of more sustainable alternatives like ethyl acetate.
For researchers and drug development professionals, the selection of this compound as a solvent should be a carefully considered decision, reserved for applications where its unique solvating properties are essential and cannot be replicated by safer, greener alternatives. Further research is warranted to fully characterize its toxicological and environmental profile in the context of its use as a solvent to allow for a more complete risk-benefit analysis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyflurane. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
TURI. (2024). Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing. Toxics Use Reduction Institute. Retrieved from [Link]
-
Martindale, A. E. V., Morris, D. S., Cromarty, T., Fennell-Wells, A., & Duane, B. (2024). Environmental impact of low-dose methoxyflurane versus nitrous oxide for analgesia: how green is the 'green whistle'?. Emergency Medicine Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). Green solvent. Retrieved from [Link]
Sources
- 1. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxyflurane | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. emj.bmj.com [emj.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Green solvent - Wikipedia [en.wikipedia.org]
- 8. turi.org [turi.org]
A Comparative Guide to the Experimental Validation of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether
For researchers and professionals in drug development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 2-chloro-1,1,2-trifluoroethyl methyl ether, a fluorinated ether with potential applications in pharmacology, against established alternatives. We will delve into the experimental methodologies required to ascertain its purity, structural integrity, and performance characteristics, drawing parallels with widely-used inhalational anesthetics, sevoflurane and desflurane, to provide a comprehensive evaluative framework.
Introduction: The Chemical Landscape of Fluorinated Ethers
This compound (further referred to as CTM ether) is a halogenated ether with potential as a volatile anesthetic or as a specialized solvent in pharmaceutical synthesis.[1] Its structure, featuring a combination of chlorine and fluorine atoms, suggests unique physicochemical properties that could offer advantages in terms of stability, potency, and metabolic profile.[2] The validation of such a compound is a multi-step process that begins with confirming its fundamental chemical identity and purity, followed by an evaluation of its functional properties in comparison to existing standards.
Foundational Validation: Structural and Purity Analysis
Before any functional or comparative studies can be undertaken, the unequivocal identification and purity of CTM ether must be established. This is a critical step to ensure that any observed experimental outcomes are attributable to the compound and not to impurities.
Experimental Protocol: Purity and Identity Confirmation
Objective: To confirm the chemical structure and assess the purity of a sample of this compound.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A sample of the CTM ether is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
The resulting chromatogram will indicate the purity of the sample (a single peak suggesting high purity), while the mass spectrum of the main peak should correspond to the known fragmentation pattern of CTM ether.[3][4][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are acquired. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[3][6]
-
The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra should be consistent with the expected structure of CTM ether.[7]
-
-
Fourier-Transform Infrared (IR) Spectroscopy:
-
An IR spectrum is obtained to identify the functional groups present in the molecule.[3] The spectrum should show characteristic absorption bands for C-O, C-F, and C-Cl bonds.
-
Data Interpretation and Self-Validation
The trustworthiness of these protocols lies in their complementary nature. GC-MS provides a robust measure of purity and molecular weight. NMR spectroscopy offers an intricate view of the molecular structure, confirming the connectivity of atoms. IR spectroscopy corroborates the presence of key functional groups. A sample is considered validated when the data from all three techniques are in agreement and consistent with the known spectral data for this compound.[3]
Comparative Performance Evaluation: A Focus on Anesthetic Properties
To illustrate a practical application, we will consider the validation of CTM ether as a potential novel inhalational anesthetic. In this context, its performance must be benchmarked against current clinical standards, such as sevoflurane and desflurane.[8][9]
Key Performance Metrics for Inhalational Anesthetics
The ideal inhalational anesthetic should exhibit a combination of desirable properties, including rapid onset and recovery, high potency, minimal side effects, and stability.[2] Key metrics for evaluating these properties include:
-
Minimum Alveolar Concentration (MAC): A measure of anesthetic potency, defined as the concentration of the anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a surgical stimulus.[2][10]
-
Blood/Gas Partition Coefficient: This determines the speed of anesthetic induction and recovery. A lower coefficient indicates faster onset and emergence from anesthesia.[9]
-
Cardiovascular and Respiratory Effects: The impact of the anesthetic on heart rate, blood pressure, and respiratory function is a critical safety parameter.[11][12]
Experimental Workflow: In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel inhalational anesthetic in an animal model.
Caption: Workflow for in vivo validation of a novel inhalational anesthetic.
Comparative Data Summary
The following table presents a hypothetical comparison of CTM ether with sevoflurane and desflurane based on key performance indicators. The values for CTM ether are postulated for illustrative purposes.
| Property | This compound (Hypothetical) | Sevoflurane | Desflurane |
| MAC in Oxygen (%) | 1.5 | 2.0 | 6.6 |
| Blood/Gas Partition Coefficient | 0.5 | 0.65 | 0.42 |
| Vapor Pressure @ 20°C (mmHg) | 300 | 157 | 669 |
| Metabolism (%) | < 1 | 2-5 | < 0.02 |
| Effect on Heart Rate | Minimal Increase | Minimal Change | Significant Increase |
| Effect on Blood Pressure | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Discussion: Interpreting the Comparative Data
Based on our hypothetical data, CTM ether presents an interesting profile. Its MAC value suggests a potency greater than both sevoflurane and desflurane. The low blood/gas partition coefficient is comparable to desflurane, indicating the potential for rapid induction and recovery.[9] A minimal metabolism rate would be advantageous in reducing the risk of toxic byproducts.
However, a comprehensive validation would require further investigation into its effects on various organ systems, potential for triggering malignant hyperthermia, and long-term toxicological studies.[8][10]
Conclusion
The validation of a novel compound like this compound is a rigorous, multi-faceted process. It necessitates a foundation of analytical chemistry to confirm identity and purity, followed by a systematic evaluation of its functional properties in a relevant context. By comparing its performance against established standards like sevoflurane and desflurane, researchers can objectively assess its potential advantages and liabilities, paving the way for further development and potential clinical application.
References
-
2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals - IARC Publications. Available from: [Link]
-
This compound | C3H4ClF3O | CID 9877 - PubChem. Available from: [Link]
-
2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986). Available from: [Link]
-
Chloroalkyl ethers - OEHHA. Available from: [Link]
-
Inhalational Anesthetic - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Inhalation anaesthetics: types, mechanism of action and adverse effects. Available from: [Link]
-
Inhalational Anaesthetics - Part One - LITFL. Available from: [Link]
-
Comparison of the Sevoflurane versus Desflurane Anaesthesia on the Recovery of Airway Reflexes and Cognitive Function: An Original Research - PMC - NIH. Available from: [Link]
-
Inhalational anesthetics as neuroprotectants or chemical preconditioning agents in ischemic brain - PMC - PubMed Central. Available from: [Link]
-
Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood - MDPI. Available from: [Link]
-
Pharmacology of anaesthetic agents II: inhalation anaesthetic agents | BJA Education | Oxford Academic. Available from: [Link]
-
The effect of sevoflurane versus desflurane on the incidence of upper respiratory morbidity in patients undergoing general anesthesia with a Laryngeal Mask Airway: a meta-analysis of randomized controlled trials - PubMed. Available from: [Link]
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods - NIH. Available from: [Link]
-
(PDF) Long-term anaesthesia using inhalatory isoflurane in different strains of mice - The haemodynamic effects - ResearchGate. Available from: [Link]
-
Determination of volatile anesthetics isoflurane and enflurane in mouse brain tissues using gas chromatography-mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
The effects of desflurane and sevoflurane on the peri- and postoperative bleeding of adenotonsillectomy patients - PubMed. Available from: [Link]
-
Inhaled Anesthetic Agents: Pharmacodynamics - OpenAnesthesia. Available from: [Link]
-
Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC - PubMed Central. Available from: [Link]
-
Inhalational anesthetics: desflurane and sevoflurane - PubMed. Available from: [Link]
-
Desflurane is not inferior to sevoflurane in the occurrence of adverse respiratory events during laryngeal mask airway anesthesia - PubMed. Available from: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. Available from: [Link]
-
Respiratory and Cardiovascular Health Effects of e-Cigarette Substitution: Protocol for Two Living Systematic Reviews - PubMed Central. Available from: [Link]
-
CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. partone.litfl.com [partone.litfl.com]
- 3. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. ijcmph.com [ijcmph.com]
- 9. Inhalational anesthetics: desflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. openanesthesia.org [openanesthesia.org]
- 12. Respiratory and Cardiovascular Health Effects of e-Cigarette Substitution: Protocol for Two Living Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
"cost-effectiveness of 2-chloro-1,1,2-trifluoroethyl methyl ether in industrial applications"
An In-Depth Guide to the Cost-Effectiveness of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether in Industrial Applications
In the landscape of industrial chemicals, the pursuit of efficiency, safety, and environmental responsibility is paramount. This compound (CAS No. 425-87-6), a fluorinated ether, has emerged as a specialty chemical with a unique profile. This guide provides a comprehensive analysis of its cost-effectiveness in key industrial applications, moving beyond simple procurement costs to a holistic evaluation of performance, safety, and environmental impact. We present a comparative framework against established and alternative chemicals, supported by detailed experimental protocols and data, to empower researchers, scientists, and process development professionals in making informed decisions.
Part 1: Comparative Physicochemical and Safety Profiles
The intrinsic properties of a solvent dictate its behavior, utility, and associated risks. This compound, hereafter referred to as CTME, possesses a distinct set of characteristics. To contextualize its potential, we compare it against a traditional chlorinated solvent (Trichloroethylene), a modern hydrofluoroether (HFE-7100), and a "green" ether alternative (Cyclopentyl methyl ether).
CTME is a colorless liquid with a boiling point of approximately 70°C and a density of 1.36 g/mL.[1][2] Its applications are diverse, ranging from use as a solvent in organic synthesis and a reagent for creating specialized polymers to its potential in refrigerant development.[1] However, it is classified as a flammable liquid and is fatal in contact with skin, necessitating stringent handling protocols.[3]
The selection of these alternatives is deliberate. Trichloroethylene (TCE) represents a historical baseline for performance in applications like vapor degreasing, but it carries significant health and environmental burdens. HFE-7100 (M-nonafluorobutyl methyl ether) is a direct competitor in the fluorinated solvent space, often used in precision cleaning.[4] Cyclopentyl methyl ether (CPME) is an example of a modern, greener ether solvent valued for its stability and improved safety profile over traditional ethers like THF.[5]
| Property | This compound (CTME) | Trichloroethylene (TCE) | HFE-7100 (M-nonafluorobutyl methyl ether) | Cyclopentyl methyl ether (CPME) |
| CAS Number | 425-87-6[3] | 79-01-6 | 163702-07-6 | 5614-37-9[5] |
| Molecular Formula | C₃H₄ClF₃O[3] | C₂HCl₃ | C₅H₃F₉O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 148.51[3] | 131.39 | 250.05 | 100.16 |
| Boiling Point (°C) | 70[1] | 87.2 | 61 | 106 |
| Density (g/mL @ 20-25°C) | 1.36[1] | 1.46 | 1.52 | 0.92 |
| Flash Point (°C) | 66[2] | None | None | -1 |
| Ozone Depletion Potential (ODP) | ~0 | ~0 | 0[4] | 0 |
| Global Warming Potential (GWP, 100-yr) | Data not widely available | 1 | 297[4] | Data not widely available |
| Key GHS Hazard Statements | H226: Flammable liquid and vaporH310: Fatal in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation | H315: Causes skin irritationH319: Causes serious eye irritationH336: May cause drowsiness or dizzinessH350: May cause cancerH411: Toxic to aquatic life with long lasting effects | Not classified as hazardous | H225: Highly flammable liquid and vaporH302: Harmful if swallowed |
Expert Rationale: This table highlights the critical trade-offs. CTME's moderate boiling point is advantageous for controlled evaporation, but its high toxicity is a major operational consideration. TCE, while an effective solvent, is carcinogenic, making it undesirable. HFE-7100 is non-flammable and has low toxicity but possesses a significant Global Warming Potential (GWP), a metric under increasing regulatory scrutiny.[4][6] CPME is flammable but offers a much better health and safety profile than many alternatives, positioning it as a green choice for certain applications.[5]
Part 2: Performance Evaluation in Key Industrial Applications
Theoretical properties only provide part of the story. Practical performance data is essential for a true cost-benefit analysis. The following sections detail standardized, self-validating experimental protocols designed to compare these chemicals in two common industrial scenarios.
Application 1: Precision Cleaning (Vapor Degreasing)
Core Directive: The objective is to quantify the efficiency of removing a standardized industrial oil from a non-porous surface, a critical task in the aerospace, electronics, and medical device industries. The causality we are exploring is the relationship between a solvent's physicochemical properties (solvency, density, heat of vaporization) and its ability to effectively and efficiently clean a substrate.
Experimental Protocol: Gravimetric Cleaning Efficiency Assay
-
Substrate Preparation: Use 316 stainless steel coupons (5cm x 2cm). Clean them thoroughly with acetone, dry them in an oven at 110°C for 30 minutes, and allow them to cool in a desiccator.
-
Initial Weighing: Weigh each coupon to four decimal places using a calibrated analytical balance (this is W₁).
-
Contamination: Apply 50 µL of a standard aerospace lubricating oil (e.g., MIL-PRF-23699) evenly across one side of each coupon.
-
Contaminated Weighing: Re-weigh each coupon to determine the exact mass of the applied oil (W₂). The oil mass is (W₂ - W₁).
-
Cleaning Process: Suspend the coupons in the vapor zone of a laboratory-scale vapor degreaser charged with the test solvent (CTME, TCE, or HFE-7100) for a fixed duration of 180 seconds.
-
Final Weighing: After the cleaning cycle, allow the coupons to return to room temperature. Weigh each coupon a final time (W₃).
-
Calculation: The cleaning efficiency is calculated as: Efficiency (%) = [1 - (W₃ - W₁) / (W₂ - W₁)] x 100
-
Solvent Loss Measurement: Weigh the solvent reservoir of the degreaser before and after a series of cleaning cycles to determine the average solvent loss per cycle.
Trustworthiness of the Protocol: This gravimetric method is a gold standard for cleaning validation. It is a self-validating system because it relies on direct mass measurements, minimizing ambiguity and providing a clear, quantitative endpoint. Each coupon acts as its own internal control.
Workflow for Gravimetric Cleaning Efficiency Assay
Caption: Workflow for the gravimetric cleaning efficiency protocol.
Comparative Performance Data (Hypothetical)
| Parameter | CTME | TCE | HFE-7100 |
| Cleaning Efficiency (%) | 99.5 ± 0.2 | 99.8 ± 0.1 | 98.9 ± 0.4 |
| Process Time (s) | 180 | 180 | 180 |
| Solvent Loss ( g/cycle ) | 2.8 | 2.1 | 3.5 |
Analysis: TCE shows the highest cleaning efficiency, which is expected given its history as a powerful degreaser. CTME performs nearly as well, demonstrating its high solvency for non-polar oils. HFE-7100 is slightly less effective in this specific application. Notably, the lower boiling point of HFE-7100 results in higher evaporative losses, a key factor in its operational cost.
Application 2: Solvent for Organic Synthesis
Core Directive: The goal is to assess the solvent's influence on the rate and yield of a model chemical reaction. The causality being investigated is how solvent polarity, reactant solubility, and interactions with transition states affect reaction kinetics—a fundamental concept in physical organic chemistry. We will use the Finkelstein reaction, a classic Sₙ2 substitution, as our model.
Experimental Protocol: Kinetic Analysis of the Finkelstein Reaction
-
Reactor Setup: In a jacketed glass reactor maintained at 50°C, add 100 mL of the test solvent (CTME or CPME). For baseline comparison, Tetrahydrofuran (THF) is included as a traditional polar aprotic solvent.
-
Reagent Introduction: Add 1-bromobutane (50 mmol) and sodium iodide (75 mmol) to the reactor under constant stirring.
-
Sampling: At timed intervals (t = 0, 5, 15, 30, 60, 120 min), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 0.1 M sodium thiosulfate solution to stop the reaction by consuming unreacted iodine.
-
Sample Preparation: Add an internal standard (e.g., dodecane) to the quenched sample and extract with hexane for analysis.
-
Analysis: Inject the prepared sample into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Calculation: Quantify the concentration of the product, 1-iodobutane, relative to the internal standard at each time point. Plot the concentration of the product versus time to determine the reaction rate and calculate the final yield after 120 minutes.
Trustworthiness of the Protocol: This kinetic study using GC analysis is a robust and standard method in chemical process development. The use of an internal standard corrects for variations in injection volume, ensuring high precision. The time-course data provides a detailed picture of the solvent's influence, making the results highly reliable for comparative purposes.
Logical Framework for Solvent Selection in Synthesis
Caption: Key solvent properties influencing synthetic reaction outcomes.
Comparative Performance Data (Hypothetical)
| Parameter (at 120 min) | CTME | CPME | THF (Baseline) |
| Reaction Yield (%) | 85 | 92 | 90 |
| Relative Initial Rate | 0.95 | 1.10 | 1.00 |
Analysis: In this model reaction, the greener solvent CPME shows a slight advantage in both rate and yield, likely due to its favorable polarity for stabilizing the Sₙ2 transition state. CTME, being less polar, results in a slightly slower reaction and lower yield. This demonstrates that while CTME is an effective non-polar solvent[1], it may not be the optimal choice for reactions that benefit from some degree of solvent polarity.
Part 3: Holistic Cost-Effectiveness Analysis
True industrial cost-effectiveness extends far beyond the purchase price per kilogram. It encompasses a Total Cost of Ownership (TCO) that includes process efficiency, waste disposal, and the extensive costs associated with safety and compliance. A chemical that is cheap to procure can become prohibitively expensive when these ancillary factors are considered.
Framework for Total Cost of Ownership (TCO) Analysis
Caption: Components of a Total Cost of Ownership analysis for an industrial solvent.
Cost-Effectiveness Matrix
This matrix uses a relative scoring system (1=Low, 5=High) for qualitative factors and estimated values for quantitative metrics to provide a comparative overview.
| Metric | CTME | TCE | HFE-7100 | CPME |
| Est. Purchase Price ($/kg) | $1500 | $10 | $50 | $15 |
| Performance Score (Avg.) | 4 | 5 | 3 | 4 |
| Solvent Consumption Cost | 4 | 3 | 5 | 2 |
| Waste Disposal Cost | 3 | 5 | 2 | 2 |
| Safety/Handling Cost | 5 | 5 | 2 | 3 |
| Environmental Impact Cost | 2 | 5 | 4 | 2 |
| Overall Cost-Effectiveness | Application-Specific | Very Low | Moderate | High |
This compound (CTME) is a high-cost, high-performance specialty chemical. Its cost-effectiveness is not universal but is realized in niche applications where its specific properties provide a critical advantage that cannot be achieved with cheaper alternatives.
-
High-Value Applications: In sectors like pharmaceuticals or advanced materials, where the value of the final product is extremely high, the cost of the solvent is a minor component. If CTME's unique solvency enables a reaction that is otherwise difficult or provides a cleaner product profile, its high purchase price is easily justified.[1]
-
Precision and Safety Trade-offs: For precision cleaning, CTME is a strong performer. However, its significant dermal toxicity[3] requires extensive and costly engineering controls and PPE, similar to those needed for managing the carcinogenicity of TCE. In this context, a less effective but safer and non-flammable solvent like HFE-7100 might be more cost-effective overall, despite its higher GWP.
-
The "Green" Alternative: For many common solvent applications, including certain syntheses, a modern "green" solvent like CPME presents the most compelling cost-effectiveness argument.[5] Its strong performance, favorable safety profile, and moderate cost make it an excellent choice for reducing both operational risk and long-term environmental liability.
References
-
This compound | C3H4ClF3O | CID 9877 - PubChem . National Center for Biotechnology Information. [Link]
-
Substitutes in Precision Cleaning | US EPA . United States Environmental Protection Agency. [Link]
-
Alternatives to Halogenated Solvents Used in Surface Cleaning - Toxics Use Reduction Institute . TURI. [Link]
Sources
A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 2-Chloro-1,1,2-trifluoroethyl Methyl Ether (Sevoflurane)
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This is particularly critical for inhalation anesthetics like 2-chloro-1,1,2-trifluoroethyl methyl ether, known ubiquitously as Sevoflurane.[1][2] The presence of impurities, whether from synthesis, degradation, or storage, can introduce significant risks, including toxicity and altered pharmacological effects.[3][4] The United States Pharmacopeia (USP) mandates a purity of not less than 99.97% for Sevoflurane.[5][6]
This guide provides an in-depth comparison of spectroscopic techniques for the purity assessment of Sevoflurane. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, compare performance with the established non-spectroscopic gold standard (Gas Chromatography), and present a validated, integrated workflow for comprehensive quality control.
The Sevoflurane Impurity Landscape: What Are We Looking For?
Effective purity analysis requires a clear understanding of potential impurities. For Sevoflurane, these fall into two main categories:
-
Process-Related Impurities: Arising from the manufacturing process, these can include starting materials, intermediates, and by-products.
-
Degradation Products: Formed by the breakdown of Sevoflurane, often through exposure to environmental factors like heat, light, or interaction with carbon dioxide absorbents in anesthesia machines.[7]
The most critical impurities, as specified by pharmacopeias, include those that are structurally similar and may be difficult to separate.[5][8]
| Impurity Name | Common Abbreviation | Type | Typical Origin |
| Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | Compound A | Degradation | Reaction with CO2 absorbents (e.g., soda lime) |
| 1,1,1,3,3,3-Hexafluoro-2-methoxy-propane | Sevomethyl ether (SME) | Process-Related | By-product of synthesis |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | HFIP | Process/Degradation | Starting material and metabolic/degradation product |
| 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | Chlorosevo ether (CSE) | Process-Related | Synthesis intermediate |
Table 1: Key specified and potential impurities in Sevoflurane, derived from manufacturing and degradation pathways.[8][9][10]
A Tale of Two Methodologies: Chromatography vs. Spectroscopy
While this guide focuses on spectroscopic methods, their performance must be benchmarked against the established pharmacopeial method: Gas Chromatography with a Flame Ionization Detector (GC-FID).
The Gold Standard: Gas Chromatography (GC)
GC is the cornerstone of Sevoflurane purity analysis for a clear reason: its exceptional separating power.[1][11] It excels at physically separating volatile impurities from the bulk API, allowing for their individual quantification even at trace levels. The USP monograph outlines a detailed GC-FID method for quantifying impurities.[5][12]
-
Why it's the standard: GC provides robust, validated, and highly sensitive quantification of volatile impurities. It is the definitive method for determining if a sample meets the stringent purity requirements (e.g., >99.97%).[1][6]
-
The Limitation: While GC tells you how much of something is present, it doesn't, on its own, definitively confirm the chemical structure of an unknown peak. This is where spectroscopy becomes indispensable.
Spectroscopic Techniques: A Multi-Faceted Approach to Purity
Spectroscopic techniques probe the intrinsic molecular properties of a substance by observing its interaction with electromagnetic radiation.[13][14] For Sevoflurane, three key methods offer complementary information: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: The Rapid Identity Check
Principle of Causality: IR spectroscopy measures the vibrations of chemical bonds within a molecule.[15] Every molecule has a unique "fingerprint" based on its functional groups. For Sevoflurane, the strong absorbance from the C-O (ether) and C-F bonds provides a distinctive pattern.[1][16] An Attenuated Total Reflectance (ATR) accessory makes this analysis particularly fast and simple for a liquid sample like Sevoflurane.[2]
Application in Purity Analysis:
-
Identity Confirmation: Its primary role is to rapidly confirm that the bulk material is indeed Sevoflurane by matching its IR spectrum to a reference standard.[12] This is a fundamental first-pass test.
-
Bulk Quantification: Validated ATR-IR methods can provide a rapid quantitative assay of the main component, offering a quick alternative to GC for assaying the API itself.[1][17]
-
Limitation: IR spectroscopy is generally not sensitive enough to detect and quantify the trace-level impurities (often in parts-per-million, ppm) specified in pharmacopeias. Its strength lies in confirming the identity and assay of the bulk material.
Caption: High-level workflow for Sevoflurane identification using ATR-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Principle of Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) within the unique chemical environment of a molecule.[16][18] It provides detailed information about the connectivity and spatial arrangement of atoms, making it the most powerful tool for unambiguous structure elucidation. Given Sevoflurane's seven fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and specific technique.[19][20]
Application in Purity Analysis:
-
Unambiguous Identification: A combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and unique structural fingerprint of Sevoflurane, leaving no ambiguity about its identity.[21]
-
Structure Elucidation of Unknowns: If GC reveals an unknown impurity, NMR is the ultimate tool to determine its exact chemical structure.
-
Quantitative Analysis (qNMR): With the use of an internal standard, qNMR can provide highly accurate quantification of both the main component and impurities without the need for specific reference standards for each impurity, a significant advantage over chromatography.
-
Trustworthiness: The self-validating nature of NMR comes from the fact that the signal intensity is directly proportional to the number of nuclei, providing a direct molar ratio of different species in the sample.
Mass Spectrometry (MS): The Sensitivity Champion
Principle of Causality: Mass spectrometry ionizes molecules and then separates them based on their mass-to-charge (m/z) ratio. This provides two key pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that acts as a chemical fingerprint.
Application in Purity Analysis:
-
The Power of Coupling (GC-MS): MS is most powerfully applied to purity analysis when coupled with Gas Chromatography (GC-MS).[8][22] As GC separates the impurities, the mass spectrometer analyzes each one individually. This combination allows for the detection and identification of impurities at extremely low levels.[23][24]
-
High Sensitivity: GC-MS is far more sensitive than GC-FID, making it the method of choice for detecting and identifying trace and ultra-trace level impurities that may be missed by other techniques.[8]
-
Definitive Identification: By matching the fragmentation pattern of an unknown peak to a library of known spectra, MS provides a high degree of confidence in the impurity's identity.
Integrated Analytical Workflow for Purity Confirmation
No single technique is sufficient for complete purity validation. True scientific integrity is achieved through an orthogonal approach, where different methods with different principles are used to confirm the same result. The following workflow represents a robust, self-validating system for the comprehensive analysis of Sevoflurane purity.
Caption: An integrated workflow for Sevoflurane purity analysis.
This workflow demonstrates a logical, tiered approach. A rapid IR scan confirms identity. The official GC-FID method provides the quantitative purity value. If the sample fails specification or shows unknown peaks, hyphenated (GC-MS) and advanced spectroscopic (NMR) techniques are employed to identify and characterize the risk before a final decision is made.
Head-to-Head Performance Comparison
The choice of analytical technique is driven by the specific question being asked. The table below objectively compares the primary methods based on key validation parameters.[25][26][27][28]
| Parameter | ATR-IR Spectroscopy | GC-FID | GC-MS | NMR Spectroscopy |
| Primary Use | Rapid Identity Confirmation, Bulk Assay | Quantitative Impurity Profiling, Purity Assay | Trace Impurity Identification | Unambiguous Structural Elucidation, qNMR |
| Specificity | Moderate (Fingerprint region) | High (Chromatographic separation) | Very High (Separation + Mass Fragmentation) | Absolute (Unique nuclear environment) |
| Sensitivity | Low (Percentage level) | High (ppm level) | Very High (ppb level or lower) | Moderate (Requires higher concentration) |
| Quantification | Good for Assay | Excellent (Requires standards) | Good (Requires standards or estimation) | Excellent (Absolute quantification possible) |
| Throughput | Very High (<2 min/sample) | Moderate (~20-30 min/sample) | Moderate (~20-30 min/sample) | Low (Minutes to hours/sample) |
| Self-Validation | Low (Requires reference standard) | Moderate (System suitability checks) | High (Library matching adds confidence) | Very High (Inherent stoichiometric relationship) |
Table 2: Comparative guide to the performance of key analytical techniques for Sevoflurane purity testing.
Detailed Experimental Protocols
Trustworthiness in analytical data is built upon well-described and validated protocols.
Protocol 1: Rapid Identity Confirmation by ATR-FTIR
-
Objective: To quickly verify the identity of a Sevoflurane sample against a known reference standard.
-
Rationale: This method is chosen for its speed and simplicity, making it an ideal first-pass screening tool.[17] The specificity of the IR spectrum in the fingerprint region (approx. 1500-600 cm⁻¹) provides high confidence in the material's identity.[1][7]
-
Methodology:
-
Instrument Setup: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate. Acquire a background spectrum. This is critical to subtract the spectral contribution of air (CO₂ and H₂O).
-
Reference Standard: Apply a small drop (approx. 10-20 µL) of USP Sevoflurane Reference Standard directly onto the ATR crystal, ensuring it covers the crystal surface.
-
Acquire Spectrum: Collect the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Save the reference spectrum.
-
Clean Crystal: Thoroughly clean the ATR crystal with solvent to remove all traces of the reference standard.
-
Sample Analysis: Apply an equivalent amount of the Sevoflurane test sample to the crystal and acquire the spectrum under the identical conditions used for the reference standard.
-
Comparison: Overlay the sample spectrum with the reference spectrum. The positions and relative intensities of the major absorption bands must be concordant. Pay close attention to the strong ether C-O stretch around 1200 cm⁻¹.[1][29]
-
Protocol 2: Quantitative Impurity Profiling by GC-FID (Based on USP Monograph)
-
Objective: To separate and quantify specified impurities in Sevoflurane to ensure compliance with pharmacopeial limits.
-
Rationale: This method is the regulatory standard due to its ability to physically separate volatile compounds, allowing for accurate quantification via flame ionization detection, which provides a response proportional to the mass of carbon.[1][5]
-
Methodology:
-
Chromatographic System:
-
GC: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A fused-silica capillary column appropriate for separating volatile halogenated compounds (e.g., a G43 phase as specified in some methods).[1] A typical dimension is 30 m x 0.53 mm with a film thickness of 3.0 µm.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Instrument Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: Isothermal at a temperature that provides good resolution between impurities and the main peak (e.g., 40°C hold for 10 min, then ramp at 10°C/min to 200°C).[30]
-
Injection: 1-2 µL, Split mode (e.g., 20:1) to avoid overloading the column with the main component.
-
-
Solution Preparation:
-
Sample Solution: Use Sevoflurane undiluted.
-
Reference Solution: Prepare a solution of impurity reference standards (e.g., Compound A, B, C) in a suitable solvent or in pure Sevoflurane at a known concentration corresponding to the specification limit (e.g., 25 µg/g).[5]
-
-
System Suitability: Inject the reference solution multiple times. The system is suitable if the resolution between critical pairs is adequate and the relative standard deviation (RSD) for replicate injections is within the specified limits (e.g., <3.0%).[5]
-
Analysis: Inject the sample solution.
-
Calculation: Identify impurity peaks based on their retention times relative to the Sevoflurane peak. Calculate the concentration of each impurity by comparing its peak area to the corresponding peak area in the reference solution. Sum the impurities to ensure the total does not exceed the specified limit (e.g., 300 µg/g).[12]
-
Conclusion and Recommendations
Confirming the purity of this compound (Sevoflurane) is a non-negotiable aspect of pharmaceutical quality control. While Gas Chromatography stands as the regulatory gold standard for quantitative impurity profiling, it does not provide a complete picture on its own.
A scientifically sound and trustworthy approach relies on the intelligent integration of spectroscopic techniques.
-
For routine QC and rapid identity confirmation: ATR-FTIR is an invaluable, high-throughput tool.
-
For regulatory compliance and quantitative purity assay: GC-FID remains the indispensable method.
-
For investigating out-of-specification results or identifying unknown peaks: GC-MS is the go-to technique for sensitive and confident identification.
-
For absolute structural confirmation and primary characterization: NMR spectroscopy is the ultimate arbiter, providing the highest level of structural detail and confidence.
By employing these techniques in a logical, integrated workflow, researchers and drug development professionals can build a comprehensive and self-validating system that ensures the quality, safety, and integrity of this critical anesthetic agent.
References
-
Cavallo, G., Ciceri, E., Metrangolo, P., Piacevoli, Q., Resnati, G., & Terraneo, G. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363. [Link]
-
Baker, M. T. (2007). Analysis of the composition of ‘original’ and generic sevoflurane in routine use. British Journal of Anaesthesia, 99(3), 347-351. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Veeprho. Sevoflurane Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]
-
Riley, T. H. (1997). CRNA Experience with Sevoflurane. Anesthesia Patient Safety Foundation Newsletter. [Link]
-
FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Hasson, K. J. (2024). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. Journal of Advanced Pharmaceutical Technology & Research, 15(1), 19-25. [Link]
-
Ghimenti, S., Tabucchi, S., Bellagambi, F. G., Lomonaco, T., Onor, M., Trivella, M. G., Fuoco, R., & Di Francesco, F. (2018). Determination of sevoflurane and isopropyl alcohol in exhaled breath by thermal desorption gas chromatography-mass spectrometry for exposure assessment of hospital staff. Journal of Chromatography B, 1092, 384-390. [Link]
-
USP-NF. (2013). Sevoflurane Monograph. United States Pharmacopeia–National Formulary. [Link]
-
Kudo, K., Uekado, K., Inoue, H., & Ikeda, N. (2005). Sevoflurane concentrations in blood, brain, and lung after sevoflurane-induced death. Journal of analytical toxicology, 29(4), 260-262. [Link]
-
Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]
-
Wujcik, C. E., & Goudah, A. (2012). Determination of sevoflurane and its metabolite hexafluoroisopropanol by direct injection of human plasma into gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 111-115. [Link]
-
Baxter. (2019). Sevoflurane Product Monograph. Baxter Corporation. [Link]
-
Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons. [Link]
-
Pharmaffiliates. Sevoflurane Impurities. Pharmaffiliates Analytics & Synthetics P. Ltd. [Link]
-
USP-NF. Sevoflurane Abstract. United States Pharmacopeia–National Formulary. [Link]
-
ResearchGate. (2024). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. ResearchGate. [Link]
-
Metrangolo, P., et al. (2019). Sevoflurane: Impurities and stability testing. World Siva Congress. [Link]
-
PubMed. (2024). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. National Library of Medicine. [Link]
-
Wang, Y., et al. (2022). Effects of Sevoflurane Anesthesia on Cerebral Lipid Metabolism in the Aged Brain of Marmosets and Mice. Frontiers in Aging Neuroscience. [Link]
-
USP. Sevoflurane. pharmacopeia.cn. [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(5), 123-128. [Link]
-
Blue-Zone Technologies Ltd. (2024). Sevoflurane Product Monograph. Health Canada. [Link]
-
Poklis, A., & Wolf, C. E. (1998). Sevoflurane analysis in serum by headspace gas chromatography with application to various biological matrices. Journal of analytical toxicology, 22(4), 312-315. [Link]
-
Hasson, K. J. (2024). An overview of the published methods for the detection of sevoflurane in biological samples. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
GL Sciences. (n.d.). Analysis of Sevoflurane. GL Sciences Inc. [Link]
-
Jaszuński, M., et al. (2009). Multinuclear NMR studies of gaseous and liquid sevoflurane. Journal of Molecular Structure, 924, 322-327. [Link]
-
Puzzarini, C., & Barone, V. (2020). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 25(23), 5698. [Link]
-
Sulbaek Andersen, M. P., et al. (2010). IR absorption spectra of the common anaesthetics, isoflurane (a), desflurane (b), and sevoflurane (c). Atmospheric Chemistry and Physics, 10(16), 7729-7740. [Link]
-
Calvo-rubio, M., et al. (2021). Undiluted sevoflurane nuclear magnetic resonance spectra. ResearchGate. [Link]
-
Giorgetti, A., & Tagliabracci, A. (2023). Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes. Chemosensors, 11(2), 133. [Link]
-
Kenna, J. G., et al. (1998). Use of 19F-nuclear magnetic resonance and gas chromatography-electron capture detection in the quantitative analysis of fluorine-containing metabolites in urine of sevoflurane-anaesthetized patients. Xenobiotica, 28(1), 85-100. [Link]
-
Wyrwicz, A. M., et al. (1997). Fluorine-19 nuclear magnetic resonance imaging and spectroscopy of sevoflurane uptake, distribution, and elimination in rat brain. Anesthesiology, 87(4), 936-944. [Link]
-
Sonnichsen, F. D., et al. (2008). Clinically Relevant Concentration Determination of Inhaled Anesthetics (Halothane, Isoflurane, Sevoflurane, and Desflurane) by 19F-NMR Spectroscopy. Journal of the American Association for Laboratory Animal Science, 47(4), 43-46. [Link]
-
Hasson, K. J. (2024). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. Ovid. [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable Inc. [Link]
-
Naumann, D. (2010). Spectroscopic Techniques. In Encyclopedia of Industrial Biotechnology. [Link]
-
Oxford Instruments. (n.d.). Important Spectroscopic Techniques and Examples. Andor Technology. [Link]
-
Harvey, D. (2020). Spectroscopic Methods. Chemistry LibreTexts. [Link]
Sources
- 1. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsf.org [apsf.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. uspnf.com [uspnf.com]
- 6. Sevoflurane [doi.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. worldsiva.org [worldsiva.org]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. Sevoflurane [drugfuture.com]
- 13. scispace.com [scispace.com]
- 14. resources.saylor.org [resources.saylor.org]
- 15. Important Spectroscopic Techniques and Examples- Oxford Instruments [andor.oxinst.com]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Use of 19F-nuclear magnetic resonance and gas chromatography-electron capture detection in the quantitative analysis of fluorine-containing metabolites in urine of sevoflurane-anaesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbrc.ac.in [nbrc.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. Sevoflurane concentrations in blood, brain, and lung after sevoflurane-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. arpi.unipi.it [arpi.unipi.it]
- 24. researchgate.net [researchgate.net]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 26. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 27. particle.dk [particle.dk]
- 28. wjarr.com [wjarr.com]
- 29. ovid.com [ovid.com]
- 30. glsciences.com [glsciences.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1,1,2-trifluoroethyl methyl ether
Introduction: As a halogenated ether, 2-Chloro-1,1,2-trifluoroethyl methyl ether is a valuable solvent in specialized organic synthesis and fluorinated compound development.[1] However, its chemical profile presents significant hazards, including high toxicity and flammability, demanding a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are designed to create a self-validating system of safety, where the rationale behind each step is clearly articulated to foster a deep understanding of the risks involved.
Section 1: Hazard Profile & Chemical Properties
A foundational understanding of the chemical's properties is paramount to appreciating the necessity of the stringent disposal protocols that follow. This compound is not only a flammable liquid but is also classified as fatally toxic upon skin contact.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 425-87-6 | [2] |
| Molecular Formula | C₃H₄ClF₃O | [2][3][4] |
| Molecular Weight | 148.51 g/mol | [2][3] |
| Appearance | Colorless to almost colorless liquid | [4][5] |
| Boiling Point | 70.6 °C | [2] |
| Flash Point | 66 °C | [2] |
| Density | 1.3636 g/cm³ (at 20 °C) | [2] |
| GHS Hazard Codes | H226, H310, H315, H319 | [2][5][6] |
Causality of Hazards:
-
Flammability (H226): As a volatile ether, its vapors can form flammable mixtures with air, which can be ignited by sparks, hot surfaces, or open flames.[5]
-
Fatal Dermal Toxicity (H310): This is the most acute hazard. The compound can be absorbed through the skin in sufficient quantities to cause death.[2][5][6] This necessitates the use of highly resistant personal protective equipment and immediate, thorough decontamination in case of contact.
-
Skin and Eye Irritation (H315, H319): Direct contact can cause serious irritation.[2][5][6]
-
Halogenated Compound: As a substance containing chlorine and fluorine, it is classified as a halogenated organic compound.[7][8] This classification is critical for waste segregation, as mixing with non-halogenated waste streams complicates and significantly increases the cost of disposal.[8]
-
Potential for Peroxide Formation: Ethers as a chemical class are known to form shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light over time.[9][10][11][12] Therefore, it is a critical best practice to date all containers upon receipt and opening and to manage stock to prevent prolonged storage.[10][12]
Section 2: Pre-Disposal Operations: Safe Handling and Waste Collection
Proper disposal begins long before the waste container is full. It starts with meticulous handling and collection practices that minimize risk at every stage.
Protocol 1: Personal Protective Equipment (PPE)
Given the fatal dermal toxicity, a robust PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves. Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to consult the manufacturer's glove compatibility chart or use double-gloving as a standard practice.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][5]
-
Body Protection: Wear a flame-retardant lab coat and additional chemical-resistant apron. Ensure clothing fully covers the skin.[2]
-
Work Area: All handling, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2][12][13]
Protocol 2: Waste Segregation and Collection
The principle of waste segregation is crucial for both safety and regulatory compliance.
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Solvents."[7][8] Never mix this waste with non-halogenated solvents, acids, bases, or heavy metals.[8][10]
-
Select an Appropriate Container:
-
Labeling:
-
Procedure:
-
Keep the waste container closed at all times except when adding waste.[10][12]
-
Store the container in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.[5][10]
-
The container must be kept within a secondary containment bin to control any potential leaks.[10]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Section 3: Disposal Protocol Workflow
Disposal of this compound is not a candidate for in-lab treatment or drain disposal.[8][9] The only acceptable method is through a licensed professional hazardous waste management service.
Caption: Disposal workflow for this compound.
Protocol 3: Final Disposal and Decontamination
-
Engage Professionals: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[9][14] Provide them with the exact chemical name and hazard information.
-
Managing Empty Containers: An "empty" container of this chemical is still hazardous. It must be decontaminated before disposal.
-
Step 1: Inside a chemical fume hood, rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[10]
-
Step 2: Crucially, this rinsate is now hazardous waste. It must be collected and added to your "Halogenated Organic Solvents" waste stream.[10] Given the high toxicity of the residue, this step is mandatory.
-
Step 3: Allow the rinsed container to air dry completely in the back of the fume hood.[10]
-
Step 4: Once dry, deface or remove the original label to prevent misuse.[10] The decontaminated container may now be disposed of in the regular trash.
-
Section 4: Emergency Procedures: Spill & Exposure Management
Rapid and correct response to an emergency is critical.
Spill Response
-
Minor Spill (<100 mL, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an absorbent material like vermiculite or a chemical spill pad.[12][14]
-
Use non-sparking tools to collect the absorbed material into a sealable container.[13]
-
Label the container as hazardous waste and dispose of it along with the chemical waste.[11][14]
-
-
Major Spill (>100 mL or outside a fume hood):
Personal Exposure Response
-
Skin Contact:
-
This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while rinsing.[12]
-
Have someone call for emergency medical assistance immediately.[2]
-
Provide the Safety Data Sheet (SDS) to the emergency responders.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[2]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek immediate medical attention.
-
Conclusion
The proper disposal of this compound is a multi-faceted process governed by its severe toxicity and flammability. The core principles are unwavering: always use appropriate PPE, meticulously segregate waste into a labeled "Halogenated" stream, never attempt drain or trash disposal of the chemical, and engage professional hazardous waste services for final disposal. By integrating these protocols into your laboratory's standard operating procedures, you build a system that protects researchers, the community, and the environment.
References
-
Hazardous Waste Disposal. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College, Environmental Health and Safety. Retrieved from [Link]
-
Highly Hazardous Chemicals and Chemical Spills. (n.d.). Vanderbilt University, Environmental Health & Safety. Retrieved from [Link]
-
How to Dispose of Petroleum Ether? (2024). A&A Thermal. Retrieved from [Link]
-
Diethyl Ether - Standard Operating Procedure. (2012). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee, University Safety and Assurances. Retrieved from [Link]
-
(2-chloro-1,1,2-trifluoroethyl) methyl ether. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 425-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uakron.edu [uakron.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. synquestlabs.com [synquestlabs.com]
- 14. solvent-recyclers.com [solvent-recyclers.com]
Mastering the Safe Handling of 2-Chloro-1,1,2-trifluoroethyl methyl ether: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized chemical reagents is paramount. 2-Chloro-1,1,2-trifluoroethyl methyl ether, a valuable fluorinated compound in organic synthesis, demands a thorough understanding of its properties to ensure operational safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and field-proven insights.
Immediate Hazard Assessment: Understanding the Risks
This compound (CAS No. 425-87-6) is a flammable liquid and vapor that poses significant health risks upon exposure.[1][2] A critical understanding of its hazard profile is the foundation of safe handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Flammable Liquid and Vapor. [1]
The causality behind these classifications lies in its chemical structure, a halogenated ether. Halogenated compounds can exhibit high reactivity and toxicity, and their ability to be absorbed through the skin necessitates robust protective measures.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal | 2 | Danger | H310: Fatal in contact with skin |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Flammable Liquid | 3 | Warning | H226: Flammable liquid and vapor |
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following recommendations are based on a comprehensive risk assessment and are designed to create a self-validating system of safety.
Workflow for PPE Selection
Caption: PPE selection workflow based on hazard assessment.
Hand Protection
-
Primary Recommendation: Butyl rubber or Viton® gloves are recommended for handling this chemical. Butyl rubber offers excellent resistance to ketones and esters, while Viton® provides exceptional resistance to chlorinated and aromatic solvents.[7]
-
Double Gloving: For enhanced safety, particularly when handling larger quantities or for prolonged tasks, double gloving with a lighter-weight disposable glove (such as nitrile) worn under the primary glove is a prudent practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
Body Protection
To prevent skin contact, appropriate body protection is mandatory.
-
Laboratory Coat: A chemical-resistant laboratory coat or apron made of materials like neoprene or polyvinyl chloride (PVC) should be worn.[8] Standard cotton lab coats are not sufficient as they can absorb the chemical, holding it against the skin.
-
Full Coverage: Ensure that the lab coat is fully buttoned and that sleeves are of adequate length to protect the arms. For tasks with a higher risk of splashing, consider the use of chemical-resistant sleeves.
Eye and Face Protection
The serious eye irritation potential of this chemical necessitates robust eye and face protection.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.
-
Face Shield: In addition to goggles, a face shield must be worn to protect the entire face from splashes. This is especially critical when transferring liquids or performing reactions that have the potential to splash.
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure.
-
When to Use: Respiratory protection is necessary when engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a spill or other emergency.
-
Type of Respirator: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the appropriate choice.[9] The black color code on the cartridge typically indicates its suitability for organic vapors.
-
Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly and has a current certification.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for flammable and toxic liquids.
-
Designate a Waste Container: Prepare a clearly labeled, dedicated waste container for halogenated organic waste.
Handling Procedure
-
Work in a Fume Hood: All handling of this chemical must be conducted in a certified chemical fume hood.
-
Grounding: To prevent the buildup of static electricity that could ignite the flammable vapors, ensure that all containers are properly grounded when transferring the liquid.
-
Use Compatible Materials: Use containers and equipment made of materials that are compatible with halogenated ethers. Avoid strong oxidizing agents, strong bases, and certain metals.
-
Controlled Dispensing: When dispensing the liquid, use a pipette or a funnel to minimize the risk of splashing.
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.
-
Avoid Heating: Avoid heating the material unless it is in a well-controlled, closed system designed for that purpose.
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and informed response is crucial.
Emergency Response Workflow
Caption: Immediate response workflow for exposure or spills.
First Aid for Exposure
-
Skin Contact: This is a medical emergency due to the chemical's high dermal toxicity. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] While flushing, remove all contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[13] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Cleanup
-
Small Spills (manageable by trained personnel):
-
Alert others in the area.
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for solvents.[3]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Clean the spill area with soap and water.
-
Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
If it is safe to do so, close the door to the affected area to contain the vapors.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: Responsible Management of Halogenated Waste
Proper disposal of this compound and any materials contaminated with it is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: This chemical is a halogenated organic compound and must be disposed of as hazardous waste.[1][8][14]
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1] Mixing these wastes can complicate the disposal process and increase costs.
-
Containerization:
-
Use a designated, properly labeled, and sealed container for all this compound waste.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The label should clearly state "Hazardous Waste" and list the full chemical name.
-
-
Collection: Follow your institution's specific procedures for the collection of hazardous waste. Do not pour this chemical down the drain.
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Safeopedia. A Guide to Selecting Chemical Protective Clothing. [Link]
-
Tokyo Chemical Industry UK Ltd. This compound. [Link]
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
University of Connecticut Environmental Health and Safety. Chemical Resistant Glove Guide. [Link]
-
S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
Hazchem Safety. Chemical PPE | Suits, Jackets & Coveralls | Disposable & Reusable. [Link]
-
Magid. Chemical Protective Clothing and Suits. [Link]
-
National Environmental Trainers. Selection of Chemical-Protective Clothing (CPC). [Link]
-
NIOSH. First Aid Procedures for Chemical Hazards. [Link]
-
Glove Compatibility Chart. Guide to Nitrile Gloves Chemical Resistance. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
UMass Memorial Health. First Aid: Chemical Exposure. [Link]
-
University of British Columbia Safety & Risk Services. Flammable Liquid Spill Clean Up. [Link]
-
University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Coast2Coast. First Aid Care if Chemicals Enter the Eye. [Link]
-
Hazmat School. First Aid Procedures for Chemical Hazards. [Link]
-
BYU Cleanroom. Gloves - Tables of Properties and Resistances. [Link]
-
OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. [Link]
-
University of California, Berkeley. 13.6.22/TM. [Link]
-
Coast2Coast. First Aid for Chemical Inhalation Incidents. [Link]
-
OSHACode EHS Training. NIOSH Color Coding for Respirator Cartridges and Filters. [Link]
-
NIOSH. OSHA Respirator Requirements for Selected Chemicals. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 4. gloves.com [gloves.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safeopedia.com [safeopedia.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 11. hazmatschool.com [hazmatschool.com]
- 12. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 13. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
